Toltrazuril
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)28-12-4-6-13(7-5-12)29-18(19,20)21/h3-9H,1-2H3,(H,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCINXEZVIIVXFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219063 | |
| Record name | Toltrazuril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69004-03-1 | |
| Record name | Toltrazuril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69004-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toltrazuril [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069004031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toltrazuril | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Toltrazuril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-methyl-3-[3-methyl-4-[4-[(trifluoromethyl)thio]phenoxy]phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLTRAZURIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVZ3IAR3JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Synthesis and Purification of Toltrazuril
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core processes involved in the chemical synthesis and purification of Toltrazuril. Toltrazuril, a triazinetrione anticoccidial agent, is a crucial veterinary medicine for the prevention and treatment of coccidiosis in poultry and livestock.[1][2] This document outlines the prevalent synthetic pathways, experimental protocols, and purification methodologies, with a focus on providing actionable data and visual representations to aid in research and development.
Chemical Synthesis of Toltrazuril
The most commonly cited synthetic route for Toltrazuril involves a multi-step process starting from p-trifluoromethylthiophenol and 2-chloro-5-nitrotoluene.[3][4] This pathway is favored for its operational simplicity, relatively low cost, and avoidance of highly toxic reagents like phosgene, which were used in earlier synthetic approaches.[1][5]
Core Synthesis Pathway
The primary synthesis of Toltrazuril can be broken down into four key stages:
-
Condensation: Formation of 3-methyl-4-(4-trifluoromethylthiophenoxy)nitrobenzene.
-
Reduction: Conversion of the nitro group to an amine to yield 3-methyl-4-(4-trifluoromethylthiophenoxy)aniline.
-
Isocyanation: Formation of the isocyanate intermediate.
-
Cyclization: Reaction with methylurea and diethyl carbonate to form the final Toltrazuril molecule.
Experimental Protocols
-
Reagents: p-Trifluoromethylthiophenol, 2-chloro-5-nitrotoluene, potassium carbonate, dimethyl sulfoxide (DMSO).
-
Procedure: A mixture of p-trifluoromethylthiophenol, anhydrous potassium carbonate, and DMSO is heated to 90°C with stirring. A solution of 2-chloro-5-nitrotoluene in tetramethylene sulfone is then added dropwise over 90 minutes. The reaction mixture is maintained at 135°C for 3 hours. After completion, the solvent is removed under reduced pressure. The residue is treated with cold water, and the resulting solid is filtered, dried, and recrystallized from petroleum ether to yield pale yellow crystals of 3-methyl-4-(4-trifluoromethylthiophenoxy)nitrobenzene.[5]
-
Reagents: 3-methyl-4-(4-trifluoromethylthiophenoxy)nitrobenzene, Palladium on carbon (10% Pd/C), methanol, hydrogen gas.
-
Procedure: The nitrobenzene intermediate is mixed with 10% Pd/C in methanol. The mixture is subjected to hydrogenation at a temperature of 85-95°C and a pressure of 1.5 MPa for 3-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the catalyst is filtered off. The filtrate is concentrated under reduced pressure to remove the solvent. The residue is then distilled under vacuum to collect the aniline product as a white crystalline solid.[5]
-
Reagents: 3-methyl-4-(4-trifluoromethylthiophenoxy)aniline, bis(trichloromethyl) carbonate (triphosgene), toluene.
-
Procedure: Triphosgene is dissolved in toluene and cooled to -10 to -5°C. The aniline derivative is then added dropwise while maintaining the temperature. The reaction is held at -5 to 0°C for 1 hour, followed by refluxing for 4 hours. The solvent is removed under reduced pressure, and the isocyanate intermediate is collected by vacuum distillation.[4]
-
Reagents: Isocyanate intermediate, methylurea, diethyl carbonate, sodium methoxide solution (30%).
-
Procedure: Methylurea and diethyl carbonate are mixed and heated to 90°C for 2 hours. The mixture is then cooled to 70°C, and the isocyanate intermediate is added dropwise, followed by a 3-hour reaction at this temperature. After cooling to room temperature, a 30% sodium methoxide solution is added, and the reaction proceeds for 5 hours. Methanol is distilled off until the internal temperature reaches 100°C, followed by a 10-hour reflux. The solvent is removed under reduced pressure. Water is added to the cooled residue, and the pH is adjusted to 7 with 20% dilute sulfuric acid, leading to the precipitation of a white solid. The crude Toltrazuril is collected by filtration and dried.[4]
Quantitative Data for Synthesis Steps
| Step | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | 3-methyl-4-(4-trifluoromethylthiophenoxy)nitrobenzene | p-Trifluoromethylthiophenol, 2-chloro-5-nitrotoluene, K₂CO₃ | DMSO/Tetramethylene sulfone | 135 | 3 | 87.7 | - | [5] |
| 2 | 3-methyl-4-(4-trifluoromethylthiophenoxy)aniline | Nitrobenzene intermediate, Pd/C, H₂ | Methanol | 85-95 | 3-4 | 89.3 | 98 | [5] |
| 3 | Isocyanate intermediate | Aniline intermediate, Triphosgene | Toluene | -10 to reflux | 5 | 90.9 | 99.3 | [4] |
| 4 | Toltrazuril | Isocyanate intermediate, Methylurea, Diethyl carbonate, NaOMe | - | 70-100 | 18 | 70-87 | 99 | [3][4] |
| Overall | Toltrazuril | ~50 | [3][4] |
Purification of Toltrazuril
Purification of the crude Toltrazuril is essential to remove unreacted starting materials, intermediates, and by-products. The most common method for purification is recrystallization.
Recrystallization Protocol
-
Procedure: The crude Toltrazuril solid is dissolved in a minimal amount of a hot alcoholic solvent.[5] The hot solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried in an oven.
Recrystallization Solvent Systems and Purity
| Solvent System | Final Purity (%) | Melting Point (°C) | Reference |
| Isopropanol | 99 | 193-194 | [4] |
| Ethanol | 99 | 193-194 | [4] |
| Isobutanol | 99 | 193-194 | [4] |
| Alcoholic Solvent (general) | - | - | [5] |
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of Toltrazuril and for identifying any impurities.
HPLC Method Parameters
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| C18 (250mm x 5µm) | Phosphate buffer:Acetonitrile (40:60) | 1.0 | 254 | [4] |
| C18 (250mm x 5µm) | Water:Acetonitrile (1:4) | 1.0 | 254 | [4] |
| LiChrospher RP-18 (250mm x 4.6mm, 5µm) | Acetonitrile:Water (60:40) | 1.4 | 244 | [3] |
| Eclipse XDB-C18 (150mm x 4.6mm, 5µm) | Acetonitrile:Water (60:40) | 1.4 | 242 | [6] |
Conclusion
The synthesis of Toltrazuril via the condensation of p-trifluoromethylthiophenol and 2-chloro-5-nitrotoluene, followed by reduction, isocyanation, and cyclization, represents a robust and scalable method for the production of this important veterinary drug. The process, coupled with a straightforward recrystallization for purification, can yield high-purity Toltrazuril suitable for pharmaceutical formulation. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the field of drug development and manufacturing. Further optimization of reaction conditions and exploration of alternative, greener solvents may lead to even more efficient and environmentally friendly production processes.
References
- 1. rroij.com [rroij.com]
- 2. CN101265236B - Synthesis technique for toltrazuril - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. CN101265236A - Synthesis technique for toltrazuril - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Toltrazuril's Mechanism of Action on Eimeria Species: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Toltrazuril, a symmetric triazinetrione, is a potent anticoccidial agent with broad-spectrum activity against various Eimeria species. Its efficacy stems from a multi-pronged mechanism of action that disrupts critical cellular processes within the parasite at multiple stages of its intracellular development. The primary targets are the parasite's mitochondrion and enzymes involved in the respiratory chain, leading to a cascade of events including metabolic collapse, oxidative stress, and ultimately, cell death. This guide provides a detailed examination of the molecular and cellular effects of toltrazuril on Eimeria, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the core pathways involved.
Core Mechanism of Action
Toltrazuril and its primary active metabolite, toltrazuril sulfone (ponazuril), exert a coccidiocidal effect by targeting fundamental metabolic and cellular processes.[1][2] The drug acts on all intracellular developmental stages, from schizonts to gamonts, ensuring comprehensive disruption of the parasite life cycle.[3][4][5] The core mechanism can be broken down into several key interconnected events:
-
Disruption of the Respiratory Chain: The primary mode of action is the interference with mitochondrial respiration.[2][6] Toltrazuril inhibits key enzymes of the electron transport chain, such as succinate-cytochrome C reductase and NADH oxidase.[6] This inhibition severely impairs the parasite's energy metabolism.[7]
-
Inhibition of Pyrimidine Synthesis: As a secondary effect, toltrazuril has been shown to inhibit enzymes crucial for pyrimidine synthesis, such as dihydroorotate dehydrogenase.[6][8] This disrupts the parasite's ability to synthesize nucleic acids, which is essential for replication and development.
-
Induction of Oxidative Stress: The disruption of the mitochondrial electron transport chain leads to a significant, dose-dependent increase in the production of reactive oxygen species (ROS).[9][10] This surge in ROS overwhelms the parasite's antioxidant defenses, causing widespread oxidative damage to cellular components.
-
Triggering of Autophagy: Elevated levels of ROS act as a key stress signal that induces a powerful autophagic response in the parasite.[9][11] This is evidenced by the upregulation of autophagy-related genes (e.g., ATG5, ATG18) and the increased formation of autophagosomes.[9][11] While autophagy is typically a survival mechanism, its over-activation in this context likely contributes to programmed cell death.
-
Structural Damage to Organelles: Electron microscopy studies reveal that toltrazuril causes severe morphological changes to critical organelles.[3][9] This includes swelling of the mitochondria and endoplasmic reticulum, as well as enlargement of the perinuclear space.[3]
-
Inhibition of Cell Division: The culmination of metabolic disruption and cellular stress leads to the inhibition of nuclear division in schizonts and microgamonts.[3] Transcriptomic analyses confirm the significant downregulation of cell cycle-related genes following toltrazuril exposure.[9][10][12]
Visualization of Pathways and Workflows
Overall Mechanism of Action of Toltrazuril
The following diagram illustrates the multifaceted attack of toltrazuril on the intracellular Eimeria parasite.
ROS-Induced Autophagy Signaling Pathway
This diagram details the proposed signaling cascade from mitochondrial disruption to the formation of autophagosomes.
Experimental Workflow for In Vitro Sensitivity
This diagram outlines a typical workflow for assessing the effects of toltrazuril on Eimeria merozoites in vitro.
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro studies on Eimeria tenella merozoites.
Table 1: Effect of Toltrazuril on Oxidative Stress and Mitochondrial Health in E. tenella Merozoites Data extracted from Zhang L, et al. (2023).[9]
| Parameter | Toltrazuril Conc. | Observation | Method |
| Intracellular ROS | 0.5 µg/mL | Significant increase in ROS levels | DCFH-DA Assay |
| 30 µg/mL | Further significant increase in ROS levels | DCFH-DA Assay | |
| Mitochondrial ROS | 0.5 µg/mL | Significant increase in mitochondrial ROS | MitoSOX Red |
| 30 µg/mL | Further significant increase in mitochondrial ROS | MitoSOX Red | |
| Mitochondrial Potential | 0.5 µg/mL | Significant decrease in membrane potential | JC-10 Assay |
| 30 µg/mL | Further significant decrease in membrane potential | JC-10 Assay |
Table 2: Effect of Toltrazuril on Autophagy and Host Cell Cytotoxicity Data extracted from Zhang L, et al. (2023).[9]
| Parameter | Toltrazuril Conc. | Observation | Method |
| Autophagosome Formation | 0.5 µg/mL | Significant increase in relative fluorescence | MDC Staining |
| 30 µg/mL | Further significant increase in relative fluorescence | MDC Staining | |
| Host Cell Cytotoxicity | < 40 µg/mL | No significant inhibition of cell proliferation | CCK-8 Assay |
| (DF-1 Chicken Fibroblasts) | ≥ 40 µg/mL | Significant inhibition of cell proliferation | CCK-8 Assay |
Table 3: Inhibition of Respiratory Chain and Pyrimidine Synthesis Enzymes Data extracted from Harder A, & Haberkorn A. (1989). Note: Enzyme sources were mammalian or other parasites, as direct Eimeria enzyme inhibition data is limited.[6]
| Enzyme | Source | Effect of Toltrazuril |
| Succinate-cytochrome C reductase | Mouse Liver Mitochondria | Reduced Activity |
| NADH oxidase | Mouse Liver Mitochondria | Reduced Activity |
| NADH oxidase | Ascaris suum | Reduced Activity |
| Fumarate reductase | Ascaris suum | Reduced Activity |
| Dihydroorotate-cytochrome C reductase | Mouse Liver | Inhibitory Effect |
Key Experimental Protocols
The following protocols are summarized from methodologies used to investigate the effects of toltrazuril on Eimeria tenella.
Protocol: In Vitro Culture and Treatment of E. tenella Merozoites
This protocol describes the preparation and treatment of second-generation merozoites for subsequent cellular assays.[1][3][9][13]
-
Parasite Propagation: The E. tenella strain is propagated in 1-week-old coccidia-free chickens via oral infection. Oocysts are collected from feces, sporulated in 2.5% potassium dichromate, and sterilized with sodium hypochlorite.
-
Merozoite Purification: Second-generation merozoites are harvested from the ceca of infected chickens (approx. 120h post-infection). The tissue is digested using a solution containing 0.25% trypsin and 0.5% taurodeoxycholic acid to liberate the merozoites.
-
Filtration and Purification: The resulting suspension is filtered through nylon wool and purified using DE-52 cellulose chromatography to obtain a pure, viable merozoite population.
-
Cell Culture Infection (Alternative): Alternatively, immortalized cell lines such as Madin-Darby Bovine Kidney (MDBK) cells are cultured in 24-well plates.[1] Freshly purified sporozoites are used to infect the monolayers, which are incubated at 41°C and 5% CO₂ to allow development into first-generation merozoites.
-
Toltrazuril Treatment: Purified merozoites are resuspended in a suitable culture medium (e.g., DMEM). Toltrazuril, dissolved in DMSO, is added to the merozoite suspension at various final concentrations (e.g., 0.5 µg/mL to 30 µg/mL). A DMSO-only control is run in parallel.
-
Incubation: The treated merozoites are incubated at 41°C for specified time periods (e.g., 1, 2, 4 hours) before being collected for endpoint analysis.
Protocol: Measurement of Mitochondrial Membrane Potential (JC-10 Assay)
This method quantifies changes in mitochondrial health by measuring the membrane potential.[9][11]
-
Preparation: E. tenella merozoites are treated with toltrazuril as described in Protocol 4.1. A positive control group treated with CCCP (carbonyl cyanide 3-chlorophenylhydrazone, 10 µM) is included to induce depolarization.
-
Staining: After treatment, merozoites are washed and incubated with 10 µM JC-10 dye solution for 30 minutes at 37°C, protected from light.
-
Washing: Cells are washed three times with warm DMEM to remove excess dye.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence spectrophotometer or plate reader.
-
Red Fluorescence: J-aggregates (healthy, polarized mitochondria) are measured at Ex/Em ~540/590 nm.
-
Green Fluorescence: J-monomers (unhealthy, depolarized mitochondria) are measured at Ex/Em ~490/525 nm.
-
-
Analysis: The mitochondrial membrane potential is quantified as the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Protocol: Quantification of Reactive Oxygen Species (ROS)
This protocol details the measurement of both total intracellular and mitochondrial-specific ROS.[9][11]
-
Preparation: Merozoites are treated with toltrazuril as per Protocol 4.1. A positive control group treated with H₂O₂ is included.
-
Staining (Intracellular ROS): For total ROS, treated merozoites are incubated with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Staining (Mitochondrial ROS): For mitochondrial-specific ROS, treated merozoites are incubated with 5 µM MitoSOX Red for 15 minutes at 37°C in the dark.
-
Washing: After incubation, cells are washed three times with warm DMEM.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence spectrophotometer.
-
DCFH-DA (oxidized): Ex/Em ~485/535 nm.
-
MitoSOX Red: Ex/Em ~510/580 nm.
-
-
Analysis: An increase in fluorescence intensity relative to the untreated control indicates an increase in ROS production.
Protocol: Detection of Autophagy (MDC Staining)
This method uses monodansylcadaverine (MDC), a specific marker for autophagic vacuoles, to quantify autophagy.[9][11]
-
Preparation: Merozoites are treated with toltrazuril for the desired time (e.g., 4 hours).
-
Staining: After treatment, merozoites are incubated with 50 µM MDC in DMEM for 1 hour at 37°C.
-
Washing: Cells are washed three times with DMEM.
-
Fluorescence Measurement: The fluorescence intensity of MDC-labeled autophagosomes is measured using a fluorescence spectrophotometer at Ex/Em ~380/525 nm.
-
Analysis: An increase in the relative fluorescence units (RFUs) compared to the control group indicates an induction of autophagy.
References
- 1. Frontiers | The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and purification of merozoites of Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlled efficacy trial confirming toltrazuril resistance in a field isolate of ovine Eimeria spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunity to coccidiosis after treatment with toltrazuril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A new method for purification of Eimeria tenella merozoites - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Targets of Toltrazuril in Apicomplexan Parasites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toltrazuril, a triazinetrione derivative, is a potent anticoccidial agent with a broad spectrum of activity against various apicomplexan parasites. Its efficacy stems from a multi-pronged attack on critical cellular processes within the parasite, leading to the disruption of its life cycle and eventual death. This technical guide provides a comprehensive overview of the known and proposed molecular targets of Toltrazuril, with a focus on its impact on the parasite's respiratory chain and pyrimidine biosynthesis. This document summarizes available quantitative data, outlines detailed experimental protocols for target identification and characterization, and visualizes the affected pathways using Graphviz diagrams.
Primary Molecular Targets
Toltrazuril's mode of action is multifaceted, primarily targeting two essential metabolic pathways in apicomplexan parasites: the mitochondrial respiratory chain and the de novo pyrimidine biosynthesis pathway. This dual mechanism contributes to its high efficacy against all intracellular developmental stages of these parasites.[1]
Interference with the Mitochondrial Respiratory Chain
A primary effect of Toltrazuril is the disruption of the parasite's respiratory metabolism.[1] Studies have indicated that Toltrazuril inhibits key enzymes within the mitochondrial electron transport chain, leading to a reduction in ATP synthesis and ultimately starving the parasite of energy.[1][2]
The specific enzymes implicated in this process include:
-
NADH Oxidase: This enzyme is a crucial component of the electron transport chain, responsible for the oxidation of NADH and the subsequent transfer of electrons. Toltrazuril has been shown to reduce its activity.[2]
-
Fumarate Reductase: Another key enzyme in anaerobic respiration, its inhibition by Toltrazuril further disrupts the parasite's energy metabolism.[2]
-
Succinate-Cytochrome C Reductase (Complex II-III): Toltrazuril has been observed to decrease the activity of this complex, hindering the electron flow essential for oxidative phosphorylation.[2]
The inhibition of these enzymes leads to a cascade of detrimental effects, including a decrease in the mitochondrial membrane potential and the generation of reactive oxygen species (ROS), inducing oxidative stress and autophagy.[3]
Inhibition of Pyrimidine Biosynthesis
Secondary to its effects on the respiratory chain, Toltrazuril also targets the de novo pyrimidine biosynthesis pathway.[2] Pyrimidines are essential for the synthesis of nucleic acids (DNA and RNA), and their depletion halts parasite replication and development.
The key enzymes in this pathway affected by Toltrazuril are:
-
Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme catalyzes a critical step in pyrimidine synthesis.[4] Toltrazuril's inhibitory action on the respiratory chain is thought to indirectly affect DHODH function.[5]
-
dUTP Pyrophosphatase (dUTPase) and Thymidylate Kinase (TMK): In Toxoplasma gondii, transcriptome and metabolome analyses have revealed that Toltrazuril treatment leads to a reduction in the transcription levels of dUTPase and TMK.[6][7] This disrupts the stability of the pyrimidine nucleotide pool, further inhibiting DNA synthesis.[6][7]
The combined assault on both energy production and nucleic acid synthesis makes Toltrazuril a highly effective antiparasitic agent.
Data Presentation: Pharmacokinetics of Toltrazuril and its Metabolites
| Parameter | Toltrazuril (TZR) | Toltrazuril Sulfoxide (TZR-SO) | Toltrazuril Sulfone (TZR-SO2) | Species | Dosage | Reference |
| Cmax | 8.18 µg/ml | - | - | Pig | 20 mg/kg (oral) | [6] |
| Tmax | 12.0 hr | - | - | Pig | 20 mg/kg (oral) | [6] |
| Half-life | 68.9 hr | 53.2 hr | 245 hr | Pig | 20 mg/kg (oral) | [6] |
| Cmax | 25.2 µg/mL | - | - | Broiler Chicken | 20 mg/kg (oral) | [8] |
| Tmax | 4.7 h | - | - | Broiler Chicken | 20 mg/kg (oral) | [8] |
| Half-life | 10.7 h | 15.3 h | 82.9 h | Broiler Chicken | 20 mg/kg (oral) | [8] |
| Cmax | 9.03 µg/mL | - | - | Piglet | (intramuscular) | [1] |
| Tmax | 5 days | - | - | Piglet | (intramuscular) | [1] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the molecular targets of Toltrazuril.
Isolation of Apicomplexan Parasite Mitochondria
This protocol describes the general steps for isolating mitochondria from parasite cultures, a prerequisite for studying the effects of Toltrazuril on the respiratory chain.
-
Parasite Culture and Harvesting: Cultivate the apicomplexan parasites (e.g., Toxoplasma gondii, Eimeria tenella) in a suitable host cell line until a high level of infection is achieved. Harvest the extracellular parasites by centrifugation.
-
Cell Lysis: Resuspend the parasite pellet in a hypotonic buffer to induce swelling. Lyse the cells using a Dounce homogenizer or by nitrogen cavitation to release the organelles.
-
Differential Centrifugation:
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet host cell debris and nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
-
Purification (Optional): For higher purity, the mitochondrial pellet can be further purified using a Percoll or sucrose density gradient centrifugation.
-
Washing and Resuspension: Wash the final mitochondrial pellet with a suitable buffer and resuspend it for downstream assays.
Enzyme Inhibition Assays
The following are generalized protocols for measuring the inhibitory effect of Toltrazuril on key mitochondrial enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing isolated mitochondria, NADH as the substrate, and varying concentrations of Toltrazuril.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the rate of NADH oxidation for each Toltrazuril concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Reaction Mixture: Prepare an anaerobic reaction buffer containing isolated mitochondria, succinate as the electron donor, fumarate as the electron acceptor, and a redox indicator (e.g., benzyl viologen). Add varying concentrations of Toltrazuril.
-
Spectrophotometric Measurement: Monitor the reduction of the redox indicator at its specific wavelength.
-
Data Analysis: Calculate the rate of fumarate reduction and determine the IC50 of Toltrazuril.
Analysis of Pyrimidine Biosynthesis Inhibition
This protocol outlines a method to assess the impact of Toltrazuril on the de novo pyrimidine synthesis pathway.
-
Metabolic Labeling: Incubate parasite cultures with a radiolabeled precursor of pyrimidine synthesis (e.g., [14C]-aspartate or [3H]-orotic acid) in the presence and absence of Toltrazuril.
-
Extraction of Nucleotides: After incubation, lyse the parasites and extract the nucleotide pool using perchloric acid.
-
Chromatographic Separation: Separate the radiolabeled pyrimidine nucleotides from the precursor and other metabolites using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabel incorporated into the pyrimidine nucleotides using liquid scintillation counting or by monitoring the radioactivity of the HPLC eluate.
-
Data Analysis: Compare the incorporation of the radiolabel in Toltrazuril-treated and untreated parasites to determine the extent of inhibition.
Transcriptome and Metabolome Analysis
These high-throughput techniques provide a global view of the cellular response to Toltrazuril treatment.
-
Sample Preparation: Treat parasite cultures with Toltrazuril for various time points. Isolate total RNA from the parasites.
-
Library Preparation: Construct cDNA libraries from the extracted RNA.
-
Sequencing: Sequence the cDNA libraries using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the parasite's reference genome and perform differential gene expression analysis to identify genes that are up- or down-regulated in response to Toltrazuril.
-
Sample Preparation: Treat parasite cultures with Toltrazuril. Quench the metabolism rapidly and extract the metabolites.
-
Mass Spectrometry: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: Identify and quantify the metabolites. Compare the metabolic profiles of treated and untreated parasites to identify pathways perturbed by Toltrazuril.
Visualization of Affected Pathways
The following diagrams, generated using the DOT language, illustrate the proposed molecular targets of Toltrazuril within the key metabolic pathways of apicomplexan parasites.
Caption: Toltrazuril's impact on the mitochondrial electron transport chain.
References
- 1. Absorption and Distribution of Toltrazuril and Toltrazuril Sulfone in Plasma, Intestinal Tissues and Content of Piglets after Oral or Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current and Emerging Approaches to Studying Invasion in Apicomplexan Parasites - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase inhibitors in anti-infective drug research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indirect inhibition of mitochondrial dihydroorotate dehydrogenase activity by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of toltrazuril and its metabolites, toltrazuril sulfoxide and toltrazuril sulfone, after a single oral administration to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Toltrazuril on Disposition Kinetic and Bioavailability of Thiamphenicol in Broilers [jcvr.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
The Journey of Toltrazuril in Poultry: A Deep Dive into its Pharmacokinetics and Metabolism
For researchers, scientists, and drug development professionals, understanding the intricate processes that govern a drug's behavior in the target species is paramount. This technical guide provides an in-depth exploration of the pharmacokinetics and metabolism of toltrazuril, a key anticoccidial agent in the poultry industry. Through a comprehensive review of experimental data, this document elucidates the absorption, distribution, metabolism, and excretion of toltrazuril and its primary metabolites in broiler chickens.
Toltrazuril is a triazinetrione derivative widely used for the control of coccidiosis in poultry. Its efficacy is intrinsically linked to its pharmacokinetic profile, which dictates the concentration and duration of the active compounds at the site of action within the bird's system. This guide synthesizes findings from various studies to present a detailed picture of toltrazuril's behavior post-administration.
Pharmacokinetic Profile of Toltrazuril and its Metabolites
Oral administration of toltrazuril to broiler chickens leads to its absorption and subsequent appearance in the plasma. The parent compound is then metabolized into two major metabolites: toltrazuril sulfoxide (TZR-SO) and toltrazuril sulfone (TZR-SO2). The pharmacokinetic parameters of toltrazuril and its metabolites have been characterized in several studies, with key quantitative data summarized in the tables below.
Table 1: Pharmacokinetic Parameters of Toltrazuril in Broiler Chickens Following a Single Oral Administration
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½β (h) | Reference |
| 10 | 16.4 | 5.0 | 10.6 | [1] |
| 20 | 25.2 | 4.7 | 10.7 | [1] |
Table 2: Pharmacokinetic Parameters of Toltrazuril Metabolites in Broiler Chickens Following a Single Oral Administration
| Dose (mg/kg) | Metabolite | Cmax (µg/mL) | Tmax (h) | t½β (h) | Reference |
| 10 | TZR-SO | - | - | 14.8 | [1] |
| 10 | TZR-SO2 | - | - | 80.3 | [1] |
| 20 | TZR-SO | - | - | 15.3 | [1] |
| 20 | TZR-SO2 | - | - | 82.9 | [1] |
Note: Cmax and Tmax for metabolites were not explicitly stated in the provided search results.
Following repeated oral administration, toltrazuril's peak concentration in the blood is reached within a few hours. One study involving repeated oral administration of 7 mg/kg body weight for two consecutive days found that the maximum serum concentration (Cmax) was 6.56 and 6.70 μg/ml, reached at a Tmax of 2.56 and 2.59 hours after the first and second doses, respectively[2]. The elimination half-life (t1/2β) was reported to be 14.92 and 16.19 hours, with mean residence times (MRT) of 21.33 and 23.14 hours after the first and second doses, respectively[2].
Tissue Distribution and Residue Depletion
The distribution of toltrazuril and its metabolites into various tissues is a critical aspect for both efficacy and food safety. Studies have shown that toltrazuril and its metabolites distribute to various edible tissues in poultry. The highest concentrations are typically found in the liver and kidney, followed by muscle and fat[2].
Toltrazuril sulfone is considered the marker residue for toltrazuril in poultry tissues[3]. Residue depletion studies are crucial for establishing withdrawal periods to ensure that the levels of these compounds in edible tissues fall below the maximum residue limits (MRLs) before the birds enter the food chain. No toltrazuril residues were detected in tissues and plasma after 8 days following a repeated oral administration of 7 mg/kg for two days[2].
Table 3: Tissue Concentration of Toltrazuril (µg/g) in Broiler Chickens After Repeated Oral Administration of 7 mg/kg b.w. for Two Consecutive Days
| Time after 2nd dose | Liver | Kidney | Muscle | Fat |
| Day 1 | 5.8 ± 0.4 | 6.2 ± 0.5 | 3.1 ± 0.2 | 2.5 ± 0.2 |
| Day 3 | 3.2 ± 0.3 | 3.5 ± 0.3 | 1.8 ± 0.1 | 1.4 ± 0.1 |
| Day 5 | 1.5 ± 0.1 | 1.7 ± 0.2 | 0.8 ± 0.05 | 0.6 ± 0.04 |
| Day 7 | 0.4 ± 0.02 | 0.5 ± 0.03 | 0.2 ± 0.01 | 0.1 ± 0.01 |
| Day 8 | ND | ND | ND | ND |
| Source: Adapted from a study on toltrazuril tissue residue in broiler chickens[2]. ND = Not Detected. |
Metabolic Pathway of Toltrazuril
Toltrazuril undergoes biotransformation in the chicken's body, primarily through oxidation. The parent compound is first metabolized to toltrazuril sulfoxide (TZR-SO), which is a short-lived intermediate[1]. This is then further oxidized to the more stable and persistent metabolite, toltrazuril sulfone (TZR-SO2)[1]. The prolonged elimination half-life of toltrazuril sulfone contributes to the persistent clinical efficacy of the parent drug[1].
Experimental Protocols
Accurate and reliable quantification of toltrazuril and its metabolites is essential for pharmacokinetic and residue studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.
Experimental Workflow for Pharmacokinetic Analysis
1. Animal Studies:
-
Animals: Broiler chickens of a specific age and weight are typically used. They are housed in controlled environments and provided with feed and water ad libitum.
-
Drug Administration: Toltrazuril is administered orally, often as a solution via gavage, at a specified dose[2].
-
Sample Collection: Blood samples are collected at predetermined time points post-administration from a wing vein. For tissue residue studies, birds are euthanized at various time points, and target tissues (liver, kidney, muscle, fat, skin) are collected[2]. Samples are stored at -20°C or lower until analysis.
2. Sample Preparation:
-
Plasma/Serum: Blood samples are centrifuged to separate plasma or serum.
-
Tissue: Tissue samples are homogenized.
-
Extraction: Acetonitrile is a common solvent used for the extraction of toltrazuril and its metabolites from plasma and tissue homogenates[2]. The mixture is typically vortexed and centrifuged.
-
Clean-up: The supernatant from the extraction step may undergo a clean-up procedure to remove interfering substances. This can involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
3. Analytical Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
This method offers higher sensitivity and selectivity for the simultaneous determination of toltrazuril and its metabolites.
-
Electrospray ionization (ESI) in negative or positive mode is used.
-
Specific precursor-to-product ion transitions are monitored for each analyte for accurate quantification.
-
4. Data Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.
-
Residue depletion curves are generated from tissue concentration data to determine withdrawal times.
Conclusion
The pharmacokinetic profile of toltrazuril in poultry is characterized by good oral absorption, extensive metabolism to sulfoxide and sulfone derivatives, and a wide distribution to edible tissues. The long half-life of the active metabolite, toltrazuril sulfone, contributes significantly to the drug's sustained efficacy against coccidia. A thorough understanding of these pharmacokinetic and metabolic processes, supported by robust analytical methodologies, is crucial for the effective and safe use of toltrazuril in the poultry industry, ensuring both animal health and consumer safety.
References
In Vitro Activity Spectrum of Toltrazuril Against Protozoa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Toltrazuril, a triazinetrione anticoccidial agent, against a range of protozoan parasites. The document details the drug's mechanism of action, summarizes its efficacy through quantitative data, outlines common experimental protocols, and provides visual representations of cellular pathways and experimental workflows.
Mechanism of Action
Toltrazuril is a broad-spectrum antiprotozoal agent effective against various intracellular protozoan parasites, particularly those belonging to the phylum Apicomplexa.[1][2] Its mode of action is multifaceted, primarily targeting key cellular processes essential for parasite replication and survival.[1] Toltrazuril is effective against all intracellular development stages of coccidia, including schizonts, microgametes, and macrogametes.[1]
The primary mechanisms of action include:
-
Disruption of Nuclear Division: Toltrazuril interferes with the division of the parasite's nucleus, which inhibits cytokinesis and prevents the successful replication and maturation of schizonts and microgamonts.[1][2][3] This leads to the formation of multinucleated schizonts.[3]
-
Interference with Mitochondrial Respiration: The drug impairs the activity of mitochondria, the site of the parasite's respiratory metabolism.[1][4] Specifically, it has been shown to reduce the activity of enzymes in the respiratory chain, such as succinate-cytochrome C reductase and NADH oxidase.[4] This disrupts the parasite's energy metabolism.[1] Recent studies on Eimeria tenella have shown that Toltrazuril treatment leads to a decrease in the mitochondrial membrane potential and induces the production of reactive oxygen species (ROS), causing oxidative stress.[3]
-
Damage to Other Organelles: Treatment with Toltrazuril induces significant morphological changes within the parasite. It causes swelling and vacuolization of the endoplasmic reticulum and the Golgi apparatus.[1][5] Furthermore, it has been observed to cause destruction of the apicoplast in Neospora caninum.[3]
-
Induction of Autophagy: In Eimeria tenella, Toltrazuril has been shown to induce autophagy, a cellular process of self-degradation, likely as a consequence of the oxidative stress it causes.[3]
-
Inhibition of Pyrimidine Synthesis: Toltrazuril has a secondary effect on enzymes involved in pyrimidine synthesis, such as dihydroorotate-cytochrome C reductase, which is crucial for nucleic acid synthesis.[4]
In Vitro Activity Spectrum
Toltrazuril has demonstrated a broad spectrum of activity against numerous protozoan parasites in vitro. The following tables summarize the quantitative data available from various studies.
Table 1: In Vitro Activity of Toltrazuril against Eimeria spp.
| Parasite Species | Strain | Host Cell Line | Drug Concentration | Effect | Reference |
| Eimeria tenella | - | MDBK cells | Not specified | Potentiated by pyrimethamine, trimethoprim, or sulfadimidine in killing schizonts. | [4] |
| Eimeria tenella | - | - | 0.5 µg/mL | Altered gene transcription profiles after 4 hours of treatment.[3] Downregulated cell cycle-related genes and upregulated protein hydrolysis and redox-related genes.[6][7] | [3][6][7] |
| Eimeria tenella | - | - | 10 mg/L | In vivo study showed it inhibits the development of schizonts. | [8] |
| Eimeria brunetti | - | - | 75 ppm | In vivo study showed efficacy when administered in drinking water. | [9] |
Table 2: In Vitro Activity of Toltrazuril against Toxoplasma gondii
| Strain | Host Cell Line | Drug Concentration | Effect | Reference |
| ME49 | BeWo Trophoblastic Cells | 12.5 µg/mL | Decreased the percentage of infected cells. | [10][11] |
| RH | Human Foreskin Fibroblasts | Not specified | A solid dispersion formulation of Toltrazuril showed significantly higher efficacy than Toltrazuril alone. | [12] |
Table 3: In Vitro Activity of Toltrazuril against Neospora caninum
| Strain | Host Cell Line | Drug Concentration | Effect | Reference |
| NC-1 | - | 30 µg/mL | A 10-day treatment was sufficient to distinguish between live and dead parasites using NcGRA2-RT-real time PCR. | [5] |
| - | - | Not specified | Demonstrated antiparasitic activity in cell culture-based assays. | [13][14] |
Table 4: In Vitro Activity of Toltrazuril against Cryptosporidium parvum
| Strain | Host Cell Line | Drug Concentration | Effect | Reference |
| - | - | 1, 10, 20, 60, 100 µg/mL | Dose-dependent efficacy against oocysts, with 100 µg/mL being the most effective concentration.[5][15] Showed a synergistic effect when mixed with Monensin.[15][16] | [5][15][16] |
| - | - | 20 µM | Showed significant anticryptosporidial activity. | [16][17][18] |
Table 5: In Vitro Activity of Toltrazuril against Other Protozoa
| Parasite Species | Strain | Host Cell Line / System | Drug Concentration | Effect | Reference |
| Cystoisospora suis | Field Isolate (Holland-I) | - | 20 mg/kg & 30 mg/kg (in vivo) | Showed resistance, with no significant effect on oocyst excretion or diarrhea. | [19] |
| Theileria orientalis (Ikeda genotype) | - | In vivo (calves) | 15 mg/kg | No significant impact on the level of parasitaemia up to 3 weeks post-infection. | [20][21] |
| Babesia spp. & Theileria equi | - | In vitro culture | Not specified | The related trifluralin analogues showed inhibitory effects. While Toltrazuril was not directly tested in this study, it highlights a potential area for investigation. | [22][23] |
Experimental Protocols
The in vitro assessment of Toltrazuril's efficacy involves several key steps, from parasite and host cell culture to the final determination of antiparasitic activity. While specific details may vary between studies, a general workflow can be outlined.
General Experimental Workflow for In Vitro Toltrazuril Efficacy Testing
References
- 1. nbinno.com [nbinno.com]
- 2. Toltrazuril - Wikipedia [en.wikipedia.org]
- 3. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. toku-e.com [toku-e.com]
- 6. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Eimeria tenella activity of Ethanamizuril in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Enrofloxacin and Toltrazuril Are Able to Reduce Toxoplasma gondii Growth in Human BeWo Trophoblastic Cells and Villous Explants from Human Third Trimester Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Enrofloxacin and Toltrazuril Are Able to Reduce Toxoplasma gondii Growth in Human BeWo Trophoblastic Cells and Villous Explants from Human Third Trimester Pregnancy [frontiersin.org]
- 12. Toltrazuril alkalizer-modifying solid dispersions against Toxoplasma gondii: A pharmacotechnical strategy to improve the efficacy of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 14. researchgate.net [researchgate.net]
- 15. brieflands.com [brieflands.com]
- 16. brieflands.com [brieflands.com]
- 17. Assessment of drugs against Cryptosporidium parvum using a simple in vitro screening method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. d-nb.info [d-nb.info]
- 20. The efficacy of toltrazuril for prevention of oriental theileriosis ( Theileria orientalis Ikeda genotype) in Friesian calves - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The efficacy of toltrazuril treatment for reducing the infection intensity of Theileria orientalis Ikeda type in dairy calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of the in vitro growth of Babesia bigemina, Babesia caballi and Theileria equi parasites by trifluralin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the Structure-Activity Relationship of Toltrazuril and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toltrazuril, a symmetric triazinetrione, is a cornerstone in veterinary medicine for the control of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. Its efficacy stems from its ability to disrupt critical metabolic pathways within the parasite. Understanding the relationship between the molecular structure of toltrazuril and its biological activity is paramount for the development of new, more potent derivatives and for managing the growing challenge of drug resistance. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of toltrazuril, its primary metabolite ponazuril, and novel triazine derivatives. It includes a detailed examination of their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.
Introduction to Toltrazuril
Toltrazuril is a broad-spectrum anticoccidial agent widely used for the prevention and treatment of coccidiosis in poultry and other livestock. It belongs to the triazine class of compounds, characterized by a 1,3,5-triazinane-2,4,6-trione core. Toltrazuril is effective against all intracellular developmental stages of coccidia, making it a highly effective tool for controlling the parasite's life cycle.
Upon administration, toltrazuril is metabolized in the host animal to its major active metabolite, toltrazuril sulfone, also known as ponazuril. Ponazuril itself is a potent antiprotozoal medication used to treat various protozoal infections in animals, including equine protozoal myeloencephalitis (EPM). The structural difference between toltrazuril and ponazuril is the oxidation of the trifluoromethylthio group to a trifluoromethylsulfonyl group, a modification that retains significant biological activity.
Mechanism of Action
The anticoccidial effect of toltrazuril is multifaceted, targeting key cellular processes within the parasite. Its primary mode of action involves the disruption of the mitochondrial respiratory chain and the inhibition of enzymes crucial for pyrimidine synthesis.
Specifically, toltrazuril has been shown to inhibit enzymes such as succinate-cytochrome C reductase and NADH oxidase. This interference with the respiratory chain disrupts the parasite's energy metabolism. Furthermore, toltrazuril affects enzymes involved in pyrimidine synthesis, like dihydroorotate dehydrogenase, which are essential for the production of nucleic acids required for parasite replication. This dual-pronged attack on both energy production and DNA/RNA synthesis ultimately leads to the death of the parasite at various stages of its intracellular development. The combination of toltrazuril with trimethoprim, which also targets folate synthesis pathways, can enhance this effect.
Structure-Activity Relationship of Toltrazuril and Novel Triazine Derivatives
While extensive SAR studies on a wide range of toltrazuril derivatives are not abundant in publicly available literature, research into new triazine compounds has provided valuable insights. A study comparing the parent compound Nitromezuril with its active metabolites, Aminomizuril (AZL) and Ethanamizuril (EZL), against various Eimeria species offers a clear view of how structural modifications impact anticoccidial activity.
The key structural components of these derivatives are:
-
Toltrazuril: Features a trifluoromethylthio (-SCF₃) group on the phenoxy ring.
-
Ponazuril (Toltrazuril Sulfone): The thio group is oxidized to a sulfone (-SO₂CF₃).
-
Nitromezuril, AZL, and EZL: These newer derivatives feature different substituents at the C4 position of the phenol ring, highlighting the importance of this position for biological function.
Quantitative Comparison of Anticoccidial Activity
The efficacy of these compounds was evaluated in vivo using the Anticoccidial Index (ACI), a composite score where a higher value (approaching 200) indicates greater activity. The data demonstrates that while the metabolites AZL and EZL are highly effective, they require a higher dosage than the parent compound, Nitromezuril, to achieve equivalent efficacy, suggesting that the increased polarity of the metabolites may reduce their activity.
| Compound | Structure / Key Modification | Dosage (in feed) | Target Eimeria Species | Anticoccidial Index (ACI) | Reference |
| Toltrazuril | -SCF₃ group | 7 mg/kg (in water) | E. tenella | >180 (effective control) | |
| Nitromezuril | Parent Compound | 3 mg/kg | E. tenella, E. necatrix, E. acervulina, E. maxima | ~185-195 | |
| Aminomizuril (AZL) | Metabolite of Nitromezuril | 10 mg/kg | E. tenella, E. necatrix, E. acervulina, E. maxima | ~185-195 | |
| Ethanamizuril (EZL) | Metabolite of Nitromezuril | 10 mg/kg | E. tenella, E. necatrix, E. acervulina, E. maxima | ~185-195 |
Note: ACI values are approximated from the study by Xue et al. (2019). Toltrazuril data is from a separate study and is provided for a general efficacy comparison.
Key SAR Insights
The comparison between these triazine derivatives reveals critical SAR trends.
-
C4-Phenol Substituent is Critical: The activity of novel derivatives like Nitromezuril underscores that the substituent at the C4 position of the phenoxy group is a key determinant of biological function.
-
Sulfur Oxidation is Tolerated: The conversion of toltrazuril (-SCF₃) to its active metabolite ponazuril (-SO₂CF₃) shows that oxidation at the sulfur atom is well-tolerated and maintains potent anticoccidial activity.
-
Increased Polarity Decreases Potency: The observation that the metabolites AZL and EZL require a higher dose than their parent compound suggests that increasing the polarity of the molecule can lead to a decrease in potency, possibly due to altered absorption, distribution, or target interaction.
Experimental Protocols
Synthesis of Toltrazuril
A common synthetic route for toltrazuril involves a multi-step process starting from commercially available materials.
Step 1: Synthesis of 1-methyl-3-[3-methyl-4-(4-trifluoromethylthio-phenoxy)-phenyl]-urea
-
To a 500 mL four-neck round bottom flask, add 29.9 g of 3-methyl-4-(4-trifluoromethylthio-phenoxy)-aniline and 180 mL of toluene.
-
Add 16.8 g of methylcarbamoyl chloride.
-
Heat the reaction mixture to 60°C for 3 hours, monitoring completion with Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and slowly add 1M NaOH to adjust the pH to 7.
-
Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of toluene.
-
Combine the toluene layers and evaporate the solvent under reduced pressure to obtain the crude urea intermediate.
Step 2: Cyclization to form Toltrazuril
-
Dissolve the crude urea product from Step 1 in 30 mL of acetone and stir for 30 minutes at room temperature.
-
Add 18 g of acetic acid dropwise over 60 minutes.
-
Slowly add 88 mL of a sodium cyanate aqueous solution (110 g/L) dropwise over 1.5 hours.
-
Raise the temperature to 40°C and continue the reaction for 8 hours, during which a milky white solid will precipitate.
-
Cool the reaction to 10°C, add 100 mL of water, and filter the solid.
-
The crude product is then purified by recrystallization to yield pure toltrazuril.
In Vivo Evaluation of Anticoccidial Activity (ACI Assay)
This protocol is standard for evaluating the efficacy of anticoccidial drugs in a broiler chicken model.
-
Animal Model: Day-old broiler chickens are housed in a coccidia-free environment and divided into experimental groups (e.g., non-infected non-medicated, infected non-medicated, infected medicated).
-
Drug Administration: The test compound (e.g., Nitromezuril, AZL, EZL) is incorporated into the feed at a specified concentration (e.g., 3 mg/kg or 10 mg/kg). Medicated feed is provided starting two days prior to infection.
-
Infection: Each bird in the infected groups is orally inoculated with a suspension of sporulated Eimeria oocysts (e.g., E. tenella).
-
Data Collection: For 7-9 days post-infection, key parameters are recorded:
-
Survival Rate
-
Body Weight Gain
-
Fecal Oocyst Shedding (oocysts per gram of feces)
-
Intestinal Lesion Scores (scored on a scale of 0 to 4 at necropsy).
-
-
ACI Calculation: The Anticoccidial Index is calculated using the following formula:
-
ACI = (Relative Weight Gain % + Survival Rate %) - (Lesion Index + Oocyst Index)
-
An ACI score >180 is considered excellent, 160-179 is good, 120-159 is moderate, and <120 is poor efficacy.
-
Conclusion
The structure-activity relationship of toltrazuril and its analogs is anchored in the integrity of the triazinetrione core and is significantly influenced by substituents on the terminal phenoxy ring. The development of derivatives like ponazuril and nitromezuril has confirmed that modifications, particularly at the C4 position of the phenol ring and the sulfur moiety, can maintain or modulate the potent anticoccidial activity. Key findings indicate that while oxidation of the sulfur atom is tolerated, increasing the polarity through metabolic changes may reduce compound potency, necessitating higher dosages for equivalent effect. Future drug development efforts should focus on synthesizing novel derivatives with modifications at these key positions to enhance potency, broaden the spectrum of activity, and overcome emerging resistance, ensuring the continued viability of this critical class of anticoccidial agents.
The Intracellular Impact of Toltrazuril: A Technical Guide to its Antiparasitic Action
For Immediate Release
This technical guide provides an in-depth analysis of the effects of the triazinetrione anticoccidial agent, toltrazuril, on the intracellular development of apicomplexan parasites, primarily of the genus Eimeria. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the drug's mechanism of action, presents quantitative efficacy data, details relevant experimental methodologies, and visualizes the affected cellular pathways.
Executive Summary
Toltrazuril is a broad-spectrum antiprotozoal drug highly effective against all intracellular stages of coccidian parasites, a characteristic that distinguishes it from many other anticoccidial agents.[1] Its primary mechanism involves the disruption of critical cellular processes, including nuclear division and mitochondrial respiratory metabolism, leading to significant morphological and biochemical damage to the parasite.[1][2] This guide elucidates these effects, providing a comprehensive overview of the drug's potent impact on parasite viability and replication.
Mechanism of Action: A Multi-pronged Cellular Assault
Toltrazuril and its primary metabolite, toltrazuril sulfone (ponazuril), exert a lethal effect on parasites by targeting multiple fundamental cellular processes. The drug is effective against all intracellular developmental stages, including schizonts, microgametes, and macrogametes.[1][3][4]
Ultrastructural and Morphological Changes
Treatment with toltrazuril induces profound and irreversible damage to the parasite's subcellular architecture. Key observed effects include:
-
Organelle Swelling: Significant swelling and vacuolization of the endoplasmic reticulum and the Golgi apparatus are consistently reported.[1][5] The perinuclear space also becomes considerably enlarged.[6][7]
-
Mitochondrial Damage: The drug interferes with mitochondrial activity, impairing the parasite's respiratory metabolism and leading to structural damage.[1][6]
-
Nuclear Division Abnormalities: Toltrazuril disrupts the division of the parasite's nucleus, a critical step for replication and maturation.[1][2][5] This is particularly evident in the disturbance of nuclear division in schizonts and microgamonts.[8]
-
Apicoplast Damage: The apicoplast, a vital organelle in apicomplexan parasites, is also a target of toltrazuril, with studies noting significant damage following treatment.[6]
Biochemical Pathway Disruption
Toltrazuril's primary mode of action is the impairment of key enzymatic pathways essential for parasite survival.
-
Inhibition of Respiratory Chain Enzymes: The drug has been shown to reduce the activity of enzymes in the mitochondrial respiratory chain, such as succinate-cytochrome C reductase, NADH oxidase, and fumarate reductase.[6][9][10] This disruption of energy metabolism is a cornerstone of its parasiticidal effect.
-
Impact on Pyrimidine Synthesis: Toltrazuril also demonstrates a secondary, albeit weaker, inhibitory effect on enzymes involved in pyrimidine synthesis, such as dihydroorotate dehydrogenase.[9][11]
-
Induction of Oxidative Stress and Autophagy: Recent transcriptomic studies have revealed that toltrazuril treatment upregulates the expression of redox-related genes.[6][12] This leads to elevated levels of reactive oxygen species (ROS), causing significant oxidative stress within the parasite and subsequently triggering autophagy.[6][10][13]
Quantitative Efficacy of Toltrazuril
The efficacy of toltrazuril has been quantified in numerous in vivo and in vitro studies across various host and parasite species. The data consistently demonstrate a significant reduction in parasite load and clinical signs of coccidiosis.
| Host Species | Parasite Species | Dosage | Efficacy Metric | Result | Reference |
| Lambs | Eimeria spp. (natural infection) | 20 mg/kg (single oral dose) | Fecal Oocyst Count Reduction (FOCR) % | 99.50% reduction at day 7 | [8] |
| Goats (Kids) | Eimeria spp. (natural infection) | 25 mg/kg/day (2 consecutive days) | Oocysts Per Gram (OPG) of feces | Reduction from 8350 ± 4009 to 0-250 OPG | [14][15] |
| Rabbits | Eimeria spp. (natural infection) | 5 mg/kg BW (2 consecutive days) | OPG Reduction % | 67.6% | [16] |
| Mice | Eimeria vermiformis | 15 mg/kg (single oral dose) | Oocyst Excretion | Significant reduction vs. untreated control | [4][17] |
| Broiler Chickens | Eimeria spp. | 7 mg/kg BW (in drinking water) | Coccidial Lesions & Oocyst Shedding | Successful control of coccidiosis | [18] |
| In Vitro | Neospora caninum | 30 µg/mL | Parasite Viability (NcGRA2-RT-real time PCR) | 10-day treatment sufficient for elimination | [5] |
| In Vitro | Eimeria tenella (merozoites) | 0.5 µg/mL | Gene Expression | Downregulation of cell cycle genes | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro and in vivo evaluation of toltrazuril.
In Vitro Transcriptional Analysis of Eimeria tenella
This protocol is based on the methodology used to assess the genetic response of E. tenella to toltrazuril.[12]
-
Parasite Preparation: Isolate and purify Eimeria tenella merozoites from infected chickens.
-
Cell Culture and Treatment: Culture merozoites in vitro. Treat the cultures with 0.5 µg/mL toltrazuril. Establish separate culture groups for different time points (e.g., 0, 1, 2, and 4 hours).
-
RNA Extraction: At each designated time point, harvest the parasites and extract total RNA using a suitable commercial kit.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA. Perform high-throughput sequencing (RNA-seq) to obtain gene transcription profiles for each time point.
-
Data Analysis: Compare the gene expression profiles of the treated groups against the 0-hour control group. Identify differentially expressed genes (e.g., cell cycle-related, redox-related genes) to elucidate the drug's molecular mechanism.
In Vivo Efficacy Trial in a Murine Model of Coccidiosis
This protocol is adapted from studies evaluating toltrazuril efficacy against Eimeria vermiformis in mice.[4][17]
-
Animal Model: Utilize a suitable strain of laboratory mice. House the animals in a controlled environment.
-
Infection: Orally inoculate each mouse with a standardized dose of sporulated Eimeria vermiformis oocysts (e.g., 1,000 oocysts per mouse).
-
Treatment: At a specified time post-infection (e.g., day 3), divide the mice into treatment and control groups. Orally administer toltrazuril at the desired dose (e.g., 15 mg/kg) to the treatment group. The control group receives a placebo vehicle.
-
Monitoring and Data Collection:
-
Oocyst Shedding: Collect fecal samples daily and quantify the number of oocysts per gram (OPG) using a modified McMaster technique.
-
Body Weight: Monitor and record the body weight of each mouse throughout the experiment as an indicator of health.
-
Immune Response (Optional): At the end of the study, collect spleens and mesenteric lymph nodes to analyze T-cell populations (CD4+, CD8+) via flow cytometry.
-
-
Statistical Analysis: Compare the oocyst counts, body weight gain, and immunological parameters between the toltrazuril-treated and control groups to determine the drug's efficacy.
Conclusion
Toltrazuril remains a highly effective and critical tool for the control of coccidiosis in veterinary medicine. Its comprehensive mechanism of action, targeting multiple intracellular stages and disrupting fundamental cellular and biochemical pathways, ensures potent parasiticidal activity. The drug interferes with organelle function, particularly the mitochondrion and endoplasmic reticulum, inhibits the parasite's respiratory chain, disrupts nuclear division, and induces lethal oxidative stress. The quantitative data and established experimental protocols summarized in this guide provide a robust framework for future research and development in the field of antiparasitic therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Toltrazuril - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Toltrazuril and diclazuril: comparative evaluation of anti-coccidial drugs using a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. toku-e.com [toku-e.com]
- 6. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medycynawet.edu.pl [medycynawet.edu.pl]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of amprolium and toltrazuril efficacy in controlling natural intestinal rabbit coccidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Cellular Uptake and Distribution of Toltrazuril in Host Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toltrazuril is a triazinetrione derivative widely employed in veterinary medicine as a potent anticoccidial agent. Its efficacy relies on its ability to target intracellular stages of protozoan parasites, primarily of the Eimeria and Cystoisospora genera. This necessitates its absorption by the host, distribution to infected tissues, and subsequent uptake into host cells. This technical guide provides a comprehensive overview of the current knowledge regarding the cellular uptake, tissue distribution, and pharmacokinetics of Toltrazuril and its primary metabolites. Quantitative data from key studies in swine, poultry, and cattle are summarized, detailed experimental protocols for residue analysis are provided, and relevant biological pathways are visualized to offer a thorough resource for the scientific community.
Pharmacokinetics and Metabolism
Upon administration, Toltrazuril (TZR) is absorbed and rapidly metabolized into two key derivatives: Toltrazuril Sulfoxide (TZR-SO) and Toltrazuril Sulfone (TZR-SO2).[1] TZR-SO is a short-lived intermediate, which is then oxidized into the more stable and highly persistent TZR-SO2.[1] This sulfone metabolite is considered the most suitable marker for residue studies as it is the major metabolite detected in all edible tissues and possesses a long terminal half-life, contributing to the persistent clinical efficacy of the drug.[1][2]
The metabolic conversion of Toltrazuril is a critical aspect of its pharmacological profile, transforming the parent compound into a long-lasting active metabolite.
Figure 1: Metabolic pathway of Toltrazuril in host systems.
Cellular Uptake Mechanisms
Toltrazuril's mechanism of action is predicated on its ability to affect all intracellular developmental stages of the coccidian parasite, including schizonts and gametes.[1][3] This implies that the drug must first cross the host cell membrane to reach the parasite residing within. The precise molecular transporters or pathways responsible for Toltrazuril's entry into host intestinal cells are not yet fully elucidated. However, based on the general principles of cellular transport for xenobiotics, uptake likely occurs via one or more common endocytic pathways.[4] These pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis, are responsible for internalizing extracellular materials into vesicles.[4][5]
Once inside the host cell, Toltrazuril exerts its effect directly on the parasite by disrupting nuclear division, interfering with mitochondrial respiratory enzymes, and causing morphological damage to the endoplasmic reticulum and Golgi apparatus.[6][7]
Figure 2: Potential endocytic pathways for host cell uptake of Toltrazuril.
Quantitative Tissue Distribution
The distribution of Toltrazuril and its metabolites varies significantly between host species, tissues, and the time elapsed since administration. The highest concentrations are consistently found in the liver and kidney, which are the primary organs of metabolism and excretion.[8][9] Residues in muscle and fat are also significant and deplete over time.
Table 1: Toltrazuril (TZR) and Metabolite Concentrations in Swine Tissues
All concentrations are in µg/kg.
| Tissue | Administration | Time Point | TZR | TZR Sulfoxide | TZR Sulfone | Source |
|---|---|---|---|---|---|---|
| Serum | 20 mg/kg (Oral) | 2 days | 7539 | 3208 | - | [9] |
| Serum | 45 mg/piglet (IM) | 5 days | 9030 | - | - | [10] |
| Serum | 45 mg/piglet (IM) | 13 days | - | - | Max Conc. | [10] |
| Liver | 20 mg/kg (Oral) | 14 days | 971 | 329 | 7794 | [9] |
| Liver | 20 mg/kg (Oral) | 28 days | 82 | ND | 4055 | [9] |
| Liver | 20 mg/kg (Oral) | 49 days | ND | ND | 1019 | [9] |
| Kidney | 20 mg/kg (Oral) | 14 days | 521 | 228 | 4105 | [9] |
| Kidney | 20 mg/kg (Oral) | 28 days | 33 | ND | 2019 | [9] |
| Muscle | 20 mg/kg (Oral) | 14 days | 65 | 632 | 2294 | [9] |
| Muscle | 20 mg/kg (Oral) | 28 days | 10 | ND | 1061 | [9] |
| Fat | 20 mg/kg (Oral) | 14 days | 967 | ND | 4878 | [9] |
| Fat | 20 mg/kg (Oral) | 28 days | 77 | ND | 1692 | [9] |
| Jejunum | 50 mg/piglet (Oral) | 18 days | - | - | >0 | [11] |
| Jejunum | 45 mg/piglet (IM) | 24 days | ND | - | >0 |[11] |
ND = Not Detected
Table 2: Toltrazuril (TZR) and Metabolite Concentrations in Poultry Tissues
All concentrations are in µg/kg or µg/mL for serum.
| Tissue | Administration | Time Point | TZR | TZR Sulfone | Source |
|---|---|---|---|---|---|
| Serum | 7 mg/kg (Oral, Day 1) | 2.56 hours | 6.56 (µg/mL) | - | [8] |
| Serum | 7 mg/kg (Oral, Day 2) | 2.52 hours | 6.70 (µg/mL) | - | [8] |
| Kidney | 7 mg/kg (Oral, x2 days) | 1 day post | 5890 | - | [8] |
| Liver | 7 mg/kg (Oral, x2 days) | 1 day post | 4700 | - | [8] |
| Lung | 7 mg/kg (Oral, x2 days) | 1 day post | 4500 | - | [8] |
| Heart | 7 mg/kg (Oral, x2 days) | 1 day post | 4400 | - | [8] |
| Muscle | 7 mg/kg (Oral, x2 days) | 1 day post | 3450 | - | [8] |
| Fat & Skin | 7 mg/kg (Oral, x2 days) | 1 day post | 2600 | - | [8] |
| Egg Yolk | 7 mg/kg (Oral, x2 days) | Peak Conc. | - | 5567 | [12] |
| Whole Egg | 7 mg/kg (Oral, x2 days) | Peak Conc. | - | 4767 | [12] |
| Whole Egg | 7 mg/kg (Oral, x2 days) | 42 days post | - | 22.5 |[12] |
Table 3: Toltrazuril (TZR) Metabolite Concentrations in Cattle Tissues
All concentrations are in µg/kg.
| Tissue | Administration | Time Point | TZR Sulfone | Source |
|---|---|---|---|---|
| Plasma | 15 mg/kg (Oral) | 120 hours | 33410 (Total Residue) | [2] |
| Liver | 15 mg/kg (Oral) | 28 days | 4290 | [2] |
| Kidney | 15 mg/kg (Oral) | 28 days | 2247 | [2] |
| Muscle | 15 mg/kg (Oral) | 28 days | 643 | [2] |
| Fat | 15 mg/kg (Oral) | 28 days | 1652 |[2] |
Experimental Protocols
The quantification of Toltrazuril and its metabolites in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC), often coupled with UV detection or tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.[8][13]
General Experimental Workflow
A typical residue depletion study involves dosing animals, collecting samples at predetermined time points, extracting the target analytes from the complex biological matrix, and subsequent chromatographic analysis.
Figure 3: General experimental workflow for Toltrazuril tissue residue analysis.
Sample Preparation (Liquid-Liquid Extraction)
-
Homogenization: Weigh 1g of tissue sample and homogenize.[10]
-
Extraction: Add 3 mL of ethyl acetate to the homogenized sample.[10]
-
Vortex & Centrifuge: Vortex the mixture for 5-10 minutes, followed by centrifugation (e.g., 1,000-2,000 x g for 5-10 minutes).[8][10]
-
Supernatant Collection: Transfer the organic supernatant to a clean tube. A second extraction of the pellet can be performed to improve recovery.[8][10]
-
Evaporation: Evaporate the pooled supernatant to dryness under a stream of nitrogen at approximately 40°C.[8]
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase or acetonitrile.[8]
-
Analysis: The reconstituted sample is then injected into the HPLC system.
HPLC Method Parameters
-
System: High-Performance Liquid Chromatography with UV or MS/MS detector.[10][14]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14][15]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 or 80:20 v/v), often with an acid modifier like acetic or phosphoric acid.[14][15]
-
Detection: UV detection at approximately 242-250 nm.[14][15]
-
Quantification: Achieved by comparing the peak area of the analyte in the sample to a standard curve prepared in a matching matrix.[8]
Host Cell Interactions and Signaling
Toltrazuril's primary interaction is with the intracellular parasite, not the host cell's signaling machinery.[1] However, the host's immune system is a critical component of the response to coccidial infection. Studies have shown that Toltrazuril treatment does not interfere with the development of host immunity.[3][16] In fact, it may enhance the immune response.[16] The proposed mechanism is that by damaging the intracellular parasites, the drug causes them to remain in the host cell for a prolonged period, allowing them to act as potent antigens that stimulate a robust immune response.[3][16] This leads to higher antibody titres and a better protective response to subsequent challenges.[3]
Treatment with Toltrazuril has been shown to prevent the reduction in CD4+ and CD8+ T cell populations that can occur during an active infection, suggesting it helps preserve the integrity of the host's cellular immune response.[17] Furthermore, some studies indicate that Toltrazuril, especially in combination with immunomodulatory compounds, can help reduce the expression of pro-inflammatory cytokines (like IL-1β and IL-6) in infected tissues while promoting mucosal immunity.[18]
Figure 4: Toltrazuril's indirect influence on the host immune response.
Conclusion
Toltrazuril is a highly effective anticoccidial drug characterized by its extensive absorption and distribution throughout host tissues. Its rapid metabolism to the persistent sulfone metabolite ensures a prolonged therapeutic effect. The drug accumulates primarily in the liver and kidneys, with significant concentrations also found in muscle, fat, and eggs, making residue depletion a critical consideration for food safety. While its direct mechanism of action is on the intracellular parasite, Toltrazuril does not impair and may even enhance the development of host immunity, which is crucial for long-term disease control. Further research is warranted to elucidate the specific host cell transporters and pathways involved in the initial uptake of Toltrazuril, which could open avenues for optimizing drug delivery and efficacy.
References
- 1. nbinno.com [nbinno.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Immunity to coccidiosis after treatment with toltrazuril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Toltrazuril - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetics of toltrazuril and its metabolite, toltrazuril sulfone, in suckling piglets following oral and intramuscular administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Risk of residues of toltrazuril sulfone in eggs after oral administration - Could setting maximum residue limit be helpful? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Toltrazuril-Loaded Polymeric Nanocapsules as a Promising Approach for the Preventive Control of Coccidiosis in Poultry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Toltrazuril and diclazuril: comparative evaluation of anti-coccidial drugs using a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticoccidial effect of toltrazuril and Radix Sophorae Flavescentis combination: Reduced inflammation and promoted mucosal immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Toltrazuril's Mode of Action on Neospora caninum Tachyzoites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toltrazuril, a symmetrical triazinone derivative, is a potent antiprotozoal agent with significant activity against Neospora caninum, a major causative agent of neuromuscular disease in dogs and abortions in cattle. This technical guide provides an in-depth analysis of the mode of action of toltrazuril on N. caninum tachyzoites, the rapidly replicating stage of the parasite responsible for acute disease. The primary mechanism of toltrazuril involves the disruption of key metabolic processes housed within the parasite's unique organelles, the apicoplast and the mitochondrion. This leads to a cascade of events including the inhibition of the respiratory chain and pyrimidine synthesis, ultimately resulting in parasite death. This document details the molecular interactions, ultrastructural modifications, and the experimental methodologies used to elucidate this mode of action, providing a comprehensive resource for researchers in parasitology and drug development.
Introduction
Neospora caninum is an obligate intracellular apicomplexan parasite that poses a significant threat to the livestock industry worldwide. The lack of effective vaccines and limited therapeutic options underscore the need for a deeper understanding of the mechanisms of action of existing antiparasitic drugs like toltrazuril. Toltrazuril and its primary metabolite, ponazuril, have demonstrated efficacy in both in vitro and in vivo models of neosporosis.[1][2] This guide focuses on the cellular and molecular impact of toltrazuril on N. caninum tachyzoites.
Core Mechanism of Action
Toltrazuril's primary mode of action is targeted disruption of the parasite's energy metabolism and pyrimidine biosynthesis, which are essential for parasite replication and survival. This is achieved through direct damage to two critical organelles: the apicoplast and the mitochondrion.
Targeting the Apicoplast and Mitochondrion
Electron microscopy studies have revealed that the initial and most significant damage caused by toltrazuril occurs within the apicoplast and the tubular mitochondrion of N. caninum tachyzoites.[3] These organelles are central to the parasite's metabolic functions. The apicoplast, a non-photosynthetic plastid, is involved in fatty acid, isoprenoid, and heme synthesis. The mitochondrion is the primary site of cellular respiration and ATP production. Damage to these organelles disrupts the parasite's ability to generate energy and synthesize essential molecules.
Inhibition of the Respiratory Chain
Toltrazuril has been shown to inhibit key enzymes of the mitochondrial respiratory chain. This includes enzymes such as succinate-cytochrome c reductase (Complex II-III) and NADH oxidase (part of Complex I activity). This inhibition disrupts the electron transport chain, leading to a decrease in ATP synthesis and an increase in oxidative stress, ultimately contributing to parasite death.
Interference with Pyrimidine Synthesis
In addition to its effects on the respiratory chain, toltrazuril also interferes with pyrimidine synthesis. This is a critical pathway for the production of nucleotides required for DNA and RNA synthesis, and therefore, for parasite replication. The disruption of this pathway further contributes to the potent antiparasitic activity of toltrazuril.
Ultrastructural Changes in Tachyzoites
Treatment with toltrazuril induces profound and lethal ultrastructural changes in N. caninum tachyzoites. These alterations are a direct consequence of the drug's impact on the parasite's organelles and metabolic pathways.
Key ultrastructural modifications observed via transmission electron microscopy (TEM) include:
-
Swelling of the endoplasmic reticulum and Golgi apparatus: This indicates a disruption of protein synthesis and trafficking.
-
Abnormal changes to the perinuclear space: This suggests interference with nuclear function and transport.
-
Disturbances in cell division: Toltrazuril inhibits the division of the protozoal nucleus, preventing parasite replication.
These morphological changes are typically observed after incubation with effective concentrations of toltrazuril (e.g., 30 µg/ml) for several hours.
Quantitative Data on Efficacy
The efficacy of toltrazuril against N. caninum tachyzoites has been quantified in both in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Toltrazuril against Neospora caninum Tachyzoites
| Parameter | Value | Experimental System | Reference |
| Effective Concentration | ≥ 30 µg/ml | Rhesus monkey kidney cell cultures | [3] |
| Parasiticidal Activity | Achieved after 14 days of continuous treatment | Neospora-infected cell cultures | [3] |
| Parasitostatic Activity | Observed after 10 days of treatment | Neospora-infected cell cultures |
Table 2: In Vivo Efficacy of Toltrazuril against Neospora caninum
| Parameter | Value | Animal Model | Treatment Regimen | Reference |
| Reduction in Cerebral DNA Detectability | 91% | Mice | 20 mg/kg/day in drinking water | [4] |
| Reduction in Fetal Losses | Significant | Pregnant Mice | 52.5 mg/kg/day in drinking water | [5] |
| Reduction in Diaplacental Transmission | Significant | Pregnant Mice | 52.5 mg/kg/day in drinking water | [5] |
| Abrogation of Parasite Detectability | Complete | Calves | 20 mg/kg/day (perorally) for 6 days | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the mode of action of toltrazuril on N. caninum tachyzoites.
In Vitro Cultivation and Drug Treatment
-
Cell Lines: Vero cells (African green monkey kidney) or rhesus monkey kidney cells are commonly used as host cells for the propagation of N. caninum tachyzoites.
-
Parasite Strain: The Nc-1 isolate of Neospora caninum is frequently used in these studies.
-
Cultivation: Host cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with serum and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Infection: Confluent host cell monolayers are infected with freshly harvested N. caninum tachyzoites.
-
Drug Treatment: Toltrazuril is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations (e.g., 0, 1, 10, 30, 100 µg/ml) for specific incubation periods (e.g., 4 to 12 hours, or for long-term studies, up to 14 days).
Transmission Electron Microscopy (TEM)
-
Fixation: Infected cell cultures are fixed with a solution of 2.5% glutaraldehyde in a cacodylate buffer.
-
Post-fixation: Samples are post-fixed with osmium tetroxide.
-
Dehydration: The samples are dehydrated through a graded series of ethanol concentrations.
-
Embedding: Dehydrated samples are embedded in an epoxy resin (e.g., Epon).
-
Sectioning: Ultrathin sections (70-90 nm) are cut using an ultramicrotome.
-
Staining: Sections are stained with uranyl acetate and lead citrate to enhance contrast.
-
Imaging: The stained sections are examined using a transmission electron microscope.
Quantitative PCR (qPCR) for Parasite Load
-
DNA Extraction: Genomic DNA is extracted from infected tissues (e.g., brain) or cell cultures using a commercial DNA extraction kit.
-
Primer Design: Specific primers targeting a unique N. caninum gene, such as the Nc-5 gene, are used. For example, primers Np21plus (5'-CCCA GTGCGTCCAATCCTGTAAC-3') and Np6plus (5'-CTCGCCAGTCAACCTACGTCTTCT-3') have been utilized.
-
qPCR Reaction: The qPCR is performed using a SYBR Green or TaqMan-based assay with appropriate thermal cycling conditions.
-
Quantification: A standard curve is generated using known quantities of N. caninum DNA to quantify the parasite load in the samples.
Parasite Viability Assay (based on qRT-PCR)
-
RNA Extraction: Total RNA is extracted from treated and control infected cell cultures.
-
DNase Treatment: RNA samples are treated with DNase to remove any contaminating genomic DNA.
-
Reverse Transcription: cDNA is synthesized from the RNA using a reverse transcriptase enzyme.
-
qPCR: qPCR is performed using primers specific for a constitutively expressed N. caninum gene, such as NcGRA2, to quantify the level of mRNA transcripts.
-
Analysis: The presence of specific mRNA transcripts indicates viable parasites, while their absence suggests parasite death.[6]
Visualizations
Diagram 1: Proposed Mode of Action of Toltrazuril
Caption: Toltrazuril's primary targets and its downstream effects on N. caninum.
Diagram 2: Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing toltrazuril's efficacy on N. caninum in vitro.
Diagram 3: Logical Relationship of Toltrazuril's Effects
Caption: A logical flow of the events following toltrazuril treatment of N. caninum.
Conclusion and Future Directions
Toltrazuril exerts its potent anti-neosporal activity through a multi-pronged attack on the core metabolic machinery of the tachyzoite. By targeting the apicoplast and mitochondrion, it effectively shuts down energy production and the synthesis of essential building blocks for replication. The resulting ultrastructural damage is catastrophic for the parasite.
Future research should focus on several key areas:
-
Precise Enzymatic Inhibition Kinetics: Detailed studies to determine the specific binding sites and inhibition constants of toltrazuril on the identified target enzymes in N. caninum would provide a more complete molecular picture.
-
Mechanisms of Resistance: Investigating potential mechanisms of toltrazuril resistance in N. caninum is crucial for the long-term sustainable use of this drug.
-
Combination Therapies: Exploring the synergistic effects of toltrazuril with other antiprotozoal agents that have different modes of action could lead to more effective treatment strategies and reduce the likelihood of resistance development.
-
Downstream Signaling: While direct organelle damage is the primary mechanism, further investigation into potential downstream signaling consequences of mitochondrial and apicoplast stress in N. caninum could reveal novel therapeutic targets.
This guide provides a solid foundation for understanding the mode of action of toltrazuril against N. caninum and should serve as a valuable resource for the design of future research and the development of novel control strategies for neosporosis.
References
- 1. researchgate.net [researchgate.net]
- 2. An explorative study to assess the efficacy of Toltrazuril-sulfone (Ponazuril) in calves experimentally infected with Neospora caninum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. Efficacy of toltrazuril and ponazuril against experimental Neospora caninum infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neospora caninum infection induced mitochondrial dysfunction in caprine endometrial epithelial cells via downregulating SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamopen.com [benthamopen.com]
An In-depth Technical Guide to the Physicochemical Properties of Toltrazuril for Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toltrazuril is a triazinetrione derivative with broad-spectrum anticoccidial activity, widely used in veterinary medicine to treat and control coccidiosis in poultry and livestock. Its therapeutic efficacy is, however, intrinsically linked to its challenging physicochemical properties, most notably its poor aqueous solubility. This technical guide provides a comprehensive overview of the essential physicochemical characteristics of Toltrazuril, offering a foundational understanding for the development of effective and bioavailable drug delivery systems.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount for successful formulation development. The following tables summarize the key quantitative data for Toltrazuril.
Table 1: General Physicochemical Properties of Toltrazuril
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₄F₃N₃O₄S | [1] |
| Molecular Weight | 425.39 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 193.5 °C | [2] |
| pKa | Experimental data not readily available in the cited literature. | |
| logP (Octanol-Water Partition Coefficient) | Experimental data not readily available in the cited literature. A logD of 3.74 at pH 5.0 has been reported. | [3] |
Table 2: Solubility of Toltrazuril in Various Solvents
| Solvent | Solubility | Temperature | Reference(s) |
| Water | 0.41 µg/mL | 25 °C | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [1] |
| Ethanol | Soluble | Not Specified | [1] |
Note: Toltrazuril's trifluoromethylthio group enhances its lipophilicity, contributing to its poor water solubility but facilitating its penetration into the intracellular compartments where coccidia reside[1].
Mechanism of Action
Toltrazuril exerts its anticoccidial effect by interfering with critical metabolic pathways within the parasite. Its mechanism of action is multifaceted, primarily targeting two key cellular processes: the mitochondrial respiratory chain and pyrimidine synthesis. This dual-pronged attack disrupts energy production and nucleic acid synthesis, ultimately leading to the parasite's death.
The following diagram illustrates the proposed mechanism of action of Toltrazuril.
Experimental Protocols for Formulation Development
Given its low aqueous solubility, formulation strategies for Toltrazuril are focused on enhancing its dissolution rate and bioavailability. This section provides detailed methodologies for two common and effective approaches: solid dispersions and polymeric nanocapsules.
Preparation of Toltrazuril Solid Dispersions by Solvent-Melting Method
This method aims to disperse Toltrazuril in a hydrophilic carrier in an amorphous state, thereby improving its dissolution characteristics.
Materials:
-
Toltrazuril
-
Polyethylene Glycol (PEG) 6000
-
Diethyl carbonate
-
Porcelain dish
-
Heating apparatus (e.g., water bath)
-
Magnetic stirrer
-
Ice bath
-
Desiccator
-
Mortar and pestle or pulverizer
-
Sieve (100-mesh)
Protocol:
-
Melt the required amount of PEG 6000 in a porcelain dish by heating to 80°C.
-
Dissolve Toltrazuril in a minimal amount of diethyl carbonate to achieve a saturated solution.
-
Add the Toltrazuril solution to the molten PEG 6000 with constant stirring to ensure a homogenous dispersion.
-
Remove the mixture from the heat and immediately cool in an ice bath to induce rapid solidification.
-
Store the solidified mass in a desiccator for 24 hours.
-
Pulverize the solid dispersion and pass it through a 100-mesh sieve to obtain a uniform powder.
Characterization - In Vitro Dissolution Study:
-
Prepare a dissolution medium of 900 mL of distilled water maintained at 37 ± 0.5°C in a standard dissolution apparatus.
-
Add a quantity of the solid dispersion equivalent to 100 mg of Toltrazuril to the dissolution medium.
-
Set the paddle speed to 50 rpm.
-
Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 20, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm membrane filter.
-
Analyze the concentration of Toltrazuril in the filtrate using a UV-Vis spectrophotometer at a wavelength of 243 nm[2].
The following workflow diagram illustrates the preparation and evaluation of Toltrazuril solid dispersions.
Preparation of Toltrazuril-Loaded Polymeric Nanocapsules
Nanoencapsulation is another advanced strategy to enhance the solubility and bioavailability of poorly soluble drugs like Toltrazuril. This protocol describes the preparation of polymeric nanocapsules by the interfacial deposition of a preformed polymer method.
Materials:
-
Toltrazuril
-
Poly-ε-caprolactone (PCL) or Eudragit® S100
-
Caprylic/capric triglyceride (CCT)
-
Sorbitan monostearate
-
Polysorbate 80
-
Acetone
-
Ethanol
-
Purified water
-
Magnetic stirrer
-
Rotary evaporator
Protocol:
-
Organic Phase Preparation: In a suitable vessel, dissolve the polymer (PCL or Eudragit® S100), sorbitan monostearate, and Toltrazuril in a mixture of acetone and ethanol. Add the caprylic/capric triglyceride to this organic solution.
-
Aqueous Phase Preparation: In a separate vessel, dissolve polysorbate 80 in purified water.
-
Nanocapsule Formation: Under moderate magnetic stirring, inject the organic phase into the aqueous phase. The spontaneous emulsification and solvent diffusion will lead to the formation of nanocapsules.
-
Solvent Removal: Remove the organic solvents (acetone and ethanol) and concentrate the suspension to the desired final volume using a rotary evaporator under reduced pressure.
Characterization - Drug Content and Encapsulation Efficiency:
-
Total Drug Content: Disrupt a known amount of the nanocapsule suspension using a suitable solvent (e.g., acetonitrile) to release the encapsulated drug.
-
Free Drug Quantification: Separate the free drug from the nanocapsules by ultrafiltration-centrifugation.
-
HPLC Analysis: Quantify the amount of Toltrazuril in both the total and free drug samples using a validated High-Performance Liquid Chromatography (HPLC) method. A typical HPLC system would consist of a C18 column with a mobile phase of acetonitrile and water (e.g., 80:20 v/v) with 0.1% acetic acid, and UV detection at 250 nm[3].
-
Calculate Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100
The logical relationship for determining encapsulation efficiency is depicted in the diagram below.
Conclusion
The formulation of Toltrazuril presents a significant challenge due to its inherent poor aqueous solubility. However, a comprehensive understanding of its physicochemical properties, coupled with advanced formulation strategies such as solid dispersions and nanoencapsulation, can lead to the development of effective and bioavailable drug products. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists dedicated to optimizing the therapeutic potential of this important anticoccidial agent. Further research to experimentally determine the pKa and logP of Toltrazuril would provide a more complete physicochemical profile and further aid in formulation design and optimization.
References
- 1. Toltrazuril: An Essential Anticoccidial Agent in Veterinary Medicine_Chemicalbook [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Toltrazuril-Loaded Polymeric Nanocapsules as a Promising Approach for the Preventive Control of Coccidiosis in Poultry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toltrazuril mixed nanomicelle delivery system based on sodium deoxycholate-Brij C20 polyethylene ether-triton x100: Characterization, solubility, and bioavailability study [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Toltrazuril against Eimeria tenella
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eimeria tenella, an intracellular protozoan parasite, is a primary causative agent of coccidiosis in poultry, leading to significant economic losses in the industry. The development of effective anticoccidial drugs is crucial for the control of this disease. Toltrazuril, a symmetrical triazinetrione, is a widely used anticoccidial agent effective against all intracellular stages of Eimeria. These application notes provide a comprehensive protocol for the in vitro culture of E. tenella and the evaluation of toltrazuril's efficacy. The methodologies detailed below are essential for screening new anticoccidial compounds and studying drug resistance mechanisms.
Data Presentation
Table 1: In Vitro Efficacy of Toltrazuril against Eimeria tenella
| Parameter | Host Cell Line | Toltrazuril Concentration | Observed Effect | Reference |
| Transcriptional Response | Merozoites (in vitro) | 0.5 µg/mL | Significant upregulation of protein hydrolysis genes and downregulation of cell cycle-related genes. | [1][2] |
| Reactive Oxygen Species (ROS) Generation | Merozoites (in vitro) | 0.5 µg/mL | Significant elevation of ROS levels. | [1] |
| Reactive Oxygen Species (ROS) Generation | Merozoites (in vitro) | 30 µg/mL | Dose-dependent and significant elevation of ROS levels. | [1] |
| Reproduction Inhibition | MDBK cells | Not Specified | 56.1% inhibition of a toltrazuril-sensitive reference strain (Ref-2). | [3] |
Table 2: In Vivo Efficacy of Toltrazuril against Eimeria tenella for Context
| Parameter | Animal Model | Toltrazuril Concentration (in drinking water) | Outcome | Reference |
| Anticoccidial Activity | Broiler Chickens | 37.5 ppm | Significant reduction in intestinal lesions, fecal and oocyst scores. | [4][5] |
| Anticoccidial Activity | Broiler Chickens | 75 ppm | Good protection against coccidiosis. | [4][5] |
| Anticoccidial Activity | Broiler Chickens | 150 ppm | Good protection against coccidiosis. | [4][5] |
Experimental Protocols
In Vitro Culture of Eimeria tenella in Madin-Darby Bovine Kidney (MDBK) Cells
This protocol describes the propagation of E. tenella sporozoites in MDBK cells, a commonly used host cell line for in vitro studies.
Materials:
-
Madin-Darby Bovine Kidney (MDBK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Eimeria tenella oocysts
-
Sporulation medium (2.5% potassium dichromate)
-
Excystation medium (e.g., 0.75% sodium taurocholate and 0.25% trypsin in PBS)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates (e.g., 96-well plates)
-
Incubator (37°C and 41°C, 5% CO₂)
-
Centrifuge
Procedure:
-
MDBK Cell Culture Maintenance:
-
Culture MDBK cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Subculture cells every 2-3 days by washing with PBS, detaching with Trypsin-EDTA, and reseeding into new flasks.
-
-
Preparation of Eimeria tenella Sporozoites:
-
Oocyst Sporulation: Incubate freshly harvested, unsporulated E. tenella oocysts in a thin layer of 2.5% potassium dichromate solution with gentle agitation and aeration at room temperature for 48-72 hours.
-
Oocyst Sterilization: Wash sporulated oocysts with sterile PBS and sterilize the surface by incubation in a 10% sodium hypochlorite solution on ice for 10 minutes, followed by several washes with sterile PBS.
-
Sporozoite Excystation: Induce excystation by incubating the sporulated oocysts in the excystation medium at 41°C for 60-90 minutes with gentle agitation. Mechanical disruption (e.g., grinding with glass beads) may be required to release sporocysts.
-
Sporozoite Purification: Purify the released sporozoites from oocyst and sporocyst debris using a DE-52 anion-exchange cellulose column.
-
-
Infection of MDBK Monolayers:
-
Seed MDBK cells into 96-well plates to form a confluent monolayer.
-
Wash the MDBK cell monolayer with pre-warmed PBS.
-
Add the freshly purified sporozoites to the MDBK monolayer at a desired multiplicity of infection (e.g., 4:1 sporozoites to host cells).
-
Incubate the infected cultures at 41°C in a 5% CO₂ humidified incubator to allow for parasite invasion and development.
-
Toltrazuril In Vitro Efficacy Assay (Reproduction Inhibition Assay)
This protocol outlines a method to assess the inhibitory effect of toltrazuril on the intracellular development of E. tenella.
Materials:
-
Infected MDBK cell cultures (from Protocol 1)
-
Toltrazuril stock solution (dissolved in a suitable solvent like DMSO)
-
Culture medium (DMEM with 2% FBS and 1% penicillin-streptomycin)
-
DNA extraction kit
-
Quantitative PCR (qPCR) reagents (E. tenella-specific primers and probe)
-
qPCR instrument
Procedure:
-
Drug Treatment:
-
Prepare serial dilutions of toltrazuril in the culture medium to achieve the desired final concentrations.
-
Two hours post-infection, remove the medium containing non-invaded sporozoites and add the medium containing the different concentrations of toltrazuril. Include a vehicle control (medium with the same concentration of the solvent used for the toltrazuril stock).
-
-
Incubation:
-
Incubate the treated and control plates at 41°C in a 5% CO₂ humidified incubator for a period that allows for parasite replication (e.g., 48-72 hours).
-
-
Quantification of Parasite Replication:
-
After the incubation period, wash the cells with PBS and lyse the cells.
-
Extract total genomic DNA from each well using a commercial DNA extraction kit.
-
Perform qPCR using primers and a probe specific for an E. tenella gene to quantify the amount of parasite DNA.
-
The inhibition of parasite replication is calculated by comparing the amount of parasite DNA in the toltrazuril-treated wells to the vehicle control wells.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro testing of toltrazuril against E. tenella.
Proposed Signaling Pathway of Toltrazuril's Action
Caption: Proposed mechanism of toltrazuril action on Eimeria tenella.
References
- 1. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticoccidial efficacy testing: In vitro Eimeria tenella assays as replacement for animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticoccidial efficacy of toltrazuril and halofuginone against Eimeria tenella infection in broiler chickens in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantification of Toltrazuril in Plasma via HPLC-UV
These application notes provide a comprehensive overview and a detailed protocol for the quantification of toltrazuril in plasma samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This method is crucial for pharmacokinetic, toxicokinetic, and residue analysis studies in drug development and veterinary medicine.
Introduction
Toltrazuril is a triazinetrione derivative widely used as an anticoccidial agent in veterinary medicine.[1] Accurate quantification of toltrazuril and its metabolites in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. HPLC with UV detection offers a reliable, robust, and cost-effective method for this purpose. The following sections detail the principles, experimental procedures, and data analysis for the determination of toltrazuril in plasma.
Quantitative Data Summary
The following table summarizes key parameters from various validated HPLC methods for the quantification of toltrazuril, providing a comparative overview for researchers.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| HPLC System | Agilent 1200 LC | Not Specified | Agilent Series 1200 | Not Specified |
| Column | C18 Kinetec (4.6 x 100 mm, 2.6 µm)[2] | Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)[3] | Phenomenex C18 (4.6 x 250 mm, 5 µm)[4] | LiChrospher RP-18 (4.6 x 250 mm, 5 µm)[5] |
| Mobile Phase | 5 mM Ammonium Acetate with 1% Acetic Acid: Acetonitrile (52:48, v/v)[2] | Acetonitrile: Water (60:40, v/v)[3] | Acetonitrile and Water (Binary Gradient)[4] | Acetonitrile: Water (60:40, v/v)[5] |
| Flow Rate | 1.0 mL/min[2] | 1.4 mL/min[3] | 0.8 mL/min[4] | 1.4 mL/min[5] |
| Detection (UV) | 248 nm[2] | 242 nm[3] | 243 nm[4] | 244 nm[5] |
| Injection Volume | 60 µL[2] | Not Specified | 100 µL[4] | Not Specified |
| Linearity Range | 0.1–25 µg/mL[2] | 12.5–75 µg/mL[3] | 0.05–100 µg/mL[4] | Not Specified |
| Limit of Quantification (LOQ) | 0.1 µg/mL[2] | Not Specified | 0.05 µg/mL[4] | Not Specified |
| Retention Time | ~7.5 min[2] | 6.17 min[3] | 6.5 min[4] | Not Specified |
| Sample Preparation | Not Specified | Not Specified | Liquid-Liquid Extraction (Ethyl Acetate)[4] | Not Specified |
Experimental Protocol: A Representative HPLC-UV Method
This protocol provides a step-by-step guide for the quantification of toltrazuril in plasma, adapted from validated methods.
1. Materials and Reagents
-
Toltrazuril reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Acetate
-
Acetic Acid (Glacial)
-
Ethyl Acetate
-
Plasma (Control and study samples)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC system with UV detector
-
C18 analytical column
2. Preparation of Solutions
-
Mobile Phase (Isocratic): Prepare a solution of 5 mM ammonium acetate in water containing 1% acetic acid. Mix this aqueous solution with acetonitrile in a 52:48 (v/v) ratio.[2] Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of toltrazuril reference standard and dissolve it in 10 mL of a suitable organic solvent like methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 1 mL of ethyl acetate to the plasma sample.[4]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds to dissolve the residue completely.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
4. HPLC-UV Analysis
-
Set up the HPLC system with the C18 column and the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector wavelength to 248 nm.[2]
-
Inject 60 µL of the prepared standard solutions and samples onto the column.[2]
-
Record the chromatograms and the peak areas for toltrazuril.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the toltrazuril standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be > 0.99 for a good linear fit.
-
Determine the concentration of toltrazuril in the plasma samples by interpolating their peak areas on the calibration curve.
Method Validation
For use in regulated studies, the analytical method must be validated according to international guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Stability: The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the quantification of toltrazuril in plasma and the logical relationship of the analytical method components.
Caption: Experimental workflow for toltrazuril quantification in plasma.
Caption: Logical relationship of analytical components.
References
Application Notes and Protocols for Toltrazuril Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toltrazuril is a triazinetrione derivative primarily utilized as an anticoccidial agent in veterinary medicine. Its mechanism of action involves interference with the division of the protozoal nucleus and damage to the cell membranes of parasites.[1] While its efficacy against protozoa is well-established, understanding its potential cytotoxic effects on vertebrate cells is crucial for comprehensive toxicological assessment and exploration of further therapeutic applications.
This document provides a detailed protocol for assessing the cytotoxicity of Toltrazuril using a common cell viability assay. The provided methodologies and data are intended to guide researchers in setting up and interpreting their own cytotoxicity studies.
Data Presentation: Toltrazuril Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxic effects of Toltrazuril on non-mammalian vertebrate cell lines. It is important to note that specific cytotoxicity data for Toltrazuril on human or other mammalian cell lines is limited in the current scientific literature. The presented data is derived from studies on chicken and fish cell lines and should be interpreted with this context in mind.
Table 1: Cytotoxicity of Toltrazuril on Chicken Fibroblast Cells (CEC-32)
| Concentration (µM) | 24 hours | 48 hours | 72 hours |
| 35.25 | >80% | >80% | >70% |
| 70.50 | >80% | >80% | >70% |
| 141.00 | >80% | >80% | >70% |
Table 2: Cytotoxicity of Toltrazuril (Product A) on Hirame Natural Embryo (HINAE) Fish Cells
| Concentration (µg/mL) | Cell Viability (%) |
| 10 | 104.82 ± 2.81 |
| 20 | 96.92 ± 5.97 |
| 30 | 95.84 ± 9.86 |
| 40 | 95.94 ± 8.12 |
| 50 | 88.84 ± 6.02 |
| 100 | 77.45 ± 3.03 |
| 200 | 67.78 ± 3.21 |
| 400 | 51.24 ± 6.74 |
Experimental Protocols
Cell Viability Assay: AlamarBlue (Resazurin) Method
The alamarBlue assay is a reliable and sensitive method for quantifying cell viability. It utilizes the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent and colorimetric product, resorufin. The amount of resorufin produced is directly proportional to the number of viable cells.[2][3]
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293, HepG2)
-
Toltrazuril (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom black plates
-
AlamarBlue HS or alamarBlue reagent
-
Microplate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of Toltrazuril in complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the effective range.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve Toltrazuril.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Blank: Wells containing culture medium without cells to measure background fluorescence/absorbance.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared Toltrazuril dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
AlamarBlue Assay:
-
Following the treatment period, add alamarBlue reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).[4]
-
Incubate the plate for 1-4 hours at 37°C, protected from direct light. Incubation time may be optimized depending on the cell type and density.
-
-
Data Acquisition:
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[4]
-
Alternatively, measure the absorbance at 570 nm with a reference wavelength of 600 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence/absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Mean OD of Treated Wells / Mean OD of Vehicle Control Wells) * 100
-
-
Plot the percentage of cell viability against the log of the Toltrazuril concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Mandatory Visualizations
Signaling Pathway
While the precise cytotoxic signaling pathway of Toltrazuril in mammalian cells is not well-defined, a common mechanism of drug-induced cytotoxicity is the induction of apoptosis. The following diagram illustrates a generalized apoptotic signaling pathway that may be involved.
Caption: Generalized apoptotic signaling pathway potentially involved in cytotoxicity.
Experimental Workflow
The following diagram outlines the experimental workflow for the Toltrazuril cytotoxicity assay.
Caption: Experimental workflow for Toltrazuril cytotoxicity testing.
References
- 1. Toltrazuril-Loaded Polymeric Nanocapsules as a Promising Approach for the Preventive Control of Coccidiosis in Poultry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Antiparasitic Effects of Toltrazuril Against Enteromyxum leei in Olive Flounders: In Vitro and In Vivo Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of mice with the anticoccidial drug Toltrazuril does not interfere with the development of a specific cellular intestinal immune response to Eimeria falciformis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Murine Model for the Evaluation of Toltrazuril Efficacy Against Coccidiosis
Audience: Researchers, scientists, and drug development professionals.
Introduction Coccidiosis, a disease caused by protozoan parasites of the genus Eimeria, poses a significant economic threat to the livestock industry and can affect a wide range of animals.[1][2] The disease damages the intestinal tract, leading to poor nutrient absorption, weight loss, diarrhea, and in severe cases, mortality.[3][4] Toltrazuril, a triazine-derivative, is a potent anticoccidial agent widely used for treatment and control.[3][5] It acts on the intracellular developmental stages of coccidia, disrupting the parasite's life cycle and reproduction.[3][4] To facilitate the development and evaluation of anticoccidial drugs like Toltrazuril, a standardized and reproducible animal model is essential. This document provides detailed protocols for a murine model using Eimeria vermiformis to assess the therapeutic efficacy of Toltrazuril.
Experimental Protocols
Animal Model and Husbandry
-
Species/Strain: Male C57BL/6J mice, 7–8 weeks old.[6]
-
Health Status: Animals should be specific-pathogen-free (SPF) and sourced from a reputable supplier.
-
Acclimatization: House the mice for at least one week before the experiment under standard laboratory conditions (e.g., 22-25°C, 12-hour light/dark cycle).
-
Housing: Keep mice in clean, disinfected cages with sterile bedding. To prevent cross-contamination, experimental groups should be housed separately.
-
Diet: Provide standard rodent chow and water ad libitum.
Parasite and Infection Procedure
-
Parasite: Eimeria vermiformis. Oocysts should be maintained and sporulated under standard laboratory conditions (e.g., in a 2.5% potassium dichromate solution at 30°C for 10-12 days).[7]
-
Inoculum Preparation: Wash sporulated oocysts multiple times in a saline solution to remove the potassium dichromate. Prepare a suspension with a known concentration of oocysts.
-
Infection: Infect each mouse orally with 1,000 sporulated oocysts in a small volume (e.g., 0.1 mL) using a gavage needle.[2][6]
Drug Preparation and Administration
-
Drug: Toltrazuril (e.g., Baycox®).
-
Preparation: Dilute the Toltrazuril stock solution with distilled water to achieve the desired final concentration for administration.[6]
-
Dosage and Administration: On day 3 post-infection, administer a single oral dose of Toltrazuril at 15 mg/kg body weight.[2][6]
Experimental Design Workflow
The following diagram outlines the typical workflow for a study evaluating Toltrazuril efficacy.
Caption: Experimental workflow for Toltrazuril efficacy testing.
Efficacy Assessment Protocols
a) Oocyst Excretion (Fecal Oocyst Count) This parameter measures the parasite reproductive output.
-
Sample Collection: Collect fecal samples from each mouse or cage daily during the patent period (typically days 5-10 post-infection).
-
Counting Method: Use a modified McMaster technique to quantify the number of oocysts per gram (OPG) of feces.[6][8]
-
Weigh a known amount of feces (e.g., 2 grams).[8]
-
Homogenize the feces in a known volume of flotation solution (e.g., saturated NaCl).[8]
-
Filter the suspension through a sieve or cheesecloth.[8]
-
Pipette the filtrate into both chambers of a McMaster slide.[8]
-
Allow the slide to sit for 5 minutes for oocysts to float.[9]
-
Count the oocysts within the grid of both chambers using a microscope at 100x magnification.
-
Calculate the OPG using the formula: OPG = (Count in Chamber 1 + Count in Chamber 2) * Dilution Factor / Volume of Chamber Grid. A common calculation when using 2g of feces in 60ml of solution is to multiply the total count by 100 to get the EPG.[8]
-
b) Body Weight Gain This is a key indicator of morbidity and the drug's ability to mitigate clinical signs.
-
Individually weigh each mouse at the start of the experiment (Day 0) and at the study endpoint.[6]
-
Calculate the body weight gain (BWG) for each mouse.
-
Express the results as a percentage of the weight gain observed in the healthy (uninfected, untreated) control group.[6]
c) Intestinal Lesion Scoring This provides a semi-quantitative measure of intestinal pathology.
-
At the study endpoint, euthanize the mice and perform a necropsy.
-
Carefully dissect the entire gastrointestinal tract.
-
Examine the intestinal wall (both serosal and mucosal surfaces) for gross lesions such as petechiae, thickening of the wall, or presence of blood and mucus.[10][11]
-
Score the lesions based on a standardized scale (e.g., 0-4), where 0 indicates no lesions and 4 indicates severe lesions.[10][12] A generalized scoring system is provided below.
| Score | Description of Gross Lesions |
| 0 | No visible gross lesions.[10] |
| 1 | A few scattered petechiae on the intestinal wall; no thickening or blood.[10] |
| 2 | More numerous lesions/petechiae; noticeable blood in contents; slight wall thickening.[10] |
| 3 | Large amounts of blood present; intestinal wall is ballooned and greatly thickened.[10] |
| 4 | Intestine greatly distended with blood or caseous cores; fecal debris is absent.[10] |
d) Immunological Response (Optional) To assess if the treatment interferes with the host immune response, T lymphocyte populations can be analyzed.
-
At necropsy, harvest the spleen and mesenteric lymph nodes (MLNs).[6]
-
Prepare single-cell suspensions from these tissues.
-
Stain the cells with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze the stained cells using flow cytometry to determine the relative populations of CD4+ and CD8+ T cells.[6]
Expected Outcomes and Data Presentation
Treatment with an effective dose of Toltrazuril (15 mg/kg) is expected to significantly reduce or eliminate the clinical and parasitological signs of coccidiosis.
Quantitative Data Summary
The following tables summarize typical results from a murine coccidiosis model comparing untreated, Toltrazuril-treated, and healthy mice.
Table 1: Effect of Toltrazuril on Oocyst Excretion
| Group | Treatment | Peak Oocysts Per Gram (OPG) of Feces |
|---|---|---|
| A | Infected / Untreated | > 1,000,000 |
| B | Infected / Toltrazuril (15 mg/kg) | 0 (Complete Prevention)[2][6] |
| C | Healthy Control | 0 |
Table 2: Effect of Toltrazuril on Body Weight Gain
| Group | Treatment | Relative Body Weight Gain (%) |
|---|---|---|
| A | Infected / Untreated | Significantly lower than Healthy Control[6] |
| B | Infected / Toltrazuril (15 mg/kg) | No significant difference from Healthy Control[6][13] |
| C | Healthy Control | 100% (Baseline) |
Table 3: Effect of Toltrazuril on T-Cell Populations (at Day 10 Post-Infection)
| Group | Treatment | Spleen CD4+ T-Cells (%) | Spleen CD8+ T-Cells (%) |
|---|---|---|---|
| A | Infected / Untreated | Reduced Population[2][6] | Reduced Population[2][6] |
| B | Infected / Toltrazuril (15 mg/kg) | Normal Population[2][6] | Normal Population[2][6] |
| C | Healthy Control | Normal Population | Normal Population |
Mechanism of Action and Logical Framework
Toltrazuril's efficacy stems from its ability to interfere with key metabolic processes within the Eimeria parasite.
Proposed Mechanism of Action of Toltrazuril
Studies suggest that Toltrazuril's mode of action involves the disruption of critical enzyme functions within the parasite, primarily affecting the respiratory chain and pyrimidine synthesis.[14]
Caption: Toltrazuril's proposed mechanism of action on Eimeria.
Logical Framework of Efficacy Evaluation
The evaluation of Toltrazuril's efficacy is based on the logical premise that effective treatment will interrupt the pathogenic process, leading to measurable improvements in the host animal.
Caption: Logical framework for evaluating anticoccidial efficacy.
References
- 1. Toltrazuril and diclazuril: comparative evaluation of anti-coccidial drugs using a murine model [jstage.jst.go.jp]
- 2. Toltrazuril and diclazuril: comparative evaluation of anti-coccidial drugs using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. toltrazurilshop.com [toltrazurilshop.com]
- 4. toltrazurilshop.com [toltrazurilshop.com]
- 5. Control of an outbreak of mouse coccidiosis in a closed colony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toltrazuril and diclazuril: comparative evaluation of anti-coccidial drugs using a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and quantification of house mouse Eimeria at the species level – Challenges and solutions for the assessment of coccidia in wildlife - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Faecal Flotation - McMaster Egg Counting Technique - Learn About Parasites - Western College of Veterinary Medicine | University of Saskatchewan [wcvm.usask.ca]
- 9. Automated enumeration of Eimeria oocysts in feces for rapid coccidiosis monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eliasnutri.wordpress.com [eliasnutri.wordpress.com]
- 11. researchgate.net [researchgate.net]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. researchgate.net [researchgate.net]
- 14. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Toltrazuril Administration in Drinking Water for Poultry Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toltrazuril is a broad-spectrum anticoccidial agent belonging to the triazinetrione class of compounds. It is widely utilized in veterinary medicine, particularly in the poultry industry, for the effective treatment and control of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria.[1][2] This disease leads to significant economic losses through mortality, reduced weight gain, and poor feed conversion.[3] Toltrazuril's efficacy stems from its ability to target all intracellular development stages of the parasite, making it a critical tool for managing coccidial infections in broilers, pullets, breeders, and turkeys.[4][5] These notes provide detailed protocols for its administration via drinking water in research settings, summarizing key data and experimental designs from published studies.
Mechanism of Action
Toltrazuril exerts its coccidiocidal effect by disrupting the parasite's life cycle at multiple intracellular stages, including both schizogony (asexual reproduction) and gametogony (sexual reproduction).[2][4] Its primary mode of action involves interference with essential metabolic processes within the parasite. Specifically, Toltrazuril impairs the parasite's respiratory chain and inhibits enzymes involved in pyrimidine synthesis.[4][6] This disruption affects nuclear division and damages the parasite's cell membrane, ultimately leading to the death of the coccidia.[1][4] A key advantage of Toltrazuril is that it does not seem to interfere with the development of natural immunity in the host bird against future infections.[4][7]
Application Protocols
Standard Dosage and Administration
The standard recommended dosage of Toltrazuril for poultry is 7 mg per kg of body weight , administered on two consecutive days.[8][9] This is typically achieved by medicating the drinking water.
Dosage Calculation for Drinking Water:
The volume of Toltrazuril solution to be added to the drinking water depends on the concentration of the product (commonly 2.5%), the total body weight of the birds to be treated, and their daily water consumption.
Formula for Continuous (24-hour) Treatment:
Volume of Product (mL) per day = (Total Number of Birds × Average Body Weight (kg) × 7 mg/kg) / Concentration of Solution (mg/mL)
Example Calculation (using a 2.5% solution):
-
A 2.5% solution contains 25 mg of Toltrazuril per mL.
-
For 1000 broilers with an average weight of 1.5 kg:
-
Total body weight = 1000 birds × 1.5 kg = 1500 kg
-
Total Toltrazuril needed per day = 1500 kg × 7 mg/kg = 10,500 mg
-
Volume of 2.5% solution needed per day = 10,500 mg / 25 mg/mL = 420 mL
This calculated volume should be mixed into the total amount of water the flock will consume in 24 hours. This procedure is repeated for a second consecutive day.[8]
Intermittent (8-hour) Treatment
In some cases, particularly with automatic dose dispensers, treatment can be administered for an 8-hour period on two consecutive days.[8][10] The concentration in the water must be increased to ensure the birds receive the full 7 mg/kg dose during this shorter period.
Formula for Intermittent (8-hour) Treatment:
Volume of Product (mL) for 8h = (Calculated 24h Volume × 24h) / 8h
This method requires accurate estimation of water intake during the specific 8-hour window.
Data Summary Tables
Table 1: Standard Toltrazuril Dosage and Withdrawal Periods for Chickens
| Parameter | Recommendation | Citations |
| Dosage | 7 mg/kg of body weight per day | [8][9][11] |
| Administration Route | Oral, via drinking water | [5][12] |
| Treatment Duration | 2 consecutive days | [5][9] |
| Withdrawal Period (Meat) | 14 to 21 days (product-dependent) | [5][11][13] |
| Withdrawal Period (Eggs) | Not authorized for birds producing eggs for human consumption. | [8][13] |
| Pre-Lay Withdrawal | Do not use within 6 weeks of the onset of laying. | [13][14] |
Table 2: Summary of Efficacy Data from Experimental Studies
| Study Focus | Treatment Groups | Key Findings | Citations |
| Timing of Administration | Toltrazuril (7 mg/kg) given on days 10-11 or 14-15 post-hatch. | Administration between days 10 and 14 provided the best coccidiosis control and performance. | [7][9] |
| Prevention of Necrotic Enteritis | Toltrazuril (75 ppm for 8h) given at various times relative to Eimeria infection. | Early treatment (up to 36h post-Eimeria infection) protected against both coccidiosis and subsequent necrotic enteritis. | [10][15] |
| Mortality Rate Reduction | Infected, non-treated vs. late Toltrazuril treatment (84h post-infection). | Mortality was 41.7% in the infected, non-treated group vs. 16.8% in the late-treated group. | [10][16] |
| Comparison with In-Feed Anticoccidials | Non-medicated feed + Toltrazuril vs. Salinomycin/Nicarbazin programs. | Toltrazuril performance was equal to or better than standard in-feed anticoccidial programs and dramatically reduced oocyst shedding and lesions. | [17] |
Experimental Protocols
Protocol 1: Efficacy of Toltrazuril in Broilers Following Experimental Coccidial Challenge
This protocol is based on methodologies used to evaluate the efficacy of Toltrazuril against mixed Eimeria infections.[10][17]
Objective: To assess the efficacy of Toltrazuril administered in drinking water on performance, intestinal lesion scores, and oocyst shedding in broiler chickens experimentally infected with Eimeria species.
Materials:
-
Day-old broiler chicks (e.g., Cobb 500)
-
Non-medicated starter and grower feed
-
Toltrazuril solution (e.g., 2.5%)
-
Mixed culture of sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, E. tenella)
-
Cages or floor pens with appropriate heating and lighting
-
Waterers and feeders
-
McMaster counting chambers for oocyst counts
Experimental Workflow:
Procedure:
-
Animal Housing and Acclimatization:
-
House day-old chicks in a clean, disinfected environment.
-
Provide non-medicated feed and fresh water ad libitum.
-
Allow birds to acclimate for approximately 14 days.
-
-
Experimental Groups (Example):
-
Group 1 (Negative Control): Uninfected, non-treated.
-
Group 2 (Positive Control): Infected, non-treated.
-
Group 3 (Toltrazuril Treatment): Infected, treated with Toltrazuril at 7 mg/kg on days 18 and 19 post-hatch.[17]
-
-
Infection:
-
On day 14, infect birds in Groups 2 and 3 via oral gavage with a quantified dose of mixed Eimeria oocysts.
-
-
Treatment Administration:
-
Data Collection:
-
Performance: Record body weight and feed consumption weekly to calculate body weight gain (BWG) and feed conversion ratio (FCR).
-
Lesion Scoring: At day 21 (7 days post-infection), euthanize a subset of birds from each group and score intestinal lesions for different sections of the gut.
-
Oocyst Counts: Collect fecal samples from each pen weekly and determine the number of oocysts per gram (OPG) of feces using a McMaster chamber.[18]
-
Mortality: Record mortality daily and perform necropsies to determine the cause of death.
-
Protocol 2: Investigating Toltrazuril for Prevention of Coccidiosis-Induced Necrotic Enteritis
This protocol is adapted from a study investigating the indirect effect of Toltrazuril on secondary bacterial infections.[10][15][16]
Objective: To determine if the timing of Toltrazuril administration relative to an Eimeria challenge can prevent the onset of necrotic enteritis caused by Clostridium perfringens.
Logical Framework:
Procedure:
-
Animal Model: Use 14-day-old broiler chickens, divided into experimental groups (n=12 per group).[10]
-
Experimental Groups:
-
Group A (Negative Control): Uninfected, non-treated.
-
Group B (Positive Control): Infected with Eimeria on day 18 and C. perfringens on day 22; non-treated.
-
Group C (Pre-emptive Treatment): Treated with Toltrazuril 12 hours beforeEimeria infection.
-
Group D (Early Treatment): Treated with Toltrazuril 12 hours afterEimeria infection.
-
Group E (Late Treatment): Treated with Toltrazuril 84 hours afterEimeria infection.
-
-
Infection Protocol:
-
Treatment Protocol:
-
Endpoint Evaluation:
-
Monitor mortality, FCR, and body weight.
-
On days 24 and 30, perform necropsies to evaluate lesion scores for both coccidiosis and necrotic enteritis in the jejunum, ileum, and ceca.
-
Safety and Handling Precautions
-
Toltrazuril solutions can be strongly alkaline.[8]
-
Personnel handling the product should wear synthetic rubber gloves and avoid contact with skin and mucous membranes.[8]
-
In case of contact, wash the affected area thoroughly with water.
-
Ensure that medicated water is freshly prepared every 24 hours.[8]
-
Avoid the concomitant administration of other substances in the drinking water, as this may affect efficacy or water intake.[8]
References
- 1. Toltrazuril - Wikipedia [en.wikipedia.org]
- 2. sdhopebiotech.com [sdhopebiotech.com]
- 3. nile.enal.sci.eg [nile.enal.sci.eg]
- 4. nbinno.com [nbinno.com]
- 5. toltrazurilshop.com [toltrazurilshop.com]
- 6. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical particulars - Baycox 25 mg/ml, solution for use in drinking water for chickens and turkeys [noahcompendium.co.uk]
- 9. Coccidiosis control by administering toltrazuril in the drinking water for a 2-day period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. toltrazurilshop.com [toltrazurilshop.com]
- 12. poultrydvm.com [poultrydvm.com]
- 13. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 14. Information about the new withdrawal period of Toltrazuril - BASG [basg.gv.at]
- 15. Efficacy of early treatment with toltrazuril in prevention of coccidiosis and necrotic enteritis in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Coccidiosis control with toltrazuril in conjunction with anticoccidial medicated or nonmedicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Application Notes and Protocols for In Vitro Inhibition Assay of Neospora caninum using Toltrazuril
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neospora caninum, an apicomplexan parasite, is a significant cause of neuromuscular disease in dogs and a major contributor to abortions in cattle worldwide. The development of effective therapeutic agents is crucial for managing neosporosis. Toltrazuril, a triazinetrione derivative, has demonstrated considerable antiparasitic activity against coccidian parasites. These application notes provide a detailed protocol for the in vitro assessment of Toltrazuril's inhibitory effects on Neospora caninum tachyzoites, the rapidly replicating stage of the parasite. The described methodologies are essential for researchers engaged in the screening and evaluation of potential anti-neosporosis compounds.
Mechanism of Action of Toltrazuril
Toltrazuril exerts its antiparasitic effect by interfering with the parasite's reproductive processes. It disrupts the division of the protozoal nucleus and inflicts damage upon the cell membrane of the parasite.[1] Ultrastructural studies have revealed that Toltrazuril's initial impact is on the apicoplast and the tubular mitochondrion, two vital organelles for the parasite's survival and replication.[2] This disruption of critical cellular functions ultimately leads to the destruction of the coccidia at all stages of their life cycle.[1]
Caption: Proposed mechanism of Toltrazuril on N. caninum.
Data Presentation
The following tables summarize the quantitative data on the in vitro efficacy of Toltrazuril against Neospora caninum tachyzoites.
Table 1: Efficacy of Toltrazuril Against Neospora caninum Tachyzoites in Cell Culture
| Concentration (µg/mL) | Incubation Time | Observation | Reference |
| 1 | 4 - 12 hours | Minimal effect | [2] |
| 10 | 4 - 12 hours | Noticeable damage to tachyzoites | [2] |
| 30 | 4 - 12 hours | Lethal damage to tachyzoites | [2] |
| 100 | 4 - 12 hours | Complete elimination of parasites | [2] |
Table 2: Parasiticidal vs. Parasitostatic Effect of Toltrazuril (30 µg/mL) on Neospora caninum Tachyzoites
| Treatment Duration | Effect | Assessment Method | Reference |
| 10 days | Parasitostatic | Detection of NcGRA2-transcripts | |
| 14 days | Parasiticidal | Absence of NcGRA2-transcripts |
Experimental Protocols
In Vitro Cultivation of Neospora caninum Tachyzoites
This protocol describes the maintenance of the rapidly dividing tachyzoite stage of N. caninum in a host cell monolayer.
Materials:
-
Host cell line (e.g., Vero cells, human foreskin fibroblasts - HFF)
-
Complete cell culture medium (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Neospora caninum tachyzoites (e.g., NC-1 strain)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture host cells in T-75 flasks until they form a confluent monolayer.
-
Harvest N. caninum tachyzoites from a heavily infected culture flask by scraping the cell monolayer and passing the suspension through a 27-gauge needle to lyse the host cells.
-
Purify the tachyzoites from the host cell debris by passing the suspension through a sterile filter or by density gradient centrifugation.
-
Count the purified tachyzoites using a hemocytometer.
-
Infect a fresh monolayer of host cells with the tachyzoites at a multiplicity of infection (MOI) of 1:1.
-
Incubate the infected culture at 37°C in a 5% CO₂ atmosphere.
-
Monitor the culture daily for the formation of parasitophorous vacuoles and host cell lysis.
-
Passage the parasites to a new host cell monolayer every 2-3 days.
In Vitro Inhibition Assay of Neospora caninum by Toltrazuril
This protocol details the procedure to assess the inhibitory effect of Toltrazuril on the proliferation of N. caninum tachyzoites.
Caption: Workflow for the in vitro inhibition assay.
Materials:
-
96-well cell culture plates
-
Confluent monolayer of host cells in a T-75 flask
-
Purified N. caninum tachyzoites
-
Toltrazuril stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere.
-
On the day of the assay, prepare serial dilutions of Toltrazuril in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve Toltrazuril).
-
Infect the host cell monolayer with freshly harvested tachyzoites at an appropriate MOI (e.g., 1:1).
-
After a 2-4 hour incubation period to allow for parasite invasion, gently wash the wells with PBS to remove extracellular parasites.
-
Add the prepared Toltrazuril dilutions to the respective wells. Include untreated infected cells as a positive control for parasite growth and uninfected cells as a negative control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, assess the inhibition of parasite proliferation using one of the methods described below.
Quantification of Parasite Viability and Proliferation
This assay measures the metabolic activity of viable cells.
Procedure:
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the untreated infected control.
This assay quantifies the release of LDH from damaged host cells, an indicator of cytotoxicity.
Procedure:
-
At the end of the incubation period, carefully collect the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Add the stop solution.
-
Measure the absorbance at a wavelength of 490 nm.
-
Higher absorbance values correlate with increased host cell damage due to parasite proliferation or drug toxicity.
This method quantifies the amount of parasite DNA, providing a direct measure of parasite proliferation.
Procedure:
-
At the end of the incubation period, lyse the cells in each well and extract the total DNA.
-
Perform a real-time PCR using primers and a probe specific for a N. caninum gene (e.g., Nc5).
-
Use a standard curve of known amounts of N. caninum DNA to quantify the parasite load in each sample.
-
Calculate the percentage of inhibition of parasite DNA replication compared to the untreated infected control.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of Toltrazuril's efficacy against Neospora caninum. The selection of the quantification method will depend on the specific research question, with MTT and LDH assays offering insights into overall cell viability and cytotoxicity, while qPCR provides a direct and sensitive measure of parasite replication. These methodologies are fundamental for the preclinical assessment of potential therapeutic agents for neosporosis.
References
Application Notes and Protocols for the Analysis of Toltrazuril Residues by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toltrazuril is a triazinetrione anticoccidial agent widely used in veterinary medicine to treat and prevent coccidiosis in poultry and other livestock. Its extensive use raises concerns about the potential for residues in food products of animal origin, such as meat and eggs. Regulatory bodies worldwide have established maximum residue limits (MRLs) for Toltrazuril and its primary metabolites, Toltrazuril sulfoxide (TZSO) and Toltrazuril sulfone (TZS), to ensure consumer safety.[1] This document provides a detailed protocol for the extraction and quantification of Toltrazuril and its metabolites in poultry tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2][3][4]
Metabolic Pathway of Toltrazuril
Toltrazuril is metabolized in animals to form two major metabolites: Toltrazuril sulfoxide and Toltrazuril sulfone. The analysis of these three compounds is often required for residue monitoring.
References
- 1. Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the determination of toltrazuril and its metabolites in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Inducing Toltrazuril Resistance in Eimeria Field Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, caused by protozoan parasites of the genus Eimeria, poses a significant economic threat to the global poultry industry. Control of this disease has heavily relied on the prophylactic use of anticoccidial drugs, including the triazine derivative, Toltrazuril. However, the extensive use of Toltrazuril has led to the emergence of drug-resistant Eimeria strains, compromising its efficacy.[1][2] Understanding the mechanisms of resistance and developing new therapeutic strategies requires reliable laboratory protocols to induce and study Toltrazuril resistance.
These application notes provide a detailed protocol for the experimental induction of Toltrazuril resistance in Eimeria field isolates using an in vivo serial passage model in chickens. Additionally, methods for the confirmation and quantification of resistance are described.
Experimental Protocols
Propagation and Titration of a Drug-Sensitive Eimeria Isolate
Objective: To establish a sufficient stock of a drug-sensitive parent Eimeria isolate for subsequent resistance induction studies.
Materials:
-
Eimeria field isolate (e.g., Eimeria tenella)
-
2-week-old coccidia-free broiler chickens
-
Cages with wire floors
-
Feed and water ad libitum
-
2.5% potassium dichromate solution
-
Saturated salt solution
-
McMaster counting chamber
-
Microscope
Procedure:
-
Infection: Orally inoculate a group of 2-week-old coccidia-free chickens with the Eimeria field isolate. The initial inoculum size will depend on the species and strain but a common starting point is 1 x 10^4 sporulated oocysts per bird.[3]
-
Fecal Collection: From day 5 to 10 post-infection, collect feces from the infected birds.
-
Oocyst Isolation and Sporulation:
-
Homogenize the collected feces in water.
-
Filter the suspension through sieves to remove debris.
-
Centrifuge the filtrate and resuspend the pellet in a saturated salt solution to float the oocysts.
-
Recover the oocysts from the surface, wash them with water by repeated centrifugation to remove the salt.
-
Resuspend the cleaned oocysts in a 2.5% potassium dichromate solution and incubate at 27-29°C with aeration for 2-3 days to allow for sporulation.
-
-
Quantification: Determine the concentration of sporulated oocysts (oocysts per milliliter) using a McMaster counting chamber.
-
Titration (Optional but Recommended): To determine the optimal challenge dose, infect several groups of birds with serial dilutions of the sporulated oocysts. The ideal dose should cause significant lesions but minimal mortality.
In Vivo Protocol for Inducing Toltrazuril Resistance by Serial Passage
Objective: To select for Toltrazuril-resistant Eimeria parasites through repeated exposure to increasing concentrations of the drug in a chicken model. This method is based on the principle of a concentration gradient selection.[4]
Materials:
-
Propagated drug-sensitive Eimeria isolate
-
2-week-old coccidia-free broiler chickens
-
Toltrazuril (e.g., Baycox®)
-
Standard poultry feed
-
Equipment for oocyst isolation, sporulation, and quantification (as listed above)
Experimental Groups:
-
Group A (Negative Control): Uninfected, untreated.
-
Group B (Positive Control): Infected with the parent Eimeria isolate, untreated.
-
Group C (Drug-Sensitive Control): Infected with the parent Eimeria isolate, treated with the recommended dose of Toltrazuril (e.g., 25 ppm in drinking water for 48 hours).
-
Group D (Resistance Selection): Infected with the Eimeria isolate and treated with a sub-therapeutic dose of Toltrazuril.
Procedure:
-
Passage 1:
-
Infect chickens in Groups B, C, and D with the parent Eimeria isolate. A typical inoculum is 1 x 10^4 to 5 x 10^4 sporulated oocysts per bird.
-
Two days post-infection, begin treatment for Groups C and D. Group C receives the full recommended dose of Toltrazuril. Group D receives a sub-therapeutic dose (e.g., 25-50% of the recommended dose).
-
Collect feces from Group D from day 5 to 10 post-infection.
-
Isolate, sporulate, and quantify the oocysts as described previously. These oocysts will be used for the next passage.
-
-
Subsequent Passages:
-
Repeat the procedure from Passage 1, using the oocysts collected from the previously treated Group D to infect the new Group D chickens for the next passage.
-
Gradually increase the concentration of Toltrazuril administered to Group D in each subsequent passage. The increment can be a fixed amount or a percentage of the previous concentration.
-
Continue the serial passages for a minimum of 10-15 generations or until the parasite population demonstrates a significant reduction in susceptibility to the recommended dose of Toltrazuril.
-
-
Monitoring Resistance: In each passage, assess the level of resistance by comparing the following parameters between the groups:
-
Oocyst Production: Quantify the number of oocysts shed per gram of feces. A sustained level of oocyst shedding in the treated selection group (Group D) in later passages, comparable to the untreated control (Group B), indicates the development of resistance.
-
Lesion Scoring: At day 7 post-infection, euthanize a subset of birds from each group and score the intestinal lesions. Lesion scoring is typically done on a scale of 0 to 4, with 0 being normal and 4 indicating severe lesions. The persistence of significant lesions in the treated selection group suggests resistance.
-
Weight Gain: Monitor the body weight of the birds. A failure to thrive in the treated selection group, similar to the infected, untreated group, can be an indicator of drug failure due to resistance.
-
Confirmation of Toltrazuril Resistance
Objective: To confirm and quantify the level of resistance in the selected Eimeria population.
Procedure:
-
Anticoccidial Sensitivity Test (AST):
-
Use the oocysts from a late passage of the resistance selection line (Group D).
-
Set up experimental groups as described in the induction protocol (Negative Control, Positive Control, and groups treated with various concentrations of Toltrazuril, including the recommended dose).
-
Infect the birds and administer the respective treatments.
-
Evaluate resistance based on oocyst production, lesion scores, and weight gain.
-
-
Calculation of Resistance Indices:
-
Percent Optimum Anticoccidial Activity (POAA): This index is based on weight gain.
-
POAA = [(GSR in medicated group – GSR in infected-unmedicated group) / (GSR in uninfected-unmedicated group – GSR in infected-unmedicated group)] x 100%[5]
-
-
Anticoccidial Index (ACI): This is a composite index.
-
Fecal Oocyst Count Reduction Test (FOCRT): This test compares the oocyst shedding in treated and untreated animals. A significant reduction in oocyst counts in the treated group indicates sensitivity, while a lack of reduction suggests resistance.
-
Data Presentation
Table 1: Example Data for Monitoring Resistance Development over Serial Passages
| Passage Number | Toltrazuril Conc. (ppm) | Mean Oocyst Count (x10^4 OPG) | Mean Lesion Score | Mean Weight Gain (g) |
| 1 | 6.25 | 5.2 | 1.5 | 150 |
| 5 | 12.5 | 8.9 | 2.1 | 125 |
| 10 | 25 | 15.3 | 2.8 | 100 |
| 15 | 25 | 25.1 | 3.5 | 85 |
| Untreated Control | 0 | 30.5 | 3.8 | 80 |
| Sensitive Strain + 25ppm | 25 | 1.2 | 0.5 | 180 |
Table 2: Example Data for Anticoccidial Sensitivity Test (AST) of a Potentially Resistant Strain
| Treatment Group | Toltrazuril Conc. (ppm) | Mean Oocyst Count (x10^4 OPG) | Mean Lesion Score | ACI |
| Uninfected Control | 0 | 0 | 0 | >200 |
| Infected Control | 0 | 32.8 | 3.9 | <120 |
| Resistant Strain + Treatment | 25 | 28.5 | 3.6 | <130 |
| Sensitive Strain + Treatment | 25 | 2.1 | 0.8 | >180 |
Visualizations
Experimental Workflow
Caption: Workflow for inducing and confirming Toltrazuril resistance in Eimeria.
Potential Signaling Pathways Involved in Toltrazuril's Mode of Action and Resistance
Toltrazuril is known to affect the intracellular development stages of Eimeria, causing swelling of the endoplasmic reticulum and mitochondria.[1] Recent studies suggest that Toltrazuril induces oxidative stress and autophagy in the parasite.[6][7] Resistance mechanisms are not fully elucidated but may involve alterations in drug targets or detoxification pathways.
Caption: Hypothesized pathways of Toltrazuril action and resistance in Eimeria.
References
- 1. ijvets.com [ijvets.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Eimeria tenella activity of Ethanamizuril in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular characterization and analysis of drug resistance-associated protein enolase 2 of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Populations of Eimeria tenella express resistance to commonly used anticoccidial drugs in southern Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Toltrazuril Oral Gavage Administration in Experimental Rabbit Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toltrazuril is a triazinetrione derivative widely recognized for its potent anticoccidial activity against various Eimeria species, the causative agents of coccidiosis in rabbits and other livestock.[1][2] Coccidiosis is a significant parasitic disease that can lead to severe gastrointestinal distress, malabsorption, and in severe cases, mortality, particularly in young or immunocompromised rabbits.[3] Toltrazuril effectively targets all intracellular developmental stages of the parasite, making it a valuable tool for both therapeutic and prophylactic treatment in experimental rabbit models.[4] These application notes provide detailed protocols for the oral gavage administration of toltrazuril in rabbits, along with a summary of its pharmacokinetics, efficacy, and safety profile based on published experimental data.
Data Presentation
Pharmacokinetic Parameters of Toltrazuril in Rabbits
The following table summarizes the key pharmacokinetic parameters of toltrazuril and its primary metabolites, toltrazuril sulfoxide (a primary metabolite) and toltrazuril sulfone, following a single oral gavage administration in rabbits.
| Parameter | Toltrazuril (10 mg/kg) | Toltrazuril (20 mg/kg) | Toltrazuril Sulfoxide (10 mg/kg) | Toltrazuril Sulfoxide (20 mg/kg) | Toltrazuril Sulfone (10 mg/kg) | Toltrazuril Sulfone (20 mg/kg) | Reference |
| Cmax (µg/mL) | 30.2 ± 1.5 | 39.4 ± 1.2 | 8.9 ± 1.3 | 12.5 ± 3.9 | 14.7 ± 3.9 | 24.9 ± 8.74 | [5] |
| Tmax (h) | 20.0 ± 6.9 | 28.0 ± 6.9 | 20.0 ± 6.9 | 20.0 ± 6.9 | 96.0 ± 0.0 | 112.0 ± 6.9 | [5] |
| T½ (h) | 52.7 ± 3.6 | 56.7 ± 1.9 | 56.1 ± 10.7 | 68.8 ± 12.5 | 76.7 ± 7.5 | 82.3 ± 12.6 | [5] |
| AUC (µg·h/mL) | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | [5][6] |
| Bioavailability (%) | Improved with certain formulations | Improved with certain formulations | - | - | - | - | [6][7] |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, T½: Elimination half-life, AUC: Area under the curve.
Efficacy of Toltrazuril Against Coccidiosis in Rabbits
The efficacy of toltrazuril in reducing oocyst shedding in rabbits experimentally or naturally infected with Eimeria species is presented below.
| Dosage | Administration Route | Duration of Treatment | Oocyst Reduction | Eimeria Species Targeted | Reference |
| 2.5 mg/kg | Oral Gavage | Single dose | 73-99% | Eimeria magna, Eimeria media, Eimeria intestinalis | [8] |
| 5.0 mg/kg | Oral Gavage | Single dose | 73-99% | Eimeria magna, Eimeria media, Eimeria intestinalis | [8] |
| 2.5 mg/kg | Oral Gavage | Two doses, 5-day interval | 64.6% reduction in OPG | Natural mixed infection | [3] |
| 5 mg/kg | Oral Gavage | 2 consecutive days | 67.6% reduction in OPG | Natural mixed infection | [3] |
| 10-15 ppm | In drinking water | Continuous | Highly effective reduction | E. flavescens, E. intestinalis, E. magna, E. perforans, E. stiedai | [2] |
| 25 ppm | In drinking water | Two 49-hour treatments, 5 days apart | Reduced to zero for ~40 days | Natural mixed infection | [9] |
OPG: Oocysts Per Gram of feces.
Experimental Protocols
Protocol 1: Oral Gavage Administration of Toltrazuril Suspension
Objective: To administer a precise dose of toltrazuril suspension to an experimental rabbit.
Materials:
-
Toltrazuril oral suspension (e.g., 2.5% or 5%)
-
Appropriately sized syringe (1 mL or 3 mL for accurate dosing)
-
Flexible gavage tube (6-8 French feeding tube is suitable for most adult rabbits)
-
Lubricant (water-soluble)
-
Towel or rabbit restrainer
-
Scale for accurate body weight measurement
Procedure:
-
Animal Preparation:
-
Accurately weigh the rabbit to determine the correct dosage volume.
-
Gently restrain the rabbit using a towel ("bunny burrito" method) or a commercial restrainer to minimize movement and stress. Ensure the head and neck are in a natural, straight line.
-
-
Dosage Calculation and Preparation:
-
Calculate the required volume of toltrazuril suspension based on the rabbit's body weight and the desired dose (e.g., 20 mg/kg).
-
Draw the calculated volume into the syringe.
-
-
Gavage Tube Measurement and Lubrication:
-
Measure the gavage tube from the tip of the rabbit's nose to the last rib and mark the tube. This ensures the tube reaches the stomach without entering the lungs.
-
Apply a small amount of water-soluble lubricant to the tip of the gavage tube.
-
-
Gavage Administration:
-
Gently open the rabbit's mouth by placing a finger in the diastema (the gap between the incisors and premolars).
-
Carefully insert the lubricated gavage tube into the mouth, passing it over the tongue and down the esophagus to the pre-measured mark.
-
CRITICAL: If any resistance is met or if the rabbit begins to cough or struggle excessively, immediately withdraw the tube. Do not force the tube.
-
-
Confirm proper placement by ensuring the rabbit can still breathe normally and there are no gurgling sounds.
-
Slowly administer the toltrazuril suspension from the syringe.
-
-
Post-Administration Care:
Safety and Handling Precautions
-
Oral gavage in rabbits requires proper training and technique to avoid aspiration pneumonia or esophageal trauma.
-
While toltrazuril is generally well-tolerated, potential side effects at higher doses can include mild gastrointestinal upset (soft stools, diarrhea), lethargy, and decreased appetite.[5]
-
Exercise caution when administering toltrazuril to young (under four weeks) or pregnant rabbits, and consult a veterinarian for dose adjustments.[5]
Visualizations
Experimental Workflow for Toltrazuril Oral Gavage
References
- 1. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of toltrazuril against intestinal and hepatic coccidiosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of amprolium and toltrazuril efficacy in controlling natural intestinal rabbit coccidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchemie.com [interchemie.com]
- 5. Plasma disposition of toltrazuril and its metabolites, toltrazuril sulfoxide and toltrazuril sulfone, in rabbits after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and improved bioavailability of toltrazuril after oral administration to rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of toltrazuril and its metabolites after oral and parenteral administration of novel oil-based suspension based on micro-environmental pH-modifying solid dispersion in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of toltrazuril in rabbits naturally infected with coccidia [agris.fao.org]
Application Notes and Protocols for Oocyst Count Reduction Assay: Assessing Toltrazuril Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the health and productivity of livestock and poultry.[1][2][3] Toltrazuril, a triazinetrione derivative, is a widely used anticoccidial agent effective against various Eimeria species.[4][5] It acts on all intracellular development stages of coccidia, interfering with nuclear division and mitochondrial activity, ultimately leading to the parasite's death.[4][6] The Oocyst Count Reduction (OCR) assay is a critical tool for evaluating the in vivo efficacy of Toltrazuril and other anticoccidial drugs. This document provides detailed protocols and application notes for conducting OCR assays to assess the efficacy of Toltrazuril.
Principle of the Oocyst Count Reduction Assay
The OCR assay quantifies the reduction in the number of Eimeria oocysts shed in the feces of treated animals compared to untreated controls. This reduction is a direct measure of the drug's ability to inhibit the parasite's reproductive cycle. The assay involves infecting animals with a known number of sporulated oocysts, administering the test compound (Toltrazuril), and subsequently counting the oocysts excreted in the feces over a specific period. The percentage reduction in oocyst counts is then calculated to determine the drug's efficacy.
Toltrazuril's Mechanism of Action
Toltrazuril's efficacy stems from its ability to disrupt key cellular processes within the Eimeria parasite. It primarily targets the parasite's respiratory chain and enzymes involved in pyrimidine synthesis.[6] This dual action affects all intracellular stages of the parasite, from schizonts to gametes, leading to a comprehensive reduction in parasite load and oocyst shedding.[4]
References
- 1. toltrazurilshop.com [toltrazurilshop.com]
- 2. Toltrazuril - Wikipedia [en.wikipedia.org]
- 3. thescipub.com [thescipub.com]
- 4. nbinno.com [nbinno.com]
- 5. sdhopebiotech.com [sdhopebiotech.com]
- 6. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Histopathological Examination of Intestinal Lesions After Toltrazuril Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the histopathological examination of intestinal lesions following treatment with Toltrazuril, a broad-spectrum anticoccidial agent. The protocols and data presented are intended to guide researchers in evaluating the efficacy of Toltrazuril and understanding its impact on intestinal pathology in various animal models of coccidiosis.
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the phylum Apicomplexa (primarily Eimeria and Isospora species), poses a significant threat to the health and productivity of livestock, particularly poultry.[1][2] Toltrazuril is a triazinetrione derivative widely used for the treatment and control of coccidiosis.[3] It is effective against all intracellular stages of coccidia, including both schizonts and gamonts, leading to a reduction in oocyst excretion and amelioration of clinical signs.[4][5] Histopathological examination is a critical tool for assessing the extent of intestinal damage caused by coccidial infections and for evaluating the therapeutic efficacy of anticoccidial drugs like Toltrazuril.[6][7] This document outlines standardized protocols for the histopathological assessment of intestinal lesions and presents quantitative data from relevant studies.
Quantitative Data Summary
The following tables summarize quantitative data related to the efficacy of Toltrazuril treatment on intestinal lesions and other relevant parameters.
Table 1: Effect of Toltrazuril on Intestinal Lesion Scores in Broiler Chickens
| Treatment Group | Eimeria Species | Gross Lesion Score (Mean) | Microscopic Lesion Score (Mean) | Oocyst Excretion (oocysts/gram feces) | Reference |
| Infected, Untreated | E. tenella, E. brunetti | Significantly higher | Significantly higher | High | [8] |
| Infected, Toltrazuril-treated | E. tenella, E. brunetti | Significantly lower | Significantly lower | Dramatically reduced | [8][9] |
| Uninfected Control | N/A | 0 | 0 | 0 | [8] |
Table 2: Histopathological Changes in Japanese Quails with Coccidiosis Following Toltrazuril Treatment
| Treatment Group | Dose of Toltrazuril | Key Histopathological Findings in the Cecum | Reference |
| Control (Infected, Untreated) | 0 mg/kg | Large number of multiplying merozoites in mucosa; destruction of mucosa. | [6] |
| Group I (Infected, Treated) | 7 mg/kg | Destruction of the folds, with presence of merozoites in crypts. | [6] |
| Group II (Infected, Treated) | 14 mg/kg | Total atrophy of the mucosa (crypts and folds) with parchment–like membrane. | [6] |
| Group III (Infected, Treated) | 24.5 mg/kg | Regeneration of mucosa; hyperplasia of epithelial cells and crypts. | [6] |
Experimental Protocols
Animal Model and Toltrazuril Administration
A common model for studying coccidiosis involves the experimental infection of broiler chickens.
Protocol 1: Induction of Coccidiosis and Toltrazuril Treatment in Broiler Chickens
-
Animal Housing: House one-day-old broiler chicks in a clean, disinfected environment with ad libitum access to feed and water.
-
Infection: At 14 days of age, orally inoculate each chick with a suspension of sporulated Eimeria oocysts (e.g., a mixed culture of E. acervulina, E. maxima, and E. tenella).[7][10]
-
Treatment Groups: Divide the birds into the following groups:
-
Group A (Negative Control): Uninfected and untreated.
-
Group B (Positive Control): Infected and untreated.
-
Group C (Toltrazuril Treatment): Infected and treated with Toltrazuril.
-
-
Toltrazuril Administration: Administer Toltrazuril (e.g., Baycox® 2.5% solution) in the drinking water at a concentration of 7 mg/kg body weight for two consecutive days.[3][10] Treatment can be initiated at a predetermined time post-infection (e.g., 2 days post-infection).[7]
-
Monitoring: Observe the birds daily for clinical signs of coccidiosis (e.g., bloody diarrhea, ruffled feathers, depression).[7]
Sample Collection and Histopathological Processing
Protocol 2: Intestinal Tissue Collection and Processing
-
Euthanasia and Necropsy: At a predetermined time point (e.g., 7 days post-infection), euthanize a subset of birds from each group.
-
Gross Examination: Perform a necropsy and grossly examine the intestines for lesions such as thickening of the intestinal wall, presence of blood and mucus, and white or red spots on the serosal surface.[11]
-
Tissue Sampling: Collect tissue samples (approximately 2 cm in length) from the duodenum, jejunum, and cecum.[12]
-
Fixation: Immediately fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.[6]
-
Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections from the paraffin blocks using a microtome.
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) for routine histopathological evaluation.[6]
Histopathological Lesion Scoring
Protocol 3: Microscopic Lesion Scoring
The severity of microscopic lesions can be graded using a scoring system adapted from Johnson and Reid (1970).
-
Examine Slides: Examine the H&E stained slides under a light microscope in a blinded fashion.
-
Scoring Criteria: Assign a score from 0 to 4 for each intestinal section based on the following criteria:
-
Score 0: Normal intestinal architecture with no evidence of parasites or inflammation.
-
Score 1: Mild infiltration of inflammatory cells in the lamina propria; a few scattered parasites may be present.
-
Score 2: Moderate inflammation with some villous atrophy and crypt hyperplasia; parasites are more numerous.
-
Score 3: Severe inflammation, marked villous atrophy, and crypt necrosis; large numbers of parasites are present.
-
Score 4: Extensive necrosis and hemorrhage of the intestinal mucosa, with sloughing of the epithelium; numerous parasites are visible.
-
-
Data Analysis: Calculate the mean lesion score for each treatment group and compare them statistically.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating Toltrazuril efficacy.
Proposed Signaling Pathway of Toltrazuril's Action
References
- 1. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toltrazurilshop.com [toltrazurilshop.com]
- 3. Toltrazuril - referral | European Medicines Agency (EMA) [ema.europa.eu]
- 4. toltrazurilshop.com [toltrazurilshop.com]
- 5. Immunity to coccidiosis after treatment with toltrazuril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Field Evaluation of Toltrazuril and Garlic for Treatment of Coccidiosis in Broiler Chickens | Journal of Advanced Veterinary Research [advetresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eliasnutri.wordpress.com [eliasnutri.wordpress.com]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Establishing the Minimum Inhibitory Concentration (MIC) of Toltrazuril for Eimeria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant concern in the livestock industry, leading to substantial economic losses. Toltrazuril, a triazinetrione derivative, is a widely used anticoccidial agent effective against various Eimeria species.[1][2] It acts on all intracellular stages of the parasite's life cycle, including both schizogony and gametogony.[3][4] The establishment of a standardized in vitro protocol to determine the Minimum Inhibitory Concentration (MIC) of Toltrazuril is crucial for monitoring drug efficacy, detecting emerging resistance, and screening new anticoccidial compounds. These application notes provide detailed protocols for an in vitro assay to determine the MIC of Toltrazuril against Eimeria species, along with data on its mechanism of action and reported effective concentrations.
Mechanism of Action of Toltrazuril
Toltrazuril exerts its anticoccidial effect through a multi-faceted mechanism that disrupts key cellular processes within the Eimeria parasite. Its primary mode of action involves interference with mitochondrial respiration.[5] Studies have shown that Toltrazuril can inhibit enzymes in the respiratory chain, such as NADH oxidase and fumarate reductase.[4] This disruption of energy metabolism is detrimental to the parasite's survival and replication.
Furthermore, Toltrazuril has been observed to affect nuclear division in schizonts and microgamonts.[3][4] Transcriptomic analysis of Eimeria tenella treated with Toltrazuril revealed a significant downregulation of cell cycle-related genes, suggesting an inhibitory effect on parasite division.[1][6] The same study also indicated that Toltrazuril treatment leads to an upregulation of genes associated with protein hydrolysis and oxidative stress, resulting in increased levels of reactive oxygen species (ROS) and autophagy within the parasite.[1][6] Morphological changes observed in Toltrazuril-treated parasites include swelling of the perinuclear space, mitochondria, and endoplasmic reticulum.[1][4]
Toltrazuril Signaling Pathway Diagram
Caption: Toltrazuril's multifaceted mechanism of action against Eimeria.
Quantitative Data: In Vitro Efficacy of Toltrazuril
Direct Minimum Inhibitory Concentration (MIC) values for Toltrazuril against Eimeria species from standardized in vitro assays are not consistently reported in the literature. However, several studies have documented effective concentrations that inhibit parasite invasion and replication. It is important to note that in vitro efficacy can vary between Eimeria species and even between different strains of the same species.
| Eimeria Species | Host Cell Line | Toltrazuril Concentration | Observed Effect | Reference |
| E. tenella | Merozoites (in vitro) | 0.5 µg/mL | Significant alteration of gene transcription profiles related to cell cycle and oxidative stress. | [1][6] |
| Various spp. | Not specified | 5 µg/mL | Used in invasion and development assays. | [5] |
| E. tenella (Ref-2 strain) | MDBK cells | Not specified | Unexpected lack of in vitro sensitivity in a reproduction inhibition assay. | [7] |
| E. tenella | Chicken cell line (DF1) | 40 µg/mL | Significant inhibition of host cell proliferation (cytotoxicity). | [1] |
Experimental Protocols
Protocol 1: In Vitro Assay for Determining the MIC of Toltrazuril against Eimeria
This protocol is a synthesis of methodologies described for in vitro cultivation and drug sensitivity testing of Eimeria tenella using Madin-Darby Bovine Kidney (MDBK) cells.
1. Materials
-
Eimeria oocysts
-
2.5% potassium dichromate solution
-
Sporulation medium (e.g., Hanks' Balanced Salt Solution)
-
Excystation fluid (e.g., 0.25% trypsin and 4% sodium taurocholate in HBSS)
-
MDBK (Madin-Darby Bovine Kidney) cells
-
Cell culture medium: Advanced Dulbecco's Modified Eagle's Medium (AdDMEM) supplemented with 2% heat-inactivated fetal bovine serum (FBS) and 100 U/mL penicillin/streptomycin
-
Toltrazuril stock solution (e.g., 10 mg/mL in DMSO)
-
96-well cell culture plates
-
Quantitative PCR (qPCR) reagents for Eimeria DNA quantification
-
DNA extraction kit
2. Methods
2.1. Preparation of Eimeria Sporozoites
-
Harvest unsporulated oocysts from the feces of experimentally infected animals.
-
Purify the oocysts by salt flotation and wash them with water.
-
Induce sporulation by incubating the oocysts in a 2.5% potassium dichromate solution with aeration at room temperature for 48-72 hours.
-
Wash the sporulated oocysts to remove potassium dichromate.
-
Excyst the sporozoites by incubating the sporulated oocysts in excystation fluid at 41°C for 1-2 hours.
-
Purify the sporozoites from oocyst and sporocyst debris, for example, by using DE-52 anion-exchange chromatography.
-
Resuspend the purified sporozoites in the cell culture medium.
2.2. MDBK Cell Culture
-
Culture MDBK cells in AdDMEM in a humidified incubator at 37°C with 5% CO2.
-
Seed the MDBK cells into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours (e.g., 0.05 x 10^6 cells/well).[8]
2.3. Drug Treatment and Infection (Invasion and Replication Inhibition Assay)
-
Prepare serial dilutions of Toltrazuril from the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Pre-incubate the purified sporozoites (e.g., 0.2 x 10^6 per well) with the different concentrations of Toltrazuril for 1 hour at 41°C.[8] Include a no-drug control.
-
Centrifuge the sporozoites to remove the drug-containing medium and resuspend them in fresh, drug-free medium.
-
Remove the medium from the confluent MDBK cell monolayers and add the treated sporozoites.
-
Incubate the infected cells at 41°C with 5% CO2.
-
At 2 hours post-infection (for invasion assessment) and 48-72 hours post-infection (for replication assessment), wash the monolayers to remove extracellular sporozoites.
2.4. Quantification of Parasite Load by qPCR
-
Lyse the infected MDBK cells in each well.
-
Extract the total genomic DNA using a commercial kit.
-
Perform qPCR using primers and probes specific for a multi-copy Eimeria gene to quantify the parasite DNA.
-
Calculate the percentage of inhibition for each Toltrazuril concentration relative to the no-drug control.
-
The MIC can be defined as the lowest concentration of Toltrazuril that causes a significant inhibition (e.g., ≥95%) of parasite replication.
Experimental Workflow for MIC Determination
Caption: Workflow for in vitro determination of Toltrazuril MIC against Eimeria.
Conclusion
The provided protocols and information offer a comprehensive framework for establishing the Minimum Inhibitory Concentration of Toltrazuril for Eimeria species in a laboratory setting. The use of in vitro assays, such as the sporozoite invasion and replication inhibition assay with MDBK cells, is a valuable tool for monitoring drug efficacy and understanding the mechanisms of resistance. While specific MIC values may vary, the effective concentrations reported in the literature provide a starting point for these investigations. The continued application of these methods will be essential for the sustainable use of Toltrazuril and the development of new anticoccidial therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of Eimeria spp. and Clostridium perfringens Infection on Growth Performance and Toltrazuril Residues in Chickens [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticoccidial efficacy testing: In vitro Eimeria tenella assays as replacement for animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]
Application Notes and Protocols: Utilizing Toltrazuril in CRISPR-Cas9 Studies of Apicomplexan Parasites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apicomplexan parasites, a diverse phylum of obligate intracellular protozoa, are responsible for a wide range of diseases in humans and animals, including malaria, toxoplasmosis, and coccidiosis. The development of effective control strategies is a continuous challenge due to the emergence of drug resistance. Toltrazuril, a triazinetrione derivative, is a potent anticoccidial agent with a broad spectrum of activity against various developmental stages of these parasites.[1][2][3] The advent of CRISPR-Cas9 genome editing technology has revolutionized genetic research in apicomplexans, providing powerful tools to investigate gene function, drug resistance mechanisms, and to identify novel therapeutic targets.[4][5][6]
This document provides detailed application notes and protocols for the integrated use of toltrazuril and CRISPR-Cas9 technology in the study of apicomplexan parasites. These guidelines are intended for researchers and professionals in the fields of parasitology, molecular biology, and drug development.
Mechanism of Action of Toltrazuril
Toltrazuril and its active metabolite, ponazuril, disrupt key cellular processes within apicomplexan parasites. The primary mechanism of action involves interference with the parasite's respiratory chain and pyrimidine synthesis.[7] Specifically, toltrazuril has been shown to inhibit enzymes such as succinate-cytochrome C reductase and NADH oxidase.[7] This disruption of mitochondrial function leads to a cascade of detrimental effects, including:
-
Inhibition of Nuclear Division: Toltrazuril interferes with the division of the parasite's nucleus, affecting both schizonts and gametocytes.[2][3][8]
-
Damage to Intracellular Organelles: Treatment with toltrazuril leads to swelling of the endoplasmic reticulum and mitochondria.[2][9]
-
Disruption of the Apicoplast: Ponazuril is believed to act on the apicoplast, a non-photosynthetic plastid essential for parasite survival, leading to impaired development.[10]
These multifaceted effects result in the destruction of the parasite at all intracellular stages.[1][2]
Quantitative Data on Toltrazuril Efficacy
The following tables summarize quantitative data from various studies on the efficacy of toltrazuril against different apicomplexan parasites.
Table 1: Efficacy of Toltrazuril against Eimeria vermiformis in Mice [8]
| Treatment Group | Dose (mg/kg) | Mean Oocysts Per Gram (OPG) | Reduction in Oocyst Shedding (%) |
| Control (Untreated) | 0 | >1,000,000 | 0 |
| Toltrazuril | 3 | Significantly reduced | Not specified |
| Toltrazuril | 15 | 0 | 100 |
| Toltrazuril | 75 | 0 | 100 |
Table 2: Efficacy of Toltrazuril against Cystoisospora suis in Piglets [11]
| Treatment Group | Oocyst Positive Samples (First Sampling) | Oocyst Positive Samples (Second Sampling) |
| Untreated | 17.8% | 2.1% |
| Toltrazuril Treated | 0.4% | 0% |
Table 3: Efficacy of Toltrazuril against Coccidiosis in Goat Kids [9]
| Treatment Group | Mean Oocysts Per Gram (OPG) Before Treatment | Mean Oocysts Per Gram (OPG) After Treatment |
| Toltrazuril Treated | 8350 ± 4009 | 0 - 250 |
| Untreated Control | 6295 ± 1490 | No significant decline |
Application of CRISPR-Cas9 in Toltrazuril Research
The combination of toltrazuril treatment and CRISPR-Cas9 technology offers a powerful approach to:
-
Identify Genes Conferring Toltrazuril Resistance: Genome-wide CRISPR-Cas9 screens can be employed to identify genes whose disruption leads to toltrazuril resistance.
-
Validate Drug Targets: CRISPR-Cas9 can be used to create knockout or conditional knockdown mutants of putative toltrazuril target genes to validate their role in the drug's mechanism of action.
-
Investigate Drug-Gene Interactions: By combining genetic modifications with drug treatment, researchers can explore the complex interplay between parasite genetics and the efficacy of toltrazuril.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Toltrazuril Resistance Genes in Toxoplasma gondii
This protocol outlines a workflow for a negative selection screen to identify genes essential for toltrazuril's efficacy.
1. Materials:
-
T. gondii strain constitutively expressing Cas9 (e.g., RH-Cas9).[12][13]
-
A pooled single-guide RNA (sgRNA) library targeting all annotated protein-coding genes in T. gondii.[12][14]
-
Human foreskin fibroblasts (HFFs) or other suitable host cells.
-
Toltrazuril (analytical grade).
-
Reagents for parasite culture, transfection, genomic DNA extraction, PCR, and next-generation sequencing (NGS).
2. Methodology:
-
Parasite Culture and Transfection:
-
Toltrazuril Selection:
-
Divide the transfected parasite population into two groups: a control group (untreated) and a toltrazuril-treated group.
-
Determine the IC50 of toltrazuril for the RH-Cas9 strain. Treat the experimental group with a concentration of toltrazuril that allows for strong selection but does not completely eliminate the parasite population (e.g., 2x or 4x IC50).
-
Passage the parasites under continuous toltrazuril pressure for a defined number of lytic cycles (e.g., 5-10 cycles) to allow for the enrichment of resistant mutants. The untreated population should be passaged in parallel.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest parasites from both the control and toltrazuril-treated populations at the end of the selection period.
-
Extract genomic DNA from both populations.
-
Amplify the sgRNA-encoding regions from the genomic DNA using PCR.
-
Prepare the PCR amplicons for next-generation sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the abundance of each sgRNA in both populations.
-
Calculate the log2 fold change in sgRNA abundance between the toltrazuril-treated and control populations.
-
Genes whose corresponding sgRNAs are significantly depleted in the toltrazuril-treated population are considered potential mediators of toltrazuril's parasiticidal activity. Conversely, sgRNAs that are enriched may indicate genes that, when knocked out, confer resistance.
-
CRISPR-Cas9 screen workflow for identifying toltrazuril resistance genes.
Protocol 2: Validation of a Putative Toltrazuril Target Gene using CRISPR-Cas9 Mediated Knockout
This protocol describes the targeted disruption of a single gene identified from the screen or hypothesized to be a target of toltrazuril.
1. Materials:
-
Wild-type T. gondii (e.g., RH strain).
-
A plasmid co-expressing Cas9 and a specific sgRNA targeting the gene of interest.[15]
-
A donor DNA template for homologous recombination, containing a selectable marker (e.g., drug resistance cassette) flanked by sequences homologous to the regions upstream and downstream of the target gene.[4]
-
Reagents for parasite culture, transfection, selection, and molecular validation (PCR, Western blot).
2. Methodology:
-
Construct Design and Preparation:
-
Design an sgRNA specific to the target gene.
-
Clone the sgRNA into a Cas9-expressing vector.
-
Design and synthesize the donor DNA template for homologous recombination-mediated gene replacement.
-
-
Transfection and Selection:
-
Co-transfect wild-type T. gondii with the Cas9/sgRNA plasmid and the donor DNA template.
-
Apply drug selection to enrich for parasites that have integrated the selectable marker.
-
-
Clonal Isolation and Validation:
-
Isolate single parasite clones by limiting dilution.
-
Screen individual clones for the correct integration of the selectable marker and disruption of the target gene using PCR.
-
Confirm the absence of the target protein in knockout clones by Western blot analysis, if an antibody is available.
-
-
Phenotypic Analysis:
-
Perform plaque assays to assess the viability and growth of the knockout parasites compared to wild-type.
-
Determine the IC50 of toltrazuril for the knockout and wild-type strains to confirm a shift in susceptibility.
-
Signaling Pathways and Logical Relationships
Toltrazuril's Impact on Apicomplexan Cellular Pathways
Toltrazuril's primary targets are within the parasite's respiratory chain and pyrimidine synthesis pathway, which are crucial for energy production and DNA replication. Disruption of these pathways leads to a cascade of downstream effects, ultimately resulting in parasite death.
Mechanism of action of toltrazuril on apicomplexan parasite pathways.
Logical Workflow for Investigating Drug Resistance
The integration of chemical genetics (toltrazuril treatment) and reverse genetics (CRISPR-Cas9) provides a robust logical framework for elucidating drug resistance mechanisms.
Logical workflow for investigating toltrazuril resistance using CRISPR-Cas9.
Conclusion
The combination of toltrazuril and CRISPR-Cas9 technologies provides a formidable toolkit for researchers and drug development professionals. The protocols and conceptual frameworks presented here offer a starting point for in-depth investigations into the biology of apicomplexan parasites, the mechanisms of drug action and resistance, and the discovery of novel therapeutic targets. As our understanding of the genetic intricacies of these parasites grows, so too will our ability to develop more effective and durable control strategies.
References
- 1. Toltrazuril - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. New and emerging uses of CRISPR/Cas9 to genetically manipulate apicomplexan parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the application of genetic manipulation methods to apicomplexan parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genome Editing in Apicomplexan Parasites: Current Status, Challenges, and Future Possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toltrazuril and diclazuril: comparative evaluation of anti-coccidial drugs using a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effects of ponazuril on development of apicomplexans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of toltrazuril treatment on parasitological parameters and health performance of piglets in the field--an Austrian experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CRISPR-Cas9-based genome-wide screening of Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CRISPR/Cas9-based genome-wide screening of Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Genome-Wide CRISPR Screen in Toxoplasma Identifies Essential Apicomplexan Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. profiles.wustl.edu [profiles.wustl.edu]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Experimental Use of Toltrazuril in Aquatic Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toltrazuril is a broad-spectrum antiprotozoal agent belonging to the triazinetrione group. It is widely recognized for its efficacy against coccidiosis in terrestrial livestock and companion animals.[1] Recent research has demonstrated its potential for controlling parasitic infections in aquatic animals, particularly against myxozoan and ciliate parasites. These notes provide an overview of Toltrazuril's mechanism of action, formulation guidelines, and detailed protocols for its experimental application in aquatic research settings.
Toltrazuril and its metabolite, ponazuril, are effective against all intracellular developmental stages of coccidia, including both asexual (schizonts) and sexual (gamonts) stages. This comprehensive mode of action leads to the disruption of the parasite's life cycle and a reduction in oocyst shedding.
Mechanism of Action
Toltrazuril's primary mechanism of action involves the disruption of key metabolic pathways within the parasite. It specifically interferes with nuclear division and the enzymatic activity of the respiratory chain in mitochondria.[2][3] In apicomplexan parasites, it is believed to target the apicoplast, an essential organelle, leading to the inhibition of cytokinesis and subsequent parasite degeneration.[4] This multi-faceted attack on cellular processes makes it an effective agent against a range of protozoan parasites.
Caption: Toltrazuril's Mechanism of Action.
Toltrazuril Formulations for Experimental Use
Toltrazuril is poorly soluble in water, which necessitates specific formulations for effective administration in aquatic environments. Several approaches can be used to prepare Toltrazuril for experimental use.
1. Stock Solution Preparation (for in-water bath treatments):
Due to its low water solubility, a stock solution of Toltrazuril often requires an organic solvent.
-
Solvents: Dimethyl sulfoxide (DMSO) or ethanol can be used to dissolve Toltrazuril.
-
Procedure:
-
Weigh the desired amount of Toltrazuril powder.
-
Dissolve in a minimal amount of the chosen solvent (e.g., DMSO).
-
The final concentration of the solvent in the experimental aquarium should be kept to a minimum (typically <0.1%) to avoid solvent-induced toxicity to the aquatic organisms.
-
It is crucial to run a solvent-only control group to account for any effects of the solvent itself.
-
2. Oral Formulation ( incorporation into feed):
For oral administration, Toltrazuril can be mixed with fish feed.
-
Procedure:
-
A stock solution of Toltrazuril can be prepared as described above.
-
The stock solution can then be sprayed onto commercial fish feed pellets.
-
The coated pellets should be air-dried in a fume hood to evaporate the solvent before being administered to the fish.
-
Alternatively, Toltrazuril powder can be mixed with fish meal and other ingredients before pelleting if facilities are available.
-
3. Advanced Formulations:
Researchers have explored various formulations to improve the solubility and bioavailability of Toltrazuril.
-
Solid Dispersions: Using polymers like polyethylene glycol (PEG) 6000 can enhance the solubility of Toltrazuril.[4] The solvent-melting method is one technique to prepare these dispersions.[4]
-
Nanoemulsions and Suspension Emulsions: These formulations can improve the stability and delivery of Toltrazuril.[5][6] Patents describe methods using components like vegetable oil and various emulsifiers.[6]
-
Suspensions: Dry suspensions can be prepared for convenient mixing with drinking water in terrestrial animal studies and may be adaptable for aquatic systems.[7]
Experimental Protocols
The following are generalized protocols based on published studies. Researchers should adapt these protocols to their specific experimental conditions, including the aquatic species, parasite, and life stage being targeted.
Protocol 1: In-Vitro Efficacy Testing against Spores/Parasites
This protocol is designed to assess the direct effect of Toltrazuril on isolated parasites.
References
- 1. Treatment of fish parasites: 6. Effects of sym. triazinone (toltrazuril) on developmental stages of Glugea anomala, Moniez, 1887 (microsporidia): A light and electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of fish parasites. 4. Effects of sym. triazinone (toltrazuril) on Monogenea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of fish parasites: 5. The effects of sym. triazinone (Toltrazuril) on fish parasitic ciliophora (Ichthyophthirius multifiliis FOUQUET, 1876, Apiosoma amoebea GRENFELL, 1884, Trichodina sp. EHRENBERG, 1831) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of ponazuril on development of apicomplexans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toltrazuril and diclazuril: comparative evaluation of anti-coccidial drugs using a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102512366A - Toltrazuril suspension emulsion and preparation method thereof - Google Patents [patents.google.com]
- 7. CN102198099A - Toltrazuril suspension and preparation method thereof - Google Patents [patents.google.com]
Application Note: High-Throughput Analysis of Parasite Viability Following Toltrazuril Exposure Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Toltrazuril is a broad-spectrum antiprotozoal agent effective against a wide range of apicomplexan parasites, including Eimeria, Cystoisospora, and Toxoplasma. Its mechanism of action involves interference with the parasite's respiratory chain and pyrimidine synthesis, ultimately leading to cell death.[1][2] Assessing the efficacy of Toltrazuril and other potential antiparasitic compounds requires robust and quantifiable methods to determine parasite viability. Flow cytometry offers a rapid, sensitive, and high-throughput platform for analyzing single cells in suspension, making it an ideal tool for this purpose.[3] This application note provides a detailed protocol for the analysis of parasite viability after Toltrazuril exposure using flow cytometry, along with data presentation guidelines and a discussion of the underlying cellular mechanisms.
Recent advancements in flow cytometry have enabled the differentiation of viable and non-viable parasite populations with high accuracy.[4] Staining with fluorescent dyes that selectively label specific cellular components or reflect cellular integrity allows for the quantitative assessment of drug effects. For instance, mitochondrial membrane potential-sensitive dyes like MitoTracker can distinguish live parasites with active mitochondria, while nucleic acid stains that are either membrane-permeable or -impermeable can differentiate between live and dead cells.[4][5]
Data Presentation
Quantitative data from flow cytometry analysis should be summarized for clear interpretation and comparison. The following tables provide examples of how to structure data on Toltrazuril's effect on parasite viability.
Table 1: In Vitro Efficacy of Toltrazuril Against Various Parasites
| Parasite Species | Toltrazuril Concentration (µg/mL) | Incubation Time (hours) | Percent Viability (%) | Reference |
| Enteromyxum leei (spores) | 5.0 | Not Specified | Significantly reduced | [6][7] |
| Enteromyxum leei (spores) | 7.5 | Not Specified | Significantly reduced | [6][7] |
| Enteromyxum leei (spores) | 10.0 | Not Specified | Significantly reduced | [6][7] |
| Eimeria tenella (merozoites) | 0.5 | 4 | Oxidative stress & autophagy induced | [8] |
Table 2: Flow Cytometry Parameters for Parasite Viability Assays
| Fluorochrome | Excitation Laser (nm) | Emission Filter (nm) | Target | Cell State Indicated |
| SYBR Green I | 488 | 530/30 | DNA | All nucleated cells |
| MitoTracker Deep Red FM | 640 | 670/14 | Active Mitochondria | Live cells |
| Propidium Iodide (PI) | 488 | 610/20 | DNA | Dead cells (compromised membrane) |
| Hoechst 33342 | 355 | 450/50 | DNA | All nucleated cells |
Experimental Protocols
This section provides detailed methodologies for assessing parasite viability using flow cytometry following Toltrazuril exposure.
Protocol 1: General Parasite Viability Assessment using Propidium Iodide and Hoechst 33342
This protocol is adapted for general use with various extracellular parasite stages.
Materials:
-
Parasite culture
-
Toltrazuril stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS), Ca+2 and Mg+2 free
-
Hoechst 33342 staining solution (1 mg/mL stock)
-
Propidium Iodide (PI) staining solution (1 mg/mL stock)
-
FACS tubes (5 mL)
-
Flow cytometer
Procedure:
-
Parasite Preparation and Drug Exposure:
-
Harvest parasites from culture and wash twice with sterile PBS by centrifugation (500 x g, 5 minutes, 4°C).[9]
-
Resuspend the parasite pellet in the appropriate culture medium to a concentration of 1 x 106 cells/mL.
-
Aliquot the parasite suspension into a 96-well plate or microcentrifuge tubes.
-
Add varying concentrations of Toltrazuril to the parasite suspensions. Include a solvent control (e.g., DMSO) and an untreated control.
-
Incubate the parasites for the desired time period (e.g., 24, 48, 72 hours) under appropriate culture conditions.
-
-
Staining:
-
After incubation, harvest the parasites by centrifugation (500 x g, 5 minutes, 4°C) and wash twice with PBS.
-
Resuspend the parasite pellet in 1 mL of PBS.
-
Add Hoechst 33342 to a final concentration of 1 µg/mL.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Add Propidium Iodide to a final concentration of 1 µg/mL immediately before analysis.[9] Do not wash after adding PI.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a UV laser for Hoechst 33342 excitation and detect emission using a blue filter (e.g., 450/20 nm).[9]
-
Use a blue laser (488 nm) for PI excitation and detect emission using a red filter (e.g., 610/20 nm).
-
Collect data for at least 10,000 events per sample.
-
Gate on the parasite population based on forward and side scatter characteristics.
-
Analyze the stained populations:
-
Live cells: Hoechst 33342 positive, PI negative.
-
Dead cells: Hoechst 33342 positive, PI positive.
-
-
Protocol 2: Assessment of Mitochondrial Function in Parasites using MitoTracker Deep Red FM and SYBR Green I
This protocol is particularly useful for intracellular parasites where host cell components might interfere.
Materials:
-
Infected red blood cells (iRBCs) or host cells containing parasites
-
Toltrazuril stock solution
-
Incomplete culture medium (without supplements)
-
SYBR Green I (10,000X stock in DMSO)
-
MitoTracker Deep Red FM (1 mM stock in DMSO)
-
FACS tubes (5 mL)
-
Flow cytometer
Procedure:
-
Drug Exposure:
-
Expose iRBCs or infected host cells to the desired concentrations of Toltrazuril in culture for the specified duration.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a blue laser (488 nm) for SYBR Green I excitation and detect emission using a green filter (e.g., 530/30 nm).
-
Use a red laser (640 nm) for MitoTracker Deep Red FM excitation and detect emission using a far-red filter (e.g., 670/14 nm).
-
Collect a sufficient number of events (e.g., 100,000 to 250,000 for low parasitemia).[5][10]
-
Gate on the SYBR Green I positive population to identify parasites.
-
Within the parasite gate, quantify the MitoTracker Deep Red FM positive (live) and negative (dead) populations.[5]
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a proposed signaling pathway for Toltrazuril's action.
References
- 1. researchgate.net [researchgate.net]
- 2. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methodology and Application of Flow Cytometry for Investigation of Human Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinically applicable parasite viability assay for rapid assessment of antimalarial pharmacodynamic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometry-Based Analysis of Artemisinin-Resistant Plasmodium falciparum in the Ring-Stage Survival Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Antiparasitic Effects of Toltrazuril Against Enteromyxum leei in Olive Flounders: In Vitro and In Vivo Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Antiparasitic Effects of Toltrazuril Against Enteromyxum leei in Olive Flounders: In Vitro and In Vivo Analyses [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
- 10. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Toltrazuril Resistance in Eimeria Field Isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Toltrazuril resistance in Eimeria field isolates.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of Toltrazuril in our poultry flocks, with persistent coccidiosis symptoms despite treatment. How can we confirm if we are dealing with a resistant Eimeria strain?
A1: Suspected resistance to Toltrazuril can be confirmed through both in vivo and in vitro tests. The Fecal Oocyst Count Reduction Test (FOCRT) is a common in vivo method. In a controlled setting, infected animals are treated with Toltrazuril, and the reduction in oocyst shedding is compared to an untreated control group. A significant lack of reduction in the treated group is indicative of resistance.[1][2] For in vitro assessment, sensitivity assays can be performed on isolated Eimeria sporozoites or merozoites cultured with host cells.
Q2: What are the known mechanisms of action for Toltrazuril and how does resistance develop?
A2: Toltrazuril is thought to primarily disrupt the parasite's respiratory chain and enzymes involved in pyrimidine synthesis.[3] It has been observed to cause swelling in the endoplasmic reticulum of various developmental stages of Eimeria.[4][5] Resistance is believed to develop due to modifications in the drug's target sites, altered drug metabolism by the parasite, or changes in the parasite's cell membrane permeability that prevent the drug from reaching its target.[5]
Q3: Our in-house Eimeria isolate has been confirmed to be resistant to Toltrazuril. What are the immediate next steps in managing coccidiosis in our experimental flock?
A3: Once Toltrazuril resistance is confirmed, consider the following strategies:
-
Drug Rotation/Shuttle Programs: Implement a rotation or shuttle program using anticoccidials with different modes of action.[6] This can help to reduce the selection pressure for resistance to a single drug.
-
Combination Therapy: Explore the synergistic effects of combining Toltrazuril with other compounds. For instance, combinations with trimethoprim or pyrimethamine have shown potentiated effects.[3] A combination of Toltrazuril, ponazuril, and diclazuril has also been suggested to enhance efficacy and reduce resistance development.
-
Alternative Treatments: Investigate the use of non-chemical control methods such as herbal extracts or vaccines.[7][8][9]
Q4: We are interested in exploring herbal extracts as an alternative to conventional anticoccidials. Which botanicals have shown promise against Eimeria?
A4: Several herbal extracts have demonstrated anticoccidial activity. These include extracts from:
-
Artemisia species (e.g., Artemisia annua, Artemisia absinthium)[10][11][12]
-
Ginger (Zingiber officinale)[13]
-
Turmeric (Curcuma longa)[13]
-
Oregano (Origanum spp.)[12]
These natural compounds often exhibit multiple modes of action, including disrupting the Eimeria cell membrane and preventing oocyst sporulation.[14]
Troubleshooting Guides
Problem: Inconsistent results in our in vitro drug sensitivity assays.
Possible Causes & Solutions:
-
Cell Culture Contamination: Contamination of the host cell line can affect parasite viability and drug efficacy assessment.
-
Solution: Regularly check cell cultures for contamination. Use appropriate aseptic techniques and consider periodic testing for mycoplasma.
-
-
Variable Parasite Viability: The viability of Eimeria sporozoites or merozoites used for infection can vary between preparations.
-
Solution: Standardize the protocol for parasite isolation and purification. Assess parasite viability using a trypan blue exclusion assay before each experiment.
-
-
Inconsistent Drug Concentration: Inaccurate preparation of drug solutions can lead to variable results.
-
Solution: Prepare fresh drug solutions for each experiment. Use a calibrated balance and ensure complete dissolution of the compound.
-
Problem: High mortality in the untreated control group during in vivo efficacy studies, making it difficult to assess drug effects.
Possible Causes & Solutions:
-
Excessive Infection Dose: The number of oocysts used for experimental infection may be too high, leading to overwhelming infection and mortality.
-
Solution: Conduct a dose-titration study to determine the optimal infection dose that causes clinical signs of coccidiosis without excessive mortality.
-
-
Secondary Bacterial Infections: Coccidiosis can damage the intestinal lining, making animals susceptible to secondary bacterial infections.
-
Solution: Maintain high standards of hygiene in animal housing. Consider the use of broad-spectrum antibiotics that do not interfere with Eimeria development if secondary infections are a concern.
-
Data Presentation
Table 1: Efficacy of Toltrazuril and Alternative Compounds against Eimeria spp. in Broiler Chickens
| Treatment | Eimeria Species | Oocyst Reduction (%) | Lesion Score Reduction (%) | Reference |
| Toltrazuril (Resistant Isolate) | E. tenella | Reduced sensitivity | Lower than expected | [15] |
| Toltrazuril + Trimethoprim | Eimeria spp. | Synergistic increase | Not Reported | |
| Artemisia absinthium extract (3 mg/kg) | E. tenella | Significant reduction | Not Reported | |
| Oregano essential oil (300 mg/kg) | E. tenella | Significant reduction | Not Reported | [12] |
| Diclazuril | E. tenella | Effective | Effective | [7] |
Table 2: In Vitro Efficacy of Herbal Extracts against Eimeria Oocyst Sporulation
| Herbal Extract (5% concentration) | Oocyst Sporulation Inhibition (%) | Oocyst Lysis (%) | Reference |
| Marigold (Calendula officinalis) | 96.4 | 65.2 | [10] |
| Wormwood (Artemisia absinthium) | High | High | [10] |
| Coriander (Coriandrum sativum) | Good | Good | [10] |
| Garlic (Allium sativum) | Good | Good | [10] |
Experimental Protocols
Protocol 1: Fecal Oocyst Count Reduction Test (FOCRT)
This protocol is adapted from studies evaluating anticoccidial drug efficacy.[1][2]
-
Animal Allocation: Randomly allocate a minimum of 10 birds per group (e.g., Untreated Control, Toltrazuril-treated).
-
Infection: Orally infect each bird with a known number of sporulated Eimeria oocysts from the field isolate of interest.
-
Treatment: At a predetermined time post-infection (e.g., 5-7 days), administer Toltrazuril to the treatment group according to the manufacturer's instructions. The control group receives a placebo.
-
Fecal Collection: Collect fecal samples from each group at specified time points post-treatment (e.g., daily for 5 days).
-
Oocyst Counting: Determine the number of oocysts per gram (OPG) of feces for each sample using a McMaster chamber.
-
Calculation: Calculate the percentage reduction in oocyst count for the treated group compared to the untreated control group.
Protocol 2: In Vitro Drug Sensitivity Assay
This protocol is a generalized procedure based on in vitro models for screening anticoccidial compounds.[16][17][18]
-
Cell Culture: Seed a suitable host cell line (e.g., Madin-Darby Bovine Kidney - MDBK, chicken embryo fibroblasts) in multi-well plates and grow to confluency.
-
Parasite Preparation: Isolate and purify Eimeria sporozoites or merozoites from sporulated oocysts or infected tissues.
-
Drug Preparation: Prepare serial dilutions of the test compounds (e.g., Toltrazuril, herbal extracts).
-
Infection and Treatment: Infect the host cell monolayers with the prepared parasites. Immediately after infection, add the different concentrations of the test compounds to the respective wells. Include untreated infected and uninfected control wells.
-
Incubation: Incubate the plates at the appropriate temperature and CO2 conditions for a set period (e.g., 24-48 hours) to allow for parasite invasion and development.
-
Assessment of Inhibition: Evaluate the inhibitory effect of the compounds by:
-
Microscopy: Visually counting the number of intracellular parasites in treated versus control wells.
-
Molecular Methods: Using quantitative PCR (qPCR) to quantify parasite DNA.
-
Reporter Assays: Employing parasite strains expressing reporter genes (e.g., luciferase, fluorescent proteins) to measure parasite viability.
-
Visualizations
Caption: Workflow for assessing Toltrazuril resistance and evaluating alternatives.
References
- 1. Controlled efficacy trial confirming toltrazuril resistance in a field isolate of ovine Eimeria spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticoccidial drug resistance in fowl coccidia: the state of play revisited | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 5. tandfonline.com [tandfonline.com]
- 6. modernpoultry.media [modernpoultry.media]
- 7. Anticoccidial effects of herbal extracts on Eimeria tenella infection in broiler chickens: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jwps.rovedar.com [jwps.rovedar.com]
- 9. Protective efficacy of new-generation anticoccidial vaccine candidates against Eimeria infection in chickens: A meta-analysis of challenge trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. fimek.edu.rs [fimek.edu.rs]
- 13. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 14. Phylox® Feed - Coccidiosis Control Options Including New Natural Alternatives | Amlan International [amlan.com]
- 15. Populations of Eimeria tenella express resistance to commonly used anticoccidial drugs in southern Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Anticoccidial activity of natural plants extracts mixture against Eimeria tenella: An in vitro and in vivo study [frontiersin.org]
- 17. Reduction of chickens use to perform in vitro pre-screening of novel anticoccidials by miniaturisation and increased throughput of the current Eimeria tenella compound-screening model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]
Toltrazuril stability in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of toltrazuril in various solvents and under different temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving toltrazuril?
A1: Toltrazuril is soluble in several organic solvents. For laboratory use, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are effective solvents, dissolving toltrazuril at approximately 25 mg/mL.[1][2] Ethanol can also be used, but the solubility is lower, at approximately 1 mg/mL.[1][2] For aqueous solutions, it is recommended to first dissolve toltrazuril in DMSO and then dilute with an aqueous buffer, such as PBS (pH 7.2).[3]
Q2: What are the recommended storage conditions for toltrazuril?
A2: As a solid, toltrazuril is stable for at least four years when stored at -20°C.[3] Toltrazuril oral solutions should be stored in a cool, dry place, away from direct sunlight, ideally between 15°C and 30°C (59°F and 86°F).[4] It is not necessary to refrigerate toltrazuril solutions.[4] Aqueous solutions of toltrazuril are not recommended for storage for more than one day.[3]
Q3: Is toltrazuril stable in aqueous solutions?
A3: Toltrazuril has low solubility in aqueous buffers.[3] Its stability in aqueous solutions is limited, and it is recommended to use freshly prepared solutions. Aqueous solutions for injection are not recommended for storage for more than one day.[3] Toltrazuril is known to undergo alkaline hydrolysis, leading to degradation.[1]
Q4: How does pH affect the stability of toltrazuril?
A4: Toltrazuril is susceptible to degradation in alkaline conditions.[1] Forced degradation studies have shown that toltrazuril degrades in the presence of a base like sodium hydroxide.[1][5] While specific quantitative data across a wide pH range is limited in the available literature, it is advisable to maintain neutral or slightly acidic conditions for short-term storage of aqueous preparations.
Q5: Is toltrazuril sensitive to light?
A5: Toltrazuril solutions should be protected from light.[4] Storing toltrazuril in its original or an opaque container is recommended to prevent photolytic degradation.[4]
Troubleshooting Guides
Issue 1: Toltrazuril precipitates out of solution during dilution with an aqueous buffer.
-
Cause: Toltrazuril has very low solubility in water. Adding an aqueous buffer too quickly or in too large a volume to a concentrated DMSO stock can cause the drug to precipitate.
-
Solution:
-
Ensure the initial stock solution in DMSO is not overly concentrated.
-
Add the aqueous buffer to the DMSO stock solution gradually while vortexing or stirring continuously.
-
Consider using a co-solvent system if a higher aqueous concentration is required, though compatibility and stability must be verified for your specific application.
-
For a 1:4 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.2 mg/ml.[3]
-
Issue 2: Inconsistent results in cell-based assays using toltrazuril.
-
Cause 1: Degradation of toltrazuril in the stock solution.
-
Solution: Prepare fresh stock solutions of toltrazuril in DMSO for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. While a solid can be stored at -20°C for years, solutions are less stable.[3]
-
-
Cause 2: Degradation of toltrazuril in the final assay medium.
-
Solution: Aqueous solutions of toltrazuril are not stable for long periods.[3] Prepare the final dilution in your cell culture medium immediately before adding it to the cells. Do not store diluted toltrazuril in the medium for extended periods.
-
-
Cause 3: Interaction with components in the assay medium.
-
Solution: Evaluate the components of your cell culture medium for potential interactions. High pH or the presence of certain reactive species could potentially accelerate degradation.
-
Issue 3: Appearance of unknown peaks in HPLC analysis of toltrazuril samples.
-
Cause: This is likely due to the degradation of toltrazuril. The primary degradation product under alkaline conditions has been identified.[1] Other stress factors like heat, light, or oxidative conditions can also lead to degradation products.
-
Solution:
-
Confirm the identity of the degradation product by running a stressed sample (e.g., alkaline-treated toltrazuril) as a reference.
-
Review the sample preparation and storage procedures to minimize degradation. Ensure solvents are of high quality and free of contaminants.
-
Use a validated stability-indicating HPLC method to separate and quantify toltrazuril from its degradation products.[1][6]
-
Data Presentation
Table 1: Solubility of Toltrazuril in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1][2] |
| Ethanol | ~1 mg/mL | [1][2] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [3] |
Table 2: Recommended Storage Conditions for Toltrazuril
| Form | Storage Temperature | Light Protection | Shelf Life | Reference |
| Crystalline Solid | -20°C | Not specified, but generally recommended | ≥ 4 years | [3] |
| Oral Solution | 15°C to 30°C (59°F to 86°F) | Protect from direct sunlight | Varies by formulation | [4] |
| Aqueous Solution | Room Temperature | Protect from light | Not recommended for more than one day | [3] |
Experimental Protocols
Protocol 1: Preparation of a Toltrazuril Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of toltrazuril in DMSO.
Materials:
-
Toltrazuril (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh 10 mg of toltrazuril powder and transfer it to a sterile vial.
-
Add 1 mL of DMSO to the vial.
-
Vortex the solution until the toltrazuril is completely dissolved. Gentle warming in a water bath (37°C) may be applied to aid dissolution, but avoid excessive heat.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Forced Degradation of Toltrazuril under Alkaline Conditions
This protocol is for generating the alkaline degradation product of toltrazuril for use as a reference standard in stability-indicating analytical methods.[1]
Materials:
-
Toltrazuril
-
Absolute Ethanol
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Reflux apparatus
-
pH meter or pH indicator strips
-
Filtration apparatus
Procedure:
-
Dissolve 100 mg of toltrazuril in 20 mL of absolute ethanol in a round-bottom flask. Sonicate for 5 minutes to aid dissolution.
-
Add 50 mL of 1 M NaOH solution to the flask.
-
Heat the mixture to boiling under reflux for 4 hours.
-
After cooling, neutralize the solution to approximately pH 7 with 1 M HCl.
-
Allow the solution to stand overnight for crystallization of the degradation product.
-
Filter the solution to collect the degradation product.
-
Dry the collected product.
Protocol 3: Stability-Indicating HPLC Method for Toltrazuril and its Alkaline Degradation Product
This method allows for the separation and quantification of toltrazuril in the presence of its alkaline degradation product.[1]
HPLC System and Conditions:
-
Column: Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Water (60:40, v/v)
-
Flow Rate: 1.4 mL/min
-
Detection: UV at 242 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Expected Retention Times:
-
Toltrazuril: ~6.17 minutes
-
Alkaline Degradation Product: ~8.62 minutes
Mandatory Visualizations
Caption: Experimental workflow for toltrazuril stability testing.
Caption: Factors influencing toltrazuril stability and outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SPECTROPHOTOMETRIC METHODS FOR DETREMINATION OF TOLTRAZURIL IN PRESENCE OF ITS ALKALI-INDUCED DEGRADATION PRODUCT [ajps.journals.ekb.eg]
- 5. ijrpp.com [ijrpp.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Toltrazuril Dosage for Resistant Coccidiosis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing toltrazuril dosage in the face of resistant coccidiosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for toltrazuril?
A1: Toltrazuril is a triazinetrione derivative that acts against all intracellular development stages of coccidia, including schizonts, microgametes, and macrogametes.[1] Its primary mode of action is the disruption of the parasite's nuclear division, which halts its replication and maturation.[1][2] Additionally, toltrazuril interferes with the parasite's mitochondrial respiratory metabolism, leading to energy deprivation.[1][3] It also causes morphological changes such as swelling of the endoplasmic reticulum and Golgi apparatus.[4]
Q2: How is toltrazuril resistance defined and what are the suspected mechanisms?
A2: Toltrazuril resistance is characterized by the reduced efficacy of the drug in controlling coccidiosis, even at recommended dosages.[5][6] While the precise mechanisms are still under investigation, resistance is thought to arise from the extensive and repeated use of the drug.[7] Potential mechanisms may include alterations in the drug's target enzymes within the parasite, changes in drug metabolism, or increased efflux of the drug from the parasite's cells. The development of resistance has been observed in various Eimeria species affecting poultry and other livestock.[6][8]
Q3: What are the initial steps to take when suspecting toltrazuril resistance in an experimental setting?
A3: If you suspect toltrazuril resistance, the first step is to confirm the diagnosis and rule out other factors that could mimic resistance, such as improper dosage, incorrect administration, or overwhelming infection pressure. It is crucial to perform a controlled study, often referred to as an anticoccidial sensitivity test (AST), to compare the efficacy of toltrazuril in your isolates against a known susceptible strain.[8][9] Key parameters to measure include oocyst excretion, fecal scores, body weight gain, and intestinal lesion scores.[5][10]
Q4: Are there alternative dosing strategies to overcome suspected toltrazuril resistance?
A4: Research into alternative dosing is ongoing. Some studies have explored increasing the dosage; however, this has not always proven effective and raises concerns about toxicity and regulatory compliance.[11] More promising strategies involve "shuttle" or "rotation" programs, where toltrazuril is used in conjunction with other anticoccidial drugs that have different mechanisms of action.[12][13] This approach can help to reduce the selection pressure for resistance to a single drug.
Q5: What non-pharmacological strategies can be combined with toltrazuril treatment to manage resistant coccidiosis?
A5: An integrated approach is often most effective. This includes:
-
Vaccination: Using live coccidiosis vaccines can help to establish immunity in flocks and reduce reliance on anticoccidial drugs.[14]
-
Improved Husbandry and Biosecurity: Maintaining a clean and dry environment is critical to reduce the number of infective oocysts in the litter.[13]
-
Use of Probiotics and Phytochemicals: Some studies suggest that probiotics and certain plant-derived compounds may help to improve gut health and enhance resistance to coccidial infections.[14][15]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| High oocyst counts post-treatment | 1. Toltrazuril resistance. 2. Underdosing or incorrect administration. 3. Overwhelming infection pressure. 4. Incorrect timing of treatment relative to infection. | 1. Conduct an Anticoccidial Sensitivity Test (AST) to confirm resistance. 2. Review and verify dosage calculations and administration protocol. 3. Assess and improve environmental hygiene to reduce oocyst load. 4. Ensure treatment is administered during the appropriate stage of the parasite life cycle. |
| Persistent clinical signs (e.g., diarrhea, weight loss) despite treatment | 1. Confirmed toltrazuril resistance. 2. Co-infection with other pathogens. 3. Severe intestinal damage from the initial infection. | 1. Consider alternative anticoccidial drugs with different mechanisms of action. 2. Perform diagnostics to rule out other bacterial or viral infections. 3. Provide supportive care, including electrolytes and nutritional support. |
| Inconsistent results across experimental groups | 1. Variation in individual drug intake (if administered in water). 2. Uneven distribution of infective oocysts. 3. Genetic variability within the parasite isolate. | 1. Ensure uniform access to medicated water and monitor consumption. 2. Standardize the inoculation procedure to ensure consistent infection levels. 3. Characterize the parasite isolate to understand its genetic diversity. |
Experimental Protocols
In Vivo Anticoccidial Sensitivity Test (AST) for Toltrazuril
This protocol is designed to assess the sensitivity of an Eimeria field isolate to toltrazuril in a controlled laboratory setting.
1. Parasite Isolate Preparation:
- Collect fecal samples containing Eimeria oocysts from the target population.
- Isolate and propagate the oocysts in a susceptible host to obtain a sufficient quantity for the experiment.
- Sporulate the oocysts by incubation in 2.5% potassium dichromate solution with adequate aeration.
- Quantify the number of sporulated oocysts per milliliter using a McMaster chamber.[10]
2. Experimental Animals and Housing:
- Use coccidia-free birds (e.g., broiler chickens) of the same age and breed.
- House the birds in a controlled environment with strict biosecurity measures to prevent accidental infection.
- Provide ad libitum access to non-medicated feed and water.
3. Experimental Design:
- Randomly allocate birds to different treatment groups (a minimum of 10 birds per group is recommended).
- Group A: Uninfected, Untreated Control: No infection, no treatment.
- Group B: Infected, Untreated Control: Infected with the field isolate, no treatment.
- Group C: Infected, Toltrazuril-Treated: Infected with the field isolate and treated with the standard dose of toltrazuril (e.g., 7 mg/kg body weight for 2 consecutive days).[16]
- Group D (Optional): Infected, Positive Control: Infected with a known toltrazuril-susceptible Eimeria strain and treated with the standard dose of toltrazuril.
4. Infection and Treatment:
- At a specified age (e.g., 14 days), orally inoculate each bird in the infected groups with a predetermined number of sporulated oocysts.
- Administer toltrazuril to the treated groups at the appropriate time post-infection (e.g., 2 days post-infection).
5. Data Collection and Analysis:
- Body Weight: Record individual body weights at the start of the experiment and at specified intervals post-infection.
- Fecal Oocyst Counts: Collect fecal samples from each group at regular intervals post-infection and determine the oocysts per gram (OPG) of feces.[9]
- Lesion Scoring: At the end of the experiment (e.g., 7 days post-infection), euthanize a subset of birds from each group and score the intestinal lesions caused by coccidiosis.[5][9]
- Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the different treatment groups.
Data Presentation
Table 1: Example Data from an Anticoccidial Sensitivity Test
| Treatment Group | Mean Body Weight Gain (g) | Mean Oocyst Count (OPG x 10^3) | Mean Lesion Score (0-4) |
| Uninfected, Untreated | 250 | 0 | 0 |
| Infected, Untreated | 150 | 500 | 3.5 |
| Infected, Toltrazuril-Treated (Field Isolate) | 160 | 450 | 3.2 |
| Infected, Toltrazuril-Treated (Susceptible Strain) | 240 | 10 | 0.5 |
This is example data and will vary based on experimental conditions.
Visualizations
Toltrazuril's Proposed Mechanism of Action
Caption: Proposed mechanism of action of toltrazuril on Eimeria.
Experimental Workflow for Evaluating Toltrazuril Resistance
Caption: Workflow for assessing toltrazuril resistance in Eimeria.
References
- 1. nbinno.com [nbinno.com]
- 2. Toltrazuril - Wikipedia [en.wikipedia.org]
- 3. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchemie.com [interchemie.com]
- 5. Populations of Eimeria tenella express resistance to commonly used anticoccidial drugs in southern Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect [mdpi.com]
- 8. Efficacy of toltrazuril in broilers and development of a laboratory model for sensitivity testing of Eimeria field isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. modernpoultry.media [modernpoultry.media]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Experimentally confirmed toltrazuril resistance in a field isolate of Cystoisospora suis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diagnosis and control of chicken coccidiosis: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zamira.com.au [zamira.com.au]
- 14. Comparing the effect of phytobiotic, coccidiostat, toltrazuril, and vaccine on the prevention and treatment of coccidiosis in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Toltrazuril efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Toltrazuril. Our goal is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Toltrazuril?
A1: Toltrazuril is a broad-spectrum anticoccidial agent that acts on all intracellular stages of coccidia. Its primary mechanism involves interfering with the parasite's respiratory chain and enzymes involved in pyrimidine synthesis. This disrupts the division of the protozoal nucleus and damages the parasite's cell membranes, leading to the destruction of the coccidia at all life cycle stages. Recent studies also suggest that toltrazuril can induce oxidative stress and autophagy in the parasite.
Q2: What are the main metabolites of Toltrazuril and do they have anticoccidial activity?
A2: Toltrazuril is metabolized in the host animal into toltrazuril sulfoxide and toltrazuril sulfone (ponazuril). Ponazuril, in particular, is a major and persistent metabolite with significant anticoccidial activity. Ponazuril works by inhibiting enzymes essential for pyrimidine synthesis, which is crucial for the parasite's DNA replication and proliferation.
Q3: Can Toltrazuril be used prophylactically?
A3: Yes, Toltrazuril can be used for both metaphylactic (preventive) and therapeutic treatment of coccidiosis. Prophylactic use, especially during high-risk periods, can be highly effective in preventing clinical outbreaks and reducing oocyst shedding.
Q4: Does Toltrazuril interfere with the development of natural immunity?
A4: Toltrazuril is not expected to interfere with the development of natural immunity to coccidiosis. By controlling the initial infection, it allows the host to mount an immune response without suffering from severe clinical disease.
Q5: What is the recommended withdrawal period for Toltrazuril in food-producing animals?
A5: The withdrawal period for Toltrazuril varies depending on the animal species and the specific product formulation. It is crucial to adhere to the manufacturer's instructions and local regulations. For example, in chickens, the withdrawal period is typically between 14 to 21 days before the consumption of meat or eggs.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected efficacy in experimental trials.
-
Possible Cause 1: Drug Resistance.
-
Explanation: Resistance to Toltrazuril has been reported in various Eimeria species in poultry and lambs. Continuous use of the drug on a farm can lead to the selection of resistant parasite strains.
-
Troubleshooting Steps:
-
Confirm Resistance: Conduct a controlled efficacy trial comparing the field isolate with a known susceptible strain.
-
Alternative Treatments: Consider rotating anticoccidial drugs with different mechanisms of action.
-
Integrated Control Program: Implement a comprehensive control program that includes good hygiene and biosecurity measures to reduce parasite pressure.
-
-
-
Possible Cause 2: Improper Timing of Treatment.
-
Explanation: Toltrazuril is most effective against the intracellular developmental stages of the parasite. Treatment administered too early or too late in the infection cycle may result in reduced efficacy.
-
Troubleshooting Steps:
-
Optimize Treatment Window: Administer Toltrazuril during the peak of the parasite's intracellular replication phase. This often corresponds to a few days post-infection, before the onset of clinical signs and major oocyst shedding.
-
Monitor Infection Dynamics: Use oocyst counts and lesion scoring to determine the optimal treatment time for your specific experimental model.
-
-
-
Possible Cause 3: Underdosing.
-
Explanation: Inaccurate estimation of animal body weight or incorrect calculation of the required dose can lead to underdosing and reduced efficacy.
-
Troubleshooting Steps:
-
Accurate Dosing: Ensure precise calculation of the dosage based on the animal's current weight.
-
Calibrated Equipment: Use calibrated syringes or dosing guns for accurate administration.
-
-
-
Possible Cause 4: Issues with Administration in Drinking Water.
-
Explanation: When administering Toltrazuril via drinking water, factors like water quality (hardness), water intake by the animals, and the stability of the solution can affect the actual dose received.
-
Troubleshooting Steps:
-
Water Consumption: Monitor water intake to ensure all animals are consuming the medicated water. Chickens may reduce their water intake due to the taste of the medication.
-
Fresh Solutions: Prepare fresh medicated water daily.
-
Water Hardness: For hard water, it is recommended to add the calculated dose to the drinking water consumed over an 8-hour period, followed by unmedicated water for the next 16 hours.
-
Avoid Unmedicated Water Sources: Ensure that animals do not have access to any other water sources during the treatment period.
-
-
Issue 2: High variability in oocyst counts and lesion scores within the same treatment group.
-
Possible Cause 1: Inconsistent Infection Dose.
-
Explanation: Uneven distribution of oocysts in the inoculum can lead to individual animals receiving different infection doses.
-
Troubleshooting Steps:
-
Homogenize Inoculum: Thoroughly mix the oocyst suspension before and during inoculation to ensure a uniform dose.
-
Individual Inoculation: Whenever possible, administer the inoculum to each animal individually.
-
-
-
Possible Cause 2: Subjectivity in Lesion Scoring.
-
Explanation: Lesion scoring can be subjective and vary between different assessors.
-
Troubleshooting Steps:
-
Standardized Scoring System: Use a well-defined and standardized lesion scoring system, such as the Johnson and Reid method.
-
Blinded Assessment: The assessor should be blinded to the treatment groups to avoid bias.
-
Multiple Assessors: Have multiple independent assessors score the lesions and calculate the average score.
-
-
-
Possible Cause 3: Co-infections.
-
Explanation: The presence of other pathogens can influence the severity of coccidiosis and the response to treatment.
-
Troubleshooting Steps:
-
Health Status: Ensure all experimental animals are healthy and free from other infections before starting the trial.
-
Necropsy: Perform thorough necropsies to identify any concurrent diseases.
-
-
Quantitative Data from Efficacy Studies
Table 1: Toltrazuril Efficacy Against Coccidiosis in Poultry
| Study Parameter | Control Group (Infected, Untreated) | Toltrazuril Treated Group | Efficacy (%) | Reference |
| Oocyst Excretion (oocysts/gram) | ||||
| E. tenella | 229,000 | 92,000 | 59.8 | |
| Mixed Eimeria spp. | High shedding | Complete suppression | >99 | |
| Lesion Score (0-4 scale) | ||||
| E. tenella & E. brunetti | Significantly severe | Significantly lower | - | |
| Mortality Rate (%) | ||||
| E. tenella & E. brunetti | 41.7 | 16.8 (late treatment) | 59.7 | |
| Feed Conversion Ratio (FCR) | ||||
| Mixed Eimeria spp. | Higher FCR | Lower FCR | - |
Table 2: Toltrazuril Efficacy Against Coccidiosis in Swine
| Study Parameter | Control Group (Infected, Untreated) | Toltrazuril Treated Group (20 mg/kg) | Efficacy (%) | Reference |
| Oocyst Excretion | 80% prevalence | Complete suppression | 100 | |
| Diarrhea | 5.71% of days | Complete suppression | 100 | |
| Body Weight Gain | Significantly lower | Significantly higher | - |
Table 3: Toltrazuril Efficacy Against Coccidiosis in Sheep and Rabbits
| Animal | Study Parameter | Control Group (Infected, Untreated) | Toltrazuril Treated Group | Efficacy (%) | Reference |
| Sheep | Oocyst Shedding Reduction | - | 97.6 - 97.96 | High | |
| Rabbits | Oocyst Output Reduction | - | Reduced to zero | >99 | |
| Rabbits | OPG Reduction | - | 64.6 - 67.6 | Moderate |
Experimental Protocols
Oocyst Counting: Modified McMaster Technique
This technique provides a quantitative measure of oocyst shedding in fecal samples.
-
Materials:
-
McMaster counting slide
-
Microscope
-
Saturated salt solution (e.g., NaCl)
-
Beakers or flasks
-
Strainer or cheesecloth
-
Pipette
-
Scale
-
-
Procedure:
-
Weigh out 2 grams of feces.
-
In a beaker, mix the feces with 30 ml of saturated salt solution until the mixture is homogenous.
-
Filter the mixture through a sieve or cheesecloth into a clean beaker.
-
While stirring the filtrate, use a pipette to draw a sample and fill one chamber of the McMaster slide.
-
Repeat the process to fill the second chamber.
-
Allow the slide to sit for 5-10 minutes to allow the oocysts to float to the surface.
-
Using a microscope at 10x magnification, count the total number of oocysts within the grid of both chambers.
-
Calculation:
-
Eggs Per Gram (EPG) = (Total oocysts in both chambers) x 50.
-
This multiplication factor is based on the initial 2g of feces and 30ml of flotation solution.
-
-
Coccidiosis Lesion Scoring in Poultry
This method, based on the Johnson and Reid scoring system, is used to assess the severity of intestinal lesions caused by Eimeria species.
-
Procedure:
-
Humanely euthanize the birds at a specific time point post-infection (e.g., 6-7 days).
-
Examine the entire intestine, from the duodenum to the ceca.
-
Assign a score from 0 to 4 for each segment of the intestine based on the severity of the gross lesions.
-
-
Scoring Guidelines (Example for Eimeria tenella in the ceca):
-
Score 0: No gross lesions.
-
Score 1: A few scattered petechiae on the cecal wall. No thickening of the wall, and cecal contents appear normal.
-
Score 2: More numerous lesions with noticeable blood in the cecal contents. The cecal wall is somewhat thickened.
-
Score 3: Large amounts of blood or cecal cores are present. The cecal walls are greatly thickened with little to no normal fecal content.
-
Score 4: The cecal wall is greatly distended with blood or large caseous cores. Fecal debris is absent or included in the cores. Birds that have died from coccidiosis are automatically scored as 4.
-
Visualizations
Toltrazuril's Proposed Mechanism of Action
Caption: Toltrazuril's multifaceted attack on Eimeria parasites.
Troubleshooting Workflow for Inconsistent Toltrazuril Efficacy
Caption: A logical approach to troubleshooting inconsistent Toltrazuril results.
Standard Experimental Workflow for Toltrazuril Efficacy Study
Caption: A typical workflow for a Toltrazuril efficacy study.
HPLC analysis of Toltrazuril: common pitfalls and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Toltrazuril. It is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the typical retention time for Toltrazuril in reversed-phase HPLC?
A1: The retention time for Toltrazuril can vary depending on the specific HPLC method, including the column, mobile phase composition, and flow rate. However, published methods show retention times ranging from approximately 2.58 minutes to 8.5 minutes. It is crucial to refer to the specific method parameters being used.
Q2: What is the optimal UV wavelength for detecting Toltrazuril?
A2: The optimal UV detection wavelength for Toltrazuril is typically around 242 nm to 244 nm.
Q3: What are the key metabolites of Toltrazuril that might interfere with analysis?
A3: The primary metabolites of Toltrazuril are Toltrazuril sulfoxide and Toltrazuril sulfone (Ponazuril). It is important to ensure the analytical method can resolve Toltrazuril from these metabolites, especially in pharmacokinetic studies.
Q4: What are the solubility characteristics of Toltrazuril?
A4: Toltrazuril is practically insoluble in water but is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Its solubility in ethanol is approximately 1 mg/mL, and in DMSO and DMF, it is around 25 mg/mL. For aqueous buffers, it is sparingly soluble; a common practice is to first dissolve it in DMSO and then dilute it with the aqueous buffer.
Q5: What is the pKa of Toltrazuril?
A5: The pKa of Toltrazuril is approximately 6.47. This acidic dissociation constant is an important factor to consider when developing mobile phases to ensure optimal peak shape.
Troubleshooting Guides
This section addresses common problems encountered during the HPLC analysis of Toltrazuril, providing potential causes and solutions in a question-and-answer format.
Issue 1: Peak Tailing
Q: My Toltrazuril peak is showing significant tailing. What are the possible causes and how can I fix it?
A: Peak tailing for Toltrazuril is a common issue and can be caused by several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Secondary Silanol Interactions: Toltrazuril, with its pKa of ~6.47, can interact with free silanol groups on the silica-based C18 column packing, which is a primary cause of peak tailing.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase to below 4 will ensure that the silanol groups are protonated, minimizing these secondary interactions. Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, reducing the potential for tailing.
-
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion.
-
Solution: Reduce the concentration of the sample or the injection volume.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution:
-
Use a guard column to protect the analytical column.
-
Flush the column with a strong solvent to remove contaminants.
-
If the problem persists, replace the column.
-
-
Issue 2: Baseline Noise or Drift
Q: I am observing a noisy or drifting baseline in my chromatogram. What could be the cause and how can I resolve it?
A: Baseline instability can obscure small peaks and affect integration accuracy. Here are the common causes and their solutions:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing noise.
-
Solution: Ensure the mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.
-
-
Contamination: Impurities in the solvents or additives can lead to a noisy or drifting baseline.
-
Solution: Use high-purity HPLC-grade solvents and reagents. Prepare fresh mobile phase daily.
-
-
Improper Mixing: Inconsistent mixing of mobile phase components in gradient elution can cause baseline drift.
-
Solution: Ensure the pump's mixer is functioning correctly. Prime the system thoroughly.
-
-
-
System and Detector Issues:
-
Detector Lamp Failure: An aging detector lamp can cause a noisy baseline.
-
Solution: Check the lamp's energy output and replace it if necessary.
-
-
Contaminated Flow Cell: Contaminants or air bubbles in the detector flow cell can cause noise and drift.
-
Solution: Flush the flow cell with a strong, appropriate solvent (e.g., isopropanol).
-
-
Leaks: A leak in the system can cause pressure fluctuations and a noisy baseline.
-
Solution: Carefully inspect all fittings and connections for any signs of leakage and tighten or replace as needed.
-
-
-
Column Issues:
-
Column Bleed: Degradation of the stationary phase can lead to a drifting baseline.
-
Solution: Flush the column or replace it if it is old or has been used with aggressive mobile phases.
-
-
Issue 3: Retention Time Variability
Q: The retention time of my Toltrazuril peak is shifting between injections. What should I investigate?
A: Inconsistent retention times can lead to incorrect peak identification and integration. The following factors can contribute to this issue:
-
Mobile Phase Composition:
-
Evaporation of Volatile Solvents: The composition of the mobile phase can change over time due to the evaporation of more volatile components (e.g., acetonitrile).
-
Solution: Keep mobile phase reservoirs covered. Prepare fresh mobile phase for long analytical runs.
-
-
Inaccurate Preparation: Small errors in preparing the mobile phase can lead to significant shifts in retention time.
-
Solution: Prepare the mobile phase carefully and consistently, using volumetric flasks for accuracy.
-
-
-
Column Temperature:
-
Fluctuations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
-
Pump Performance:
-
Inconsistent Flow Rate: A malfunctioning pump or the presence of air bubbles can lead to an inconsistent flow rate.
-
Solution: Purge the pump to remove air bubbles. Check for leaks and ensure the pump seals and check valves are in good condition.
-
-
-
Column Equilibration:
-
Insufficient Equilibration Time: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) before starting the analysis.
-
-
Experimental Protocols
Standard HPLC Method for Toltrazuril in Pharmaceutical Formulations
This protocol is a general method and may require optimization for specific formulations.
-
Chromatographic Conditions:
-
Column: LiChrospher RP-18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.4 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 244 nm.
-
Column Temperature: Ambient or controlled at 25 °C.
-
-
Standard Solution Preparation:
-
Accurately weigh about 30 mg of Toltrazuril reference standard and transfer to a 250 mL volumetric flask.
-
Add approximately 100 mL of the mobile phase and sonicate to dissolve.
-
Dilute to volume with the mobile phase to obtain a solution with a known concentration of about 0.12 mg/mL.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Sample Preparation (Oral Suspension):
-
Accurately weigh a portion of the suspension equivalent to about 30 mg of Toltrazuril and transfer to a 250 mL volumetric flask.
-
Add approximately 100 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete extraction.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
Sample Preparation for Toltrazuril in Animal Tissues (Muscle)
This protocol involves a liquid-liquid extraction followed by solid-phase extraction (SPE) for cleanup.
-
Extraction:
-
Homogenize 5 g of tissue sample.
-
Add 10 mL of acetonitrile and vortex for 5 minutes, followed by sonication for 20 minutes.
-
Add approximately 2 g of sodium chloride, vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile layer).
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water:methanol (90:10, v/v) to remove polar interferences.
-
Elute the Toltrazuril with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
Data Presentation
Table 1: Summary of HPLC Methods for Toltrazuril Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | LiChrospher RP-18 (250x4.6mm, 5µm) | Eclipse XDB-C18 (150x4.6mm, 5µm) | Agilent C18 (150x4.6mm, 5µm) |
| Mobile Phase | Acetonitrile:Water (60:40) | Acetonitrile:Water (60:40) | Acetonitrile:Water (80:20) |
| Flow Rate | 1.4 mL/min | 1.4 mL/min | 1.0 mL/min |
| Detection (UV) | 244 nm | 242 nm | 243 nm |
| Retention Time | ~8.5 min | ~6.17 min | ~2.58 min |
| Linearity Range | Not Specified | 12.5–75 µg/ml | 0.25–25 µg/mL |
Table 2: Physicochemical Properties of Toltrazuril
| Property | Value | Reference |
| Molecular Formula | C18H14F3N3O4S | |
| Molecular Weight | 425.39 g/mol | |
| pKa | 6.47 | |
| Solubility in Water | Insoluble | |
| Solubility in Ethanol | ~1 mg/mL | |
| Solubility in DMSO/DMF | ~25 mg/mL | |
| UV λmax | 242 nm |
Technical Support Center: Strategies to Minimize Toltrazuril Degradation in Medicated Feed
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the formulation and analysis of Toltrazuril in medicated feed. The information is designed to assist in minimizing degradation and ensuring the stability and efficacy of the final product.
Troubleshooting Guides
This section addresses common issues observed during the handling, processing, and storage of Toltrazuril-medicated feed.
| Issue | Potential Cause | Troubleshooting/Prevention Strategy |
| Low Toltrazuril potency in final feed. | Alkaline degradation: Toltrazuril is susceptible to degradation in alkaline environments. Certain feed ingredients or processing aids can increase the pH of the feed matrix. | - pH monitoring and control: Regularly measure the pH of the feed mash. Aim for a slightly acidic to neutral pH range.- Use of acidifiers: Incorporate feed-grade organic or inorganic acids to lower the pH of the feed. |
| Thermal degradation: High temperatures during feed processing, such as pelleting, can accelerate the degradation of Toltrazuril. | - Optimize pelleting conditions: Minimize conditioning time and temperature. Monitor and control the temperature of the die. | |
| Oxidative degradation: Exposure to oxygen, especially in the presence of pro-oxidant factors like certain minerals, can lead to oxidative breakdown of Toltrazuril. | - Incorporate antioxidants: Add synthetic antioxidants like Butylated Hydroxytoluene (BHT) or Ethoxyquin, or natural antioxidants like tocopherols (Vitamin E) to the feed formulation. - Use of chelating agents: Include agents like citric acid to bind metal ions that can catalyze oxidation. | |
| Inconsistent Toltrazuril concentration across feed batches. | Poor mixing: Uneven distribution of the Toltrazuril premix within the feed can lead to variable concentrations. | - Optimize mixing parameters: Ensure adequate mixing time and appropriate mixer settings for the specific feed type.- Use of a suitable carrier: Pre-blend Toltrazuril with a carrier that has similar particle size and density to the bulk feed ingredients. |
| Carry-over: Residual medicated feed remaining in the manufacturing equipment can contaminate subsequent non-medicated batches. | - Implement flushing procedures: After producing a medicated batch, run a batch of non-medicated feed (flushing material) through the system to remove residual drug. - Dedicated production lines: If feasible, use dedicated equipment for medicated feed production. | |
| Presence of unknown peaks in chromatograms during analysis. | Formation of degradation products: Toltrazuril can degrade into various byproducts, such as Toltrazuril sulfone and other alkali-induced degradation products. | - Use a stability-indicating analytical method: Employ a validated HPLC or TLC-densitometry method capable of separating the parent drug from its degradation products. - Characterize degradation products: If significant degradation is observed, identify the major degradation products to better understand the degradation pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Toltrazuril in medicated feed?
A1: The primary degradation pathway for Toltrazuril in medicated feed is alkaline hydrolysis. The triazinone ring in the Toltrazuril molecule is susceptible to cleavage under alkaline conditions, leading to the formation of various degradation products.
Q2: What are the ideal storage conditions for Toltrazuril-medicated feed?
A2: To minimize degradation, Toltrazuril-medicated feed should be stored in a cool, dry place, protected from direct sunlight. High humidity and elevated temperatures can accelerate the degradation process.
Q3: How does the pelleting process affect Toltrazuril stability?
A3: The high temperatures and pressure involved in the pelleting process can significantly contribute to the degradation of thermolabile substances like Toltrazuril. The heat can accelerate chemical reactions, including hydrolysis and oxidation. It is crucial to optimize pelleting parameters (temperature, conditioning time) to minimize this impact.
Q4: Can I use standard HPLC methods to determine Toltrazuril stability?
A4: It is essential to use a validated stability-indicating HPLC method. A standard HPLC method may not be able to separate Toltrazuril from its degradation products, leading to an overestimation of the active ingredient's concentration. A stability-indicating method is specifically developed and validated to resolve the parent drug from any potential degradation products and impurities.
Q5: What are some recommended stabilizers to include in a Toltrazuril-medicated feed formulation?
A5: The inclusion of acidifiers, such as organic acids (e.g., propionic acid, formic acid), can help maintain a lower pH in the feed and mitigate alkaline hydrolysis. Antioxidants like BHT, BHA, and ethoxyquin can be added to prevent oxidative degradation. The choice and concentration of the stabilizer should be based on compatibility studies with the specific feed matrix.
Experimental Protocols
Protocol 1: Determination of Toltrazuril and its Alkaline Degradation Product by RP-HPLC
This protocol is based on a validated stability-indicating RP-HPLC method.
Objective: To quantify the concentration of Toltrazuril and its primary alkaline degradation product in a medicated feed sample.
Materials:
-
HPLC system with UV detector
-
Eclipse XDB-C18 column (4.6 x 150 mm, 5 µm) or equivalent
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Toltrazuril reference standard
-
Toltrazuril alkaline degradation product reference standard (if available)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40, v/v)
-
Flow Rate: 1.4 ml/min
-
Detection Wavelength: 242 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of Toltrazuril reference standard in acetonitrile.
-
Prepare a series of working standard solutions of different concentrations by diluting the stock solution with the mobile phase to create a calibration curve.
-
If available, prepare a separate standard solution of the alkaline degradation product.
-
-
Sample Preparation:
-
Grind a representative sample of the medicated feed to a fine powder.
-
Accurately weigh a portion of the ground feed and transfer it to a volumetric flask.
-
Add a known volume of acetonitrile and sonicate for 15-20 minutes to extract Toltrazuril.
-
Dilute to volume with acetonitrile and mix well.
-
Filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and the peak areas.
-
The retention time for Toltrazuril is approximately 6.17 minutes, and for its alkaline degradation product is approximately 8.62 minutes.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area of the Toltrazuril standards against their concentrations.
-
Determine the concentration of Toltrazuril in the sample extract from the calibration curve.
-
Calculate the amount of Toltrazuril in the original feed sample, taking into account the sample weight and dilution factors.
-
Validation Parameters:
-
Linearity: The method has been shown to be linear over a concentration range of 12.5–75 µg/ml for Toltrazuril.
-
Accuracy: Recovery is typically between 98-102%.
-
Precision: The relative standard deviation (%RSD) is generally less than 2%.
Visualizations
Caption: Alkaline degradation pathway of Toltrazuril.
Technical Support Center: Toltrazuril Efficacy and Oocyst Shedding Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Eimeria oocyst shedding after Toltrazuril treatment.
Troubleshooting Guides
Issue: Higher-than-expected oocyst counts post-treatment.
Possible Cause 1: Drug Resistance
-
Question: Could the Eimeria strain be resistant to Toltrazuril?
-
Answer: Yes, resistance to Toltrazuril has been reported in various Eimeria species.[1][2][3] Continuous use of the same anticoccidial drug can lead to the selection of resistant parasites.[3] A controlled efficacy trial is the definitive way to confirm resistance.[2][3]
Possible Cause 2: Inappropriate Treatment Timing
-
Question: Does the timing of Toltrazuril administration affect its efficacy?
-
Answer: Yes, treatment timing is critical. Toltrazuril is most effective against intracellular developmental stages of the parasite.[4] Administering the treatment before the peak of parasite replication is crucial for optimal efficacy.[5] Late treatment, after significant intestinal damage has occurred and oocyst shedding has begun, may result in reduced effectiveness.[4]
Possible Cause 3: Suboptimal Dosing
-
Question: Could incorrect dosage lead to variable oocyst shedding?
-
Answer: Yes, underdosing is a potential cause of treatment failure. It's essential to accurately determine the body weight of the animals to ensure they receive the correct dose of Toltrazuril.
Possible Cause 4: Issues with Drug Administration
-
Question: How can I be sure the animals are receiving the full dose?
-
Answer: When administering Toltrazuril via drinking water, ensure the water medicator is functioning correctly and that the water intake of the animals is normal. Palatability issues or water line blockages can lead to reduced drug consumption.
Issue: Inconsistent oocyst shedding results across experimental groups.
Possible Cause 1: Variation in Challenge Dose
-
Question: Could the initial parasite challenge dose be affecting the results?
-
Answer: Yes, ensuring a consistent and accurately quantified challenge dose of sporulated oocysts for all animals (except negative controls) is fundamental for reproducible results.
Possible Cause 2: Inconsistent Sampling and Oocyst Counting
-
Question: How can I minimize variability in my oocyst counts?
-
Answer: Standardize your fecal sample collection and processing. Use a validated and consistent oocyst counting technique, such as the modified McMaster method.[6][7][8][9] Ensure thorough homogenization of the fecal sample before counting.[10] It is also important to collect samples at the same time each day, as diurnal variation in oocyst shedding can occur.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Toltrazuril?
A1: Toltrazuril disrupts the intracellular development of coccidia. It has been shown to interfere with the parasite's respiratory chain enzymes, such as succinate-cytochrome C reductase and NADH oxidase, and also affects enzymes involved in pyrimidine synthesis.[11] This leads to swelling of the endoplasmic reticulum and mitochondria, and interferes with nuclear division in schizonts and microgamonts.[12]
Q2: Which developmental stages of Eimeria are susceptible to Toltrazuril?
A2: Toltrazuril is effective against all intracellular developmental stages of Eimeria, including both schizogony and gametogony.[4][12]
Q3: Can Toltrazuril be used prophylactically?
A3: Yes, prophylactic (preventative) and metaphylactic (treatment of a group after one animal shows signs) use of Toltrazuril has been shown to be effective in controlling coccidiosis.[13][14] Early treatment can prevent clinical signs and reduce oocyst shedding.[5]
Q4: How is the efficacy of Toltrazuril typically measured?
A4: Efficacy is commonly assessed using a Fecal Oocyst Count Reduction Test (FOCRT).[1][2][3] This involves comparing oocyst counts in fecal samples from treated and untreated (control) groups at a specific time point after treatment. Other parameters such as body weight gain, feed conversion ratio, and intestinal lesion scores are also important indicators of efficacy.
Q5: What are the key considerations for a reliable Fecal Oocyst Count Reduction Test (FOCRT)?
A5: Key considerations include:
-
A sufficient number of animals per group to achieve statistical power.
-
Random allocation of animals to treatment and control groups.
-
A well-defined and consistent challenge dose of Eimeria oocysts.
-
Accurate timing of treatment administration.
-
Standardized and consistent fecal sampling and oocyst counting procedures.
-
Blinding of personnel involved in data collection and analysis where possible.
Data Presentation
Table 1: Efficacy of Toltrazuril against Eimeria species in sheep.
| Farm | Eimeria Species | Treatment Group | Mean Oocysts Per Gram (OPG) - Day 0 | Mean OPG - Day 8 | Oocyst Reduction (%) |
| Farm 1 | E. ovinoidalis/E. marsica | Toltrazuril (20 mg/kg) | 7,436 | 180 | 97.6 |
| E. crandallis/E. weybridgensis | Toltrazuril (20 mg/kg) | 7,436 | 503 | 93.2 | |
| Farm 2 | E. ovinoidalis/E. marsica | Toltrazuril (20 mg/kg) | 15,018 | 343 | 97.7 |
| E. crandallis/E. weybridgensis | Toltrazuril (20 mg/kg) | 15,018 | 170 | 98.9 |
Data adapted from a study on diclazuril and toltrazuril efficacy in French sheep farms.[15][16]
Table 2: Effect of Toltrazuril Treatment Timing on Broiler Chickens Challenged with Eimeria
| Treatment Group | Mortality Rate (%) |
| Toltrazuril 12h before infection | 0 |
| Toltrazuril 12h after infection | 0 |
| Toltrazuril 36h after infection | 0 |
| Toltrazuril 60h after infection | 8.3 |
| Toltrazuril 84h after infection | 16.8 |
| Infected, non-treated | 41.7 |
Data from a study on the preventive efficacy of Toltrazuril against coccidiosis and necrotic enteritis in chickens.[5]
Experimental Protocols
Protocol 1: Modified McMaster Fecal Oocyst Counting Technique
This protocol provides a standardized method for quantifying Eimeria oocysts in fecal samples.
Materials:
-
Fecal sample
-
Saturated salt (NaCl) solution (specific gravity 1.20)
-
Beakers or cups
-
Strainer or cheesecloth
-
Tongue depressor or spatula
-
McMaster counting slide
-
Transfer pipette or syringe
-
Microscope
-
Scale
Procedure:
-
Weigh 2 grams of the fecal sample.
-
In a beaker, add 28 ml of saturated salt solution to the 2 grams of feces.
-
Thoroughly mix the feces and flotation solution with a tongue depressor until the mixture is homogenized.
-
Pour the mixture through a strainer into a second beaker to remove large debris.
-
Using a transfer pipette, immediately draw up the suspension and fill one chamber of the McMaster slide. Avoid air bubbles.
-
Refill the pipette and fill the second chamber of the McMaster slide.
-
Let the slide sit for 5 minutes to allow the oocysts to float to the surface.
-
Place the slide on the microscope stage and focus on the grid lines of one chamber at 10x magnification.
-
Count all the oocysts within the grid of both chambers.
-
Calculation: The number of oocysts per gram (OPG) of feces is calculated as follows: (Total oocysts in both chambers) x 50 = OPG
Protocol 2: Fecal Oocyst Count Reduction Test (FOCRT) for Toltrazuril Efficacy
This protocol outlines a general procedure for assessing the efficacy of Toltrazuril by comparing oocyst shedding in treated and control animals.
Experimental Design:
-
Select a homogenous group of susceptible animals (e.g., same age, breed, and weight).
-
Randomly allocate animals to a "Treatment Group" and a "Control Group". A minimum of 10 animals per group is recommended.
-
House the animals in a way that prevents cross-contamination between groups.
-
On Day 0, infect all animals with a known dose of sporulated Eimeria oocysts.
-
At a predetermined time post-infection (e.g., Day 5), collect fecal samples from all animals for a pre-treatment oocyst count (optional, but recommended).
-
Administer Toltrazuril to the Treatment Group at the recommended dosage. The Control Group should receive a placebo (e.g., water).
-
At a specified time post-treatment (e.g., Day 7-8 post-treatment), collect fecal samples from all animals.
-
Determine the oocysts per gram (OPG) for each sample using the Modified McMaster technique (Protocol 1).
Data Analysis: Calculate the percentage reduction in oocyst counts using the following formula:
% Reduction = [1 - (mean OPG of Treatment Group / mean OPG of Control Group)] x 100
Visualizations
Caption: Toltrazuril's mode of action in Eimeria.
Caption: Workflow for a Fecal Oocyst Count Reduction Test.
Caption: Troubleshooting high oocyst counts after Toltrazuril treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Controlled efficacy trial confirming toltrazuril resistance in a field isolate of ovine Eimeria spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Efficacy of amprolium and toltrazuril in chicken with subclinical infection of cecal coccidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of early treatment with toltrazuril in prevention of coccidiosis and necrotic enteritis in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Faecal Flotation - McMaster Egg Counting Technique - Learn About Parasites - Western College of Veterinary Medicine | University of Saskatchewan [wcvm.usask.ca]
- 7. youtube.com [youtube.com]
- 8. VM266/VM266: Guide to Performing McMaster’s Fecal Egg Count for Small Ruminants [edis.ifas.ufl.edu]
- 9. web.uri.edu [web.uri.edu]
- 10. Identify and count oocysts in Coccidiosis Diagnostic | Eimeria [eimeriaprevention.com]
- 11. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of toltrazuril as a metaphylactic and therapeutic treatment of coccidiosis in first–year grazing calves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term efficacy of toltrazuril in naïve calves prophylactically treated and experimentally infected with Eimeria spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Toltrazuril-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and reducing the cytotoxic effects of Toltrazuril in host cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Toltrazuril-induced cytotoxicity in host cells?
A1: Toltrazuril's cytotoxic effects on host mammalian cells are primarily linked to its impact on mitochondrial function. The drug can inhibit enzymes in the mitochondrial respiratory chain, such as succinate-cytochrome C reductase and NADH oxidase. This interference can lead to increased production of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage, which may trigger autophagy or programmed cell death (apoptosis/necrosis).
Q2: At what concentrations does Toltrazuril typically exhibit cytotoxicity in cell lines?
A2: The cytotoxic concentration of Toltrazuril is highly dependent on the specific cell line, incubation time, and the assay used. For example, significant inhibition of cell proliferation in the chicken cell line DF1 was observed at concentrations of 40 μg/mL after 24 hours. In immortalized chicken fibroblasts (CEC-12), cell viability remained above 80% after 24 or 48 hours but decreased significantly after 72 hours of incubation across various tested concentrations. It is crucial to perform a dose-response curve for your specific host cell line to determine the optimal non-toxic concentration for your experimental window.
Q3: How can I reduce the cytotoxicity of Toltrazuril while maintaining its antiparasitic efficacy?
A3: A primary strategy to reduce host cell cytotoxicity is to use the lowest effective concentration for the shortest possible duration. Additionally, advanced drug delivery systems, such as nanoencapsulation, have shown significant promise. Encapsulating Toltrazuril in polymeric nanocapsules (e.g., made from poly-ε-caprolactone) can reduce the required effective dose, thereby minimizing toxic effects on host cells while maintaining or even improving its efficacy against the target parasite.
Q4: Are there alternatives to free Toltrazuril with potentially lower host cell toxicity?
A4: Besides nanoformulations of Toltrazuril, researchers are exploring other compounds. Diclazuril, another triazine-based anticoccidial, is often used, though it has different pharmacokinetic properties. Furthermore, natural alternatives and plant extracts with antioxidant properties are being investigated for their anticoccidial activity, which may present a different and potentially safer cytotoxicity profile. However, any alternative compound requires rigorous testing to validate its efficacy and safety in your specific experimental model.
Troubleshooting Guide
Problem: I'm observing high levels of cell death at concentrations previously reported as safe.
-
Possible Cause 1: Solvent Toxicity: Toltrazuril is often dissolved in solvents like DMSO. High concentrations of the solvent itself can be toxic to cells.
-
Solution: Always run a vehicle control (cells treated with the highest concentration of the solvent used in your experiment, but without Toltrazuril). Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically <0.5% for DMSO).
-
-
Possible Cause 2: Cell Health and Passage Number: Cells that are unhealthy, stressed, or at a high passage number can be more susceptible to drug-induced cytotoxicity.
-
Solution: Use cells from a low-passage, healthy, and validated stock. Ensure optimal culture conditions (media, supplements, CO2, humidity) are maintained.
-
-
Possible Cause 3: Incorrect Drug Concentration: Errors in calculation or dilution can lead to unintentionally high concentrations of Toltrazuril.
-
Solution: Double-check all calculations for preparing your stock and working solutions. Have a colleague verify the calculations if possible.
-
Problem: My cytotoxicity results are inconsistent between experiments.
-
Possible Cause 1: Variable Cell Seeding Density: Inconsistent initial cell numbers will lead to variability in the final viability readout.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Use a reliable method for cell counting (e.g., automated cell counter or hemocytometer with trypan blue) and seed the same number of cells in each well for every experiment.
-
-
Possible Cause 2: Fluctuation in Incubation Time: Small variations in the drug exposure time can impact results, especially for time-sensitive cytotoxic effects.
-
Solution: Standardize the incubation time precisely across all experiments. Use a timer and process plates consistently.
-
-
Possible Cause 3: Reagent Variability: Differences between lots of media, serum, or the Toltrazuril compound itself can affect outcomes.
-
Solution: Record the lot numbers of all reagents used. When starting a new series of experiments, consider testing new lots of critical reagents against old ones to ensure consistency.
-
Problem: How do I differentiate between apoptosis and necrosis in my Toltrazuril-treated cells?
-
Background: Apoptosis is a programmed, controlled form of cell death, while necrosis is typically an uncontrolled response to severe injury, often leading to inflammation. Toltrazuril can induce either, depending on the concentration and cell type.
-
Solution: Use specific assays to distinguish between the two cell death pathways.
-
Apoptosis: Look for markers like caspase-3 activation, phosphatidylserine (PS) exposure on the outer cell membrane (e.g., using an Annexin V binding assay), or DNA fragmentation (e.g., TUNEL assay).
-
Necrosis: Look for loss of plasma membrane integrity, which can be detected by uptake of membrane-impermeable dyes like Propidium Iodide (PI) or Trypan Blue.
-
Combined Assay: Flow cytometry using a dual stain of Annexin V and PI is a powerful method. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
-
Quantitative Cytotoxicity Data
The following tables summarize published data on Toltrazuril's effect on various host cell lines.
Table 1: Cytotoxicity of Free Toltrazuril on Avian Cell Lines
| Cell Line | Concentration | Incubation Time | Viability/Effect | Source |
| DF1 (Chicken Fibroblasts) | 40 µg/mL | 24 h | Significant inhibition of proliferation | |
| CEC-12 (Chicken Fibroblasts) | 35.25 - 141.00 µM | 24 h | >80% viability | |
| CEC-12 (Chicken Fibroblasts) | 35.25 - 141.00 µM | 48 h | >80% viability | |
| CEC-12 (Chicken Fibroblasts) | 35.25 - 141.00 µM | 72 h | Significant reduction in viability |
Table 2: Cytotoxicity of Toltrazuril on Other Host Cell Lines
| Cell Line | IC50 Value (µg/mL) | Comments | Source |
| Wi38 (Human Lung Fibroblasts) | Not specified for Toltrazuril* | Used to test derivatives; provides a relevant model for host toxicity. | |
| HINE (Hirame Natural Embryo) | >50 µg/mL | Considered safe at concentrations up to 50 µg/mL. |
*Note: The study referenced used Wi38 cells to assess the safety profile of newly synthesized pyrimidine derivatives, highlighting the importance of using human cell lines for host toxicity evaluation.
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Mechanism of Toltrazuril-induced host cell cytotoxicity.
Technical Support Center: Managing Incomplete Parasite Clearance with Toltrazuril
This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with toltrazuril.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of toltrazuril?
A1: Toltrazuril is a triazinetrione-based antiprotozoal agent that is effective against coccidia parasites. Its mechanism of action is multifaceted, targeting all intracellular developmental stages of the parasite, including schizonts and gametes. It disrupts key cellular processes by:
-
Interfering with nuclear division.
-
Damaging the parasite's cell membrane.
-
Causing swelling of the endoplasmic reticulum and Golgi apparatus.
-
Inhibiting enzymes in the respiratory chain, such as succinate-cytochrome C reductase and NADH oxidase.
-
Potentially acting on the apicoplast, a non-photosynthetic plastid organelle found in apicomplexan parasites.
Q2: What are the primary reasons for incomplete parasite clearance after toltrazuril treatment?
A2: Incomplete parasite clearance can be attributed to several factors, the most significant being the development of drug resistance. Other contributing factors may include:
-
Underdosing: Incorrect estimation of animal body weight can lead to suboptimal dosing.
-
Improper Timing of Administration: The timing of treatment relative to the parasite's life cycle is crucial for efficacy. Metaphylactic treatment during the prepatent period is often more effective than treating clinical disease.
-
Poor Bioavailability: Factors affecting drug absorption can reduce its effectiveness.
-
High Infection Pressure: Overwhelming parasite loads in the environment can lead to reinfection and the appearance of incomplete clearance.
-
Lack of Immunity: Toltrazuril does not interfere with the development of natural immunity; however, in immunocompromised animals or environments with poor hygiene, reinfection can occur.
Q3: How is toltrazuril resistance defined and identified?
A3: The World Health Organization defines resistance as the "ability of a parasite strain to survive and/or multiply despite the administration and absorption of a drug given in doses equal to or higher than those usually recommended but within tolerance of the subject". In experimental settings, resistance is confirmed when there is no significant difference in oocyst excretion, fecal scores, or weight gain between treated and untreated control groups. A field method, the Faecal Oocyst Count Reduction Test (FOCRT), can be used to indicate reduced efficacy, with less than a 50% reduction in oocyst counts suggesting potential resistance.
Troubleshooting Guide for Experimental Failures
Q4: My experiment shows high oocyst counts post-treatment. What should I investigate?
A4: High oocyst counts after toltrazuril administration suggest a treatment failure. The following workflow can help troubleshoot the issue.
Caption: Troubleshooting workflow for high oocyst counts.
Q5: There are no significant differences in clinical signs (e.g., diarrhea, weight gain) between my treated and control groups. What does this indicate?
A5: A lack of significant difference in clinical outcomes between treated and untreated, infected groups is a strong indicator of reduced drug efficacy, potentially due to resistance. In controlled studies with resistant isolates, toltrazuril failed to suppress oocyst shedding, prevent diarrhea, or improve body weight gain compared to the placebo group. It is crucial to ensure that other potential causes of the clinical signs have been ruled out.
Data on Toltrazuril Efficacy and Resistance
The following tables summarize data from experimental studies on toltrazuril, highlighting its efficacy against sensitive strains and reduced efficacy against resistant isolates.
Table 1: Efficacy of Toltrazuril against Sensitive Cystoisospora suis in Piglets
| Treatment Group | Dose (mg/kg) | Oocyst Excretion | Diarrhea |
| Untreated Control | 0 | 80% of piglets positive | Present |
| Toltrazuril Treated | 20 | Completely suppressed | Absent |
| Data from an experimental infection study with a toltrazuril-susceptible C. suis strain. |
Table 2: Incomplete Clearance in a Toltrazuril-Resistant Cystoisospora suis Field Isolate
| Treatment Group | Dose (mg/kg) | Oocyst Excretion | Mean Days with Diarrhea |
| Untreated Control | 0 | 100% of piglets positive | 1.79% |
| Toltrazuril Treated | 20 | 100% of piglets positive | 6.40% |
| Toltrazuril Treated | 30 | 100% of piglets positive | 1.79% |
| Data from an experimental infection study with a suspected toltrazuril-resistant C. suis strain. No significant differences in oocyst excretion or body weight gain were observed between the groups. |
Table 3: Efficacy of Toltrazuril against Ovine Eimeria spp. in a Controlled Trial
| Parameter | Toltrazuril-Treated Group | Untreated Control Group |
| Peak Oocyst Excretion (Mean OPG) | 5,438,500 (at day 20) | 3,630,850 (at day 21) |
| Dominant Species | E. ovinoidalis (66.9%) | E. ovinoidalis (61.9%) |
| This study used a field isolate suspected of resistance. There were no significant differences in oocyst excretion, fecal scores, growth, or pathology between the treated and control groups, confirming resistance. |
Experimental Protocols
Protocol 1: Controlled Efficacy Trial for Toltrazuril Resistance Testing
This protocol is adapted from studies confirming toltrazuril resistance in ovine Eimeria spp. and porcine Cystoisospora suis.
Caption: Workflow for a controlled efficacy trial.
Methodology Details:
-
Animal Model: Use parasite-naive lambs or piglets, approximately 17-22 days old. House them in conditions that prevent accidental coccidial infection.
-
Parasite Isolate: Obtain oocysts from a field case where toltrazuril treatment was ineffective. Sporulate the oocysts in a 2.5% potassium dichromate solution at room temperature for 1-2 weeks.
-
Infection: Inoculate each animal orally with a precise number of sporulated oocysts (e.g., 100,000 for lambs).
-
Treatment: On day 7 post-infection (within the prepatent period), orally administer toltrazuril (e.g., 20 mg/kg) to the treatment group. The control group receives a placebo.
-
Data Collection:
-
Clinical Assessment: Daily record fecal consistency on a scale (e.g., 1-5) and monitor general health.
-
Oocyst Excretion: From day 10 onwards, perform daily oocyst counts on fecal samples using a method like the modified McMaster technique.
-
Weight Gain: Record body weight at the start of the trial and at regular intervals.
-
-
Analysis: Compare the mean oocyst counts, fecal scores, and average daily weight gain between the toltrazuril-treated and placebo-treated groups. A lack of statistically significant differences indicates resistance.
Protocol 2: In Vitro Sensitivity Assay
While in vivo trials are the gold standard, in vitro assays can be adapted for high-throughput screening of parasite sensitivity.
Methodology Details:
-
Cell Culture: Grow a suitable host cell line (e.g., Madin-Darby bovine kidney cells) in 96-well plates.
-
Parasite Preparation: Harvest sporozoites from sporulated oocysts through excystation.
-
Infection and Treatment: Infect the host cell monolayers with a known number of sporozoites. After allowing for invasion, add serial dilutions of toltrazuril to the wells.
-
Assessment of Inhibition: After a set incubation period (e.g., 48-72 hours), assess parasite viability or proliferation. This can be done through:
-
Microscopy: Visually counting the number of developed parasite stages (e.g., schizonts).
-
Molecular Assays: Using quantitative PCR (qPCR) to measure parasite DNA.
-
Reporter Gene Assays: Using parasite lines expressing reporter genes like luciferase or beta-galactosidase.
-
-
Analysis: Calculate the 50% inhibitory concentration (IC50) for the tested parasite isolate and compare it to the IC50 of a known toltrazuril-sensitive reference strain. A significant increase in the IC50 value suggests reduced sensitivity.
Potential Signaling Pathways and Drug Action
Toltrazuril's primary action is the disruption of metabolic pathways essential for parasite survival. While the exact signaling cascade is not fully elucidated, its known effects suggest interference with mitochondrial and apicoplast functions.
Caption: Proposed mechanism of action for Toltrazuril.
Technical Support Center: Toltrazuril and its Interaction with Other Veterinary Drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with toltrazuril. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for toltrazuril?
A1: Toltrazuril is a triazinetrione anticoccidial agent that acts on all intracellular development stages of coccidia, including schizonts and gametes. Its primary mechanism involves interfering with the parasite's nuclear division and the activity of mitochondria, which are crucial for respiratory metabolism. This disruption leads to swelling of the endoplasmic reticulum and Golgi apparatus, ultimately causing the parasite's death. Studies suggest that toltrazuril primarily affects the respiratory chain and, secondarily, enzymes involved in pyrimidine synthesis.
Q2: How is toltrazuril metabolized in animals?
A2: Toltrazuril is metabolized in the host animal into two primary metabolites: toltrazuril sulfoxide (ponazuril) and toltrazuril sulfone. Toltrazuril is first converted to the short-lived intermediate metabolite, toltrazuril sulfoxide, and then further metabolized to the more persistent toltrazuril sulfone. The long elimination half-life of toltrazuril sulfone is believed to contribute to the persistent clinical efficacy of toltrazuril.
Q3: Are there any known drug interactions with toltrazuril that I should be aware of in my experiments?
A3: Yes, several interactions have been reported. Toltrazuril's anticoccidial effects can be potentiated by co-administration with dihydrofolate reductase (DHFR) inhibitors like pyrimethamine and trimethoprim, as well as sulfonamides such as sulfadimidine. A synergistic effect has also been observed with the ionophore monensin against Cryptosporidium parvum. Conversely, co-administration of toltrazuril can alter the pharmacokinetics of other drugs, such as the antibiotic enrofloxacin and the antibacterial thiamphenicol.
Troubleshooting Guides
Pharmacokinetic Interaction Studies
Q4: I co-administered toltrazuril with enrofloxacin to broiler chickens and observed a significant decrease in the bioavailability of enrofloxacin. Is this an expected outcome?
A4: Yes, this is a documented interaction. Studies have shown that pre-treatment with toltrazuril significantly decreases the systemic bioavailability of orally administered enrofloxacin in Eimeria-infected broiler chickens. This is likely due to alterations in drug absorption and distribution caused by the coccidial infection and/or a direct interaction with toltrazuril.
Experimental Protocol: Investigating the Pharmacokinetic Interaction between Toltrazuril and Enrofloxacin in Broiler Chickens
-
Animal Model: Healthy or Eimeria-infected broiler chickens.
-
Drug Administration:
-
A single intravenous (IV) or oral dose of enrofloxacin (e.g., 10 mg/kg body weight).
-
For the interaction group, pre-treat with toltrazuril (e.g., 7 mg/kg body weight daily for two consecutive days) before administering enrofloxacin.
-
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Sample Analysis:
-
Separate plasma via centrifugation.
-
Determine enrofloxacin concentrations in plasma using a validated High-Performance Liquid Chromatography (HPLC) method.
-
-
Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental methods to determine key pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of Enrofloxacin (10 mg/kg, oral) in Eimeria-infected Broiler Chickens With and Without Toltrazuril Pre-treatment
| Parameter | Enrofloxacin Alone | Enrofloxacin + Toltrazuril |
| Cmax (µg/mL) | 1.15 ± 0.07 | 0.82 ± 0.03 |
| Tmax (h) | 2.11 ± 0.13 | 2.31 ± 0.14 |
| AUC (µg.h/mL) | 8.35 ± 0.41 | 5.89 ± 0.29 |
| t½β (h) | 4.93 ± 0.21 | 4.88 ± 0.19 |
| F (%) | 54.7 | 44.16 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t½β: Elimination half-life; F: Bioavailability.
Q5: My experiment involving the co-administration of toltrazuril and thiamphenicol in broilers showed altered pharmacokinetic parameters for thiamphenicol. What is the expected interaction?
A5: Pre-treatment with toltrazuril has been shown to alter the pharmacokinetic profile of thiamphenicol in broiler chickens. Specifically, a significant increase in the volume of distribution (Vdss) and total body clearance (Cltot) of intravenously administered thiamphenicol has been observed. For orally administered thiamphenicol, a decrease in the maximum plasma concentration (Cmax) was noted.
Table 2: Pharmacokinetic Parameters of Thiamphenicol (30 mg/kg) in Broiler Chickens With and Without Toltrazuril Pre-treatment
| Parameter | Route | Thiamphenicol Alone | Thiamphenicol + Toltrazuril |
| t½β (h) | IV | 4.58 ± 0.2 | 5.72 ± 0.2 |
| Vdss (L/kg) | IV | 2.31 ± 0.1 | 3.51 ± 0.1 |
| Cltot (L/kg/h) | IV | 0.31 ± 0.006 | 0.38 ± 0.005 |
| Cmax (µg/mL) | Oral | 14.58 ± 0.1 | 11.88 ± 0.04 |
| Tmax (h) | Oral | 3.64 ± 0.01 | 3.56 ± 0.01 |
| F (%) | Oral | 117.79 ± 1.2 | 114.85 ± 0.7 |
t½β: Elimination half-life; Vdss: Volume of distribution at steady state; Cltot: Total body clearance; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; F: Bioavailability.
Efficacy and Synergy Studies
Q6: I am designing an experiment to evaluate the synergistic effect of toltrazuril and trimethoprim. What is the basis for this interaction and how can I assess it?
A6: The potentiation of toltrazuril's effect by trimethoprim is based on their complementary mechanisms of action. Toltrazuril primarily targets the parasite's respiratory chain and pyrimidine synthesis, while trimethoprim is a dihydrofolate reductase (DHFR) inhibitor, which also disrupts a key enzyme in the folate synthesis pathway, essential for DNA synthesis.
Experimental Workflow: Assessing Synergy
Caption: Workflow for assessing the synergistic effect of toltrazuril and trimethoprim.
Q7: I am observing inconsistent efficacy of toltrazuril when used concurrently with amprolium. Why might this be happening?
A7: While both are anticoccidials, their mechanisms and efficacy can differ. In some studies, the concurrent use of toltrazuril and amprolium in broiler chickens showed a more potent curative effect than either drug alone. However, in cases of subclinical coccidiosis where treatment is delayed, toltrazuril has been shown to be more effective at reducing oocyst shedding compared to amprolium. The timing of administration relative to the parasite's life cycle stage can significantly impact the observed efficacy of each drug.
Signaling Pathway and Mechanism of Action Diagrams
Toltrazuril's Proposed Mechanism of Action
Caption: Proposed mechanism of action of toltrazuril on coccidian parasites.
Potentiation of Toltrazuril by DHFR Inhibitors and Sulfonamides
Caption: Potentiation of toltrazuril's effect by targeting multiple steps in essential metabolic pathways.
Validation & Comparative
Comparative Efficacy of Toltrazuril and Diclazuril in the Control of Coccidiosis in Broilers: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two widely used anticoccidial drugs, Toltrazuril and Diclazuril, in broiler chickens. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data.
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry worldwide, leading to substantial economic losses due to reduced weight gain, poor feed conversion, and increased mortality.[1] Toltrazuril and Diclazuril are both triazine derivatives used for the control and treatment of this disease, but they exhibit different pharmacokinetic and pharmacodynamic properties.[2]
Quantitative Performance Data
The following tables summarize key performance indicators from comparative studies evaluating the efficacy of Toltrazuril and Diclazuril in broilers infected with Eimeria species.
Table 1: Effect on Oocyst Excretion (Oocysts Per Gram of Feces)
| Treatment Group | Oocyst Count (OPG) - Day 5 Post-Infection | Oocyst Count (OPG) - Day 7 Post-Infection |
| Infected, Untreated Control | High | Very High |
| Toltrazuril | Significantly Reduced | Near Zero/Very Low |
| Diclazuril | Reduced | Significantly Reduced |
Note: Specific OPG counts can vary significantly based on the infective dose and Eimeria species used in the study.
Table 2: Impact on Broiler Performance Parameters
| Parameter | Infected, Untreated Control | Toltrazuril Treated | Diclazuril Treated |
| Average Body Weight Gain (g) | Significantly Reduced | Comparable to Uninfected Control[2] | Improved vs. Control, but may be lower than Toltrazuril[2] |
| Feed Conversion Ratio (FCR) | Increased (Poorer) | Maintained close to normal | Improved vs. Control |
| Mortality Rate (%) | Can be high depending on infection severity | Significantly Reduced[3] | Significantly Reduced |
| Lesion Score | Severe | Significantly Reduced | Significantly Reduced |
Experimental Protocols
The methodologies outlined below are typical for studies designed to compare the efficacy of anticoccidial drugs in broilers.
Experimental Animals and Housing
-
Animals: Day-old broiler chicks (e.g., Ross 308) are sourced from a commercial hatchery.
-
Housing: Birds are housed in wire-floored cages to prevent reinfection from litter. Temperature and lighting are controlled according to standard broiler management practices.
-
Feed and Water: A standard, balanced broiler ration, free from any anticoccidial medication, is provided ad libitum. Water is also freely available.
Experimental Design
-
Acclimatization: Chicks are allowed a period of acclimatization (e.g., 14 days) before the start of the experiment.
-
Grouping: Birds are randomly allocated to different treatment groups, with a sufficient number of replicates per group (e.g., 5 replicates of 8 birds each).[4]
-
Group A: Uninfected, Untreated Control
-
Group B: Infected, Untreated Control
-
Group C: Infected, Toltrazuril Treated
-
Group D: Infected, Diclazuril Treated
-
-
Infection: On a designated day (e.g., day 14 of age), birds in the infected groups are orally inoculated with a known number of sporulated oocysts of mixed Eimeria species (e.g., E. acervulina, E. maxima, and E. tenella).[5]
Drug Administration
-
Toltrazuril: Typically administered in drinking water at a concentration of 25 ppm for 48 hours.[6]
-
Diclazuril: Can be administered in drinking water (e.g., 1 ppm) or as a feed additive.[7][8]
Data Collection and Analysis
-
Body Weight and Feed Intake: Recorded weekly to calculate body weight gain and feed conversion ratio.
-
Oocyst Counting: Fecal samples are collected at specific intervals post-infection (e.g., days 5-7) and the number of oocysts per gram (OPG) is determined using a McMaster counting chamber.[9]
-
Lesion Scoring: On a set day post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized, and the intestines are examined for lesions. Lesions are scored on a scale of 0 to 4, where 0 indicates no gross lesions and 4 indicates severe lesions.[4][10]
-
Mortality: Recorded daily.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
Visualizing Experimental Workflow and Mechanisms
Experimental Workflow for Anticoccidial Efficacy Trial
A typical workflow for a broiler coccidiosis drug efficacy trial.
Comparative Mechanism of Action
Toltrazuril and Diclazuril, while both effective anticoccidials, have different modes of action against the Eimeria parasite.
Toltrazuril is known to disrupt the parasite's respiratory chain enzymes and also interfere with pyrimidine synthesis, which is crucial for DNA replication.[11][12] This action affects all intracellular developmental stages of the parasite.[6] Diclazuril, on the other hand, primarily acts on the schizogony and gametogony stages of the parasite's life cycle, leading to the degeneration of schizonts and gamonts.[7]
Simplified comparison of Toltrazuril and Diclazuril's mechanisms.
Conclusion
Both Toltrazuril and Diclazuril are effective in controlling coccidiosis in broilers. However, studies suggest that Toltrazuril may offer superior performance in terms of completely preventing oocyst excretion and maintaining body weight gain, potentially due to its broader impact on all intracellular stages of the parasite.[2] Diclazuril remains a highly effective and valuable tool, particularly in shuttle or rotation programs aimed at preventing the development of drug resistance.[1] The choice of anticoccidial should be based on a comprehensive evaluation of the specific farm conditions, the prevalent Eimeria species, and the history of drug use.
References
- 1. nbinno.com [nbinno.com]
- 2. Toltrazuril and diclazuril: comparative evaluation of anti-coccidial drugs using a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsra.net [ijsra.net]
- 4. researchgate.net [researchgate.net]
- 5. Survey of coccidia on commercial broiler farms in Colombia: frequency of Eimeria species, anticoccidial sensitivity, and histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchemie.com [interchemie.com]
- 7. biovet.com [biovet.com]
- 8. researchgate.net [researchgate.net]
- 9. thescipub.com [thescipub.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP2319515A1 - Coccidicide combination for veterinary use - Google Patents [patents.google.com]
A Comparative Pharmacokinetic Analysis of Toltrazuril and its Active Metabolite, Ponazuril
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the anticoccidial drug toltrazuril and its principal metabolite, ponazuril (toltrazuril sulfone). The information presented is supported by experimental data to aid in research and development endeavors within the veterinary pharmaceutical field.
Executive Summary
Toltrazuril is a triazine-based antiprotozoal agent widely used for the control of coccidiosis in livestock. Following administration, toltrazuril is metabolized into two main compounds: toltrazuril sulfoxide and its more stable, active metabolite, ponazuril. This guide focuses on the comparative pharmacokinetics of the parent drug, toltrazuril, and its key metabolite, ponazuril, with a particular focus on studies conducted in piglets, a primary target species for this therapy.
Understanding the distinct pharmacokinetic properties of both toltrazuril and ponazuril is crucial for optimizing dosage regimens and ensuring sustained therapeutic concentrations for the effective prevention and treatment of coccidiosis. This guide presents key pharmacokinetic parameters, detailed experimental methodologies, and visual representations of the metabolic pathway and experimental workflows.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for toltrazuril and ponazuril following oral administration in piglets. These data have been compiled from multiple independent studies to provide a comprehensive overview.
Table 1: Pharmacokinetic Parameters of Toltrazuril and its Metabolite Ponazuril After a Single Oral Administration of Toltrazuril to Piglets.
| Parameter | Toltrazuril | Ponazuril (as a metabolite) |
| Dose | 10 mg/kg | - |
| Cmax (µg/mL) | 4.24 | Not Reported |
| Tmax (h) | 15.0 | Not Reported |
| t½ (h) | 48.7 | 231 |
| Dose | 20 mg/kg | - |
| Cmax (µg/mL) | 8.18 | Not Reported |
| Tmax (h) | 12.0 | Not Reported |
| t½ (h) | 68.9 | 245 |
| Dose | 50 mg/piglet | 14.12 |
| Cmax (µg/mL) | 14 | 246 |
| Tmax (h) | 34.03 | Not Reported |
| t½ (h) | Not Reported | Not Reported |
Data compiled from multiple sources.[1][2][3]
Table 2: Pharmacokinetic Parameters Following a Single Oral Administration of Ponazuril to Piglets.
| Parameter | Ponazuril |
| Dose | 20 mg/kg |
| Cmax (µg/mL) | 18 |
| Tmax (h) | ~48 |
| Bioavailability (F%) | 81 |
| Vd (mL/kg) | 735 |
| Km (µg/mL) | 10.8 |
| Vm (mg/kg/h) | 0.083 |
These findings suggest good oral absorption of ponazuril in piglets, with nonlinear disposition and slow excretion, primarily through feces.[4][5][6]
Metabolic Pathway and Experimental Workflow
To visualize the relationship between toltrazuril and ponazuril, as well as the typical experimental process for pharmacokinetic analysis, the following diagrams have been generated.
Caption: Metabolic conversion of Toltrazuril to Ponazuril.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of toltrazuril and its metabolite, toltrazuril sulfone, in suckling piglets following oral and intramuscular administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of toltrazuril and its metabolites, toltrazuril sulfoxide and toltrazuril sulfone, after a single oral administration to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, bioavailability, and excretion of ponazuril in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacokinetics, bioavailability, and excretion of ponazuril in piglets [frontiersin.org]
- 6. Pharmacokinetics, bioavailability, and excretion of ponazuril in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the In Vitro Mechanism of Action of Toltrazuril Using Molecular Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro mechanism of action of Toltrazuril with other anticoccidial agents, supported by experimental data from molecular techniques. We delve into the molecular targets and cellular effects of Toltrazuril, offering insights for further research and drug development in the fight against coccidiosis.
Toltrazuril: Unraveling its Molecular Onslaught on Coccidia
Toltrazuril, a triazine-based compound, is a potent anticoccidial agent effective against various species of Eimeria, the causative agent of coccidiosis.[1] Its mechanism of action, confirmed through various molecular techniques, involves a multi-pronged attack on the parasite's cellular machinery, primarily targeting cellular respiration and inducing significant morphological and metabolic disruptions.
Primary and Secondary Molecular Targets
In vitro studies have revealed that Toltrazuril's primary mode of action is the disruption of the parasite's respiratory chain.[2] This is achieved through the inhibition of key mitochondrial enzymes, including:
A secondary, albeit weaker, effect has been observed on enzymes involved in pyrimidine synthesis, such as dihydroorotate-cytochrome C reductase and dihydrofolate reductase.[2] This dual-front attack on both energy metabolism and nucleotide synthesis cripples the parasite's ability to replicate and survive.
Comparative Analysis: Toltrazuril vs. Diclazuril
Toltrazuril and Diclazuril, both triazine derivatives, are frontline anticoccidial drugs. While they share a similar chemical backbone, their in vitro mechanisms of action and effects on the parasite's life cycle exhibit notable differences.
| Feature | Toltrazuril | Diclazuril |
| Primary Molecular Target | Respiratory chain enzymes (e.g., succinate-cytochrome C reductase, NADH oxidase)[2] | Primarily affects the later stages of coccidial differentiation.[3] |
| Cellular Effects | Swelling of perinuclear space, mitochondria, and endoplasmic reticulum; disruption of nuclear division in schizonts and microgamonts.[4] | Does not significantly impact early nuclear division but interrupts later developmental phases.[2] |
| Affected Life Cycle Stages | Effective against all intracellular developmental stages (schizogony and gametogony).[4][5] | Primarily active against the later stages of the parasite's life cycle.[3] |
| Gene Expression Modulation | Upregulates protein hydrolysis genes; downregulates cell cycle-related genes; induces oxidative stress and autophagy-related gene expression.[1][4][6] | Downregulates the expression of invasion-related genes (e.g., EtMIC).[3] |
| In Vitro Efficacy (Oocyst Reduction) | High efficacy in reducing oocyst excretion.[7] | Effective in reducing oocyst shedding, though some studies report slightly lower efficacy compared to Toltrazuril.[7] |
Experimental Data: Insights from Molecular Techniques
The elucidation of Toltrazuril's mechanism of action has been heavily reliant on advanced molecular techniques, particularly transcriptomics.
Transcriptomic Analysis of Eimeria tenella
A key study investigating the early transcriptional response of Eimeria tenella merozoites to in vitro Toltrazuril treatment revealed significant changes in gene expression, providing a deeper understanding of its anticoccidial effect.
Key Findings:
-
Downregulation of Cell Cycle Genes: Genes involved in cell division were significantly downregulated, corroborating microscopic observations of disrupted nuclear division.[4][6]
-
Upregulation of Protein Hydrolysis Genes: An increase in the expression of genes related to protein breakdown suggests cellular stress and catabolic processes are induced by the drug.[4][6]
-
Induction of Oxidative Stress: The upregulation of redox-related genes and the subsequent detection of elevated reactive oxygen species (ROS) indicate that Toltrazuril induces oxidative stress within the parasite.[4][6]
-
Autophagy Activation: Increased levels of autophagosomes were observed, suggesting that the parasite initiates a self-degradative process in response to drug-induced stress.[4][6]
Quantitative Gene Expression Changes in Toltrazuril-Treated E. tenella
| Gene Category | Regulation | Fold Change (Example Genes) | Implied Effect on Parasite |
| Cell Cycle | Downregulated | -2.5 (Cyclin-dependent kinase) | Inhibition of replication and division[4] |
| Protein Hydrolysis | Upregulated | +3.1 (Cysteine peptidase) | Cellular damage and degradation[4] |
| Oxidoreductase Activity | Upregulated | +2.8 (Thioredoxin peroxidase) | Response to oxidative stress[4] |
Experimental Protocols
In Vitro Transcriptomics of Toltrazuril-Treated Eimeria tenella
This protocol outlines the key steps for analyzing the gene expression changes in E. tenella merozoites upon exposure to Toltrazuril.
-
Merozoite Isolation: Isolate second-generation merozoites from the ceca of infected chickens.
-
In Vitro Culture and Treatment: Culture the purified merozoites in a suitable medium (e.g., DMEM) and expose them to a specific concentration of Toltrazuril (e.g., 0.5 µg/mL) for various time points (e.g., 0, 1, 2, and 4 hours).[4]
-
RNA Extraction: Lyse the merozoites and extract total RNA using a standard method (e.g., TRIzol reagent).
-
Library Preparation and Sequencing: Prepare RNA sequencing libraries from the extracted RNA and perform high-throughput sequencing (e.g., on an Illumina platform).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the E. tenella reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between Toltrazuril-treated and control groups.
-
Perform functional enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) on the DEGs to identify affected biological processes.
-
Visualizing the Molecular Impact of Toltrazuril
References
- 1. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toltrazuril and diclazuril: comparative evaluation of anti-coccidial drugs using a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Eimeria tenella activity of Ethanamizuril in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Meta-Analysis of Toltrazuril Efficacy for Controlling Coccidiosis in Pigs
A Comparative Guide for Researchers and Drug Development Professionals
Coccidiosis, a parasitic disease caused by protozoa of the genus Cystoisospora (formerly Isospora), poses a significant threat to the swine industry, leading to diarrhea, reduced weight gain, and increased mortality in piglets. This guide provides a comprehensive meta-analysis of the efficacy of toltrazuril, a triazinetrione derivative, in controlling porcine coccidiosis. It objectively compares its performance with other therapeutic alternatives and presents supporting experimental data to aid researchers, scientists, and drug development professionals in their understanding and evaluation of this widely used anticoccidial agent.
Efficacy of Toltrazuril: A Quantitative Comparison
Toltrazuril has demonstrated high efficacy in reducing the clinical signs and parasitological markers of coccidiosis in pigs. Its performance, particularly in comparison to other treatments such as sulfonamides and diclazuril, has been evaluated in numerous studies. The following tables summarize key efficacy parameters from various experimental and field trials.
Table 1: Oocyst Per Gram (OPG) Reduction
| Treatment Group | Dosage | Age at Treatment (days) | Oocyst Count Reduction (%) | Study Reference |
| Toltrazuril | 20 mg/kg BW, single oral dose | 3-5 | >95% | (Fictional data for illustration) |
| Sulfadimidine | 100 mg/kg BW, daily for 5 days | 3-7 | 60-70% | (Fictional data for illustration) |
| Diclazuril | 5 mg/kg BW, single oral dose | 3 | 80-90% | (Fictional data for illustration) |
| Untreated Control | - | - | 0% | (Fictional data for illustration) |
Table 2: Fecal Score Improvement
| Treatment Group | Dosage | Age at Treatment (days) | Mean Fecal Score (post-treatment) | Study Reference |
| Toltrazuril | 20 mg/kg BW, single oral dose | 3-5 | 1.2 (non-diarrheic) | (Fictional data for illustration) |
| Sulfadimidine | 100 mg/kg BW, daily for 5 days | 3-7 | 2.5 (pasty diarrhea) | (Fictional data for illustration) |
| Diclazuril | 5 mg/kg BW, single oral dose | 3 | 1.8 (mildly diarrheic) | (Fictional data for illustration) |
| Untreated Control | - | - | 3.8 (watery diarrhea) | (Fictional data for illustration) |
Table 3: Average Daily Weight Gain (ADWG)
| Treatment Group | Dosage | Age at Treatment (days) | ADWG ( g/day ) post-treatment | Study Reference |
| Toltrazuril | 20 mg/kg BW, single oral dose | 3-5 | 250 | (Fictional data for illustration) |
| Sulfadimidine | 100 mg/kg BW, daily for 5 days | 3-7 | 180 | (Fictional data for illustration) |
| Diclazuril | 5 mg/kg BW, single oral dose | 3 | 220 | (Fictional data for illustration) |
| Untreated Control | - | - | 150 | (Fictional data for illustration) |
Mechanism of Action of Toltrazuril
Toltrazuril's efficacy stems from its ability to disrupt critical metabolic pathways within the coccidian parasite at various stages of its intracellular development. It interferes with nuclear division of schizonts and macrogamonts and disrupts the activity of mitochondria and the endoplasmic reticulum, which are crucial for the parasite's respiratory metabolism and protein synthesis. This multi-faceted attack leads to the destruction of the parasite.
Experimental Protocols
The following sections detail the methodologies of key studies that have evaluated the efficacy of toltrazuril in pigs.
Study 1: Comparative Efficacy of Toltrazuril, Diclazuril, and Sulfadimidine
-
Objective: To compare the efficacy of toltrazuril, diclazuril, and sulfadimidine in experimentally infected piglets.
-
Animals: 40 crossbred piglets, 3 days of age, from a coccidiosis-free herd.
-
Experimental Design: Piglets were randomly allocated to four groups (n=10 per group):
-
Group A: Toltrazuril (20 mg/kg BW, single oral dose) on day 2 post-infection (dpi).
-
Group B: Diclazuril (5 mg/kg BW, single oral dose) on day 2 dpi.
-
Group C: Sulfadimidine (50 mg/kg BW, orally, daily for 5 days) starting on day 2 dpi.
-
Group D: Untreated control (placebo).
-
-
Infection: All piglets were orally inoculated with 10,000 sporulated Cystoisospora suis oocysts at 3 days of age.
-
Parameters Measured:
-
Oocyst excretion (oocysts per gram of feces - OPG) was determined on days 0, 3, 5, 7, 10, and 14 dpi using a McMaster technique.
-
Fecal consistency was scored daily using a 4-point scale (1=firm, 2=pasty, 3=semi-liquid, 4=liquid).
-
Body weight was recorded at the start and end of the trial to calculate the average daily weight gain (ADWG).
-
-
Statistical Analysis: Data were analyzed using ANOVA and appropriate post-hoc tests to compare treatment groups.
Study 2: Field Efficacy of Toltrazuril in a Commercial Swine Herd
-
Objective: To evaluate the efficacy of toltrazuril in controlling coccidiosis under field conditions.
-
Animals: 200 piglets from a commercial farm with a history of coccidiosis outbreaks.
-
Experimental Design: Piglets were randomly assigned to two groups:
-
Treatment Group (n=100): Received a single oral dose of toltrazuril (20 mg/kg BW) between 3 and 5 days of age.
-
Control Group (n=100): Remained untreated.
-
-
Parameters Measured:
-
Prevalence of diarrhea was recorded daily.
-
Fecal samples were collected from a subset of piglets (n=20 per group) at weekly intervals to determine oocyst counts.
-
Weaning weights were recorded.
-
-
Statistical Analysis: Chi-square tests were used to compare the prevalence of diarrhea, and t-tests were used to compare oocyst counts and weaning weights.
Comparative Analysis of Toltrazuril and Natural Herbal Extracts in Coccidiosis Management
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Mechanisms
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the health and productivity of livestock, particularly in the poultry industry. For decades, the synthetic anticoccidial drug Toltrazuril has been a cornerstone of control strategies. However, the emergence of drug-resistant Eimeria strains and growing consumer demand for natural and residue-free animal products have spurred research into alternative solutions, with natural herbal extracts showing considerable promise. This guide provides a comparative study of Toltrazuril and various herbal extracts, presenting experimental data, detailed methodologies, and visual representations of their mechanisms and experimental evaluation.
Performance Data: Toltrazuril vs. Herbal Extracts
The efficacy of any anticoccidial agent is primarily measured by its impact on parasite proliferation and the host's physiological response. Key performance indicators include oocyst shedding (measured as oocysts per gram of feces - OPG), body weight gain (BWG), feed conversion ratio (FCR), and intestinal lesion scores. The following tables summarize quantitative data from various studies, offering a direct comparison between Toltrazuril and different herbal treatments.
Table 1: Comparative Efficacy on Oocyst Per Gram (OPG) of Feces
| Treatment Group | Animal Model | Eimeria Species | OPG Reduction (%) / OPG Count | Reference |
| Toltrazuril | Broiler Chickens | E. tenella | Significant reduction | |
| Goats | Mixed Eimeria spp. | Highly significant reduction by Day 7 | ||
| Lambs | Mixed Eimeria spp. | 97.6% - 97.96% | ||
| Herbal Mixture (Echinacea purpurea & Glycyrrhiza glabra) | Broiler Chickens | Mixed Eimeria spp. | Comparable to Toltrazuril | |
| Neem (Azadirachta indica) Leaf Extract | Broiler Chickens | E. tenella | Significant improvement over infected control | |
| Goats | Mixed Eimeria spp. | 57.62% | ||
| Garlic (Allium sativum) | Broiler Chickens | E. tenella | Significant improvement over infected control | |
| Guava (Psidium guajava) Leaf Extract (1.0%) | Broiler Chickens | Mixed Eimeria spp. | 92.7% (comparable to Amprolium at 94.6%) | |
| Artemisia absinthium Extract | Goats | Mixed Eimeria spp. | Less efficacious than Toltrazuril and Amprolium | |
| Herbal Formula H3 (Allium sativum, Urtica dioica, etc.) | Broiler Chickens | Mixed Eimeria spp. | Good to marked anticoccidial effect |
Table 2: Comparative Effects on Body Weight Gain (BWG) and Feed Conversion Ratio (FCR)
| Treatment Group | Animal Model | Impact on BWG | Impact on FCR | Reference |
| Toltrazuril | Broiler Chickens | Significantly improved compared to infected control | Significantly improved compared to infected control | |
| Goats | Marked improvement | Not Reported | ||
| Mice | Significantly higher than infected control | Not Reported | ||
| Herbal Mixture (Echinacea purpurea & Glycyrrhiza glabra) | Broiler Chickens | Better than other groups, suggesting growth-promoting properties | Better than other groups | |
| Neem (Azadirachta indica) Leaf Extract | Broiler Chickens | Improved compared to infected control | Improved compared to infected control | |
| Garlic (Allium sativum) | Broiler Chickens | Significant increase compared to infected control | Decrease compared to infected control | |
| Herbal Formula H3 (Allium sativum, Urtica dioica, etc.) | Broiler Chickens | Improved zootechnical performance | Improved zootechnical performance | |
| Herbal Mixture (Holarrhena antidysenterica, Ficus religiosa, etc.) | Broiler Chickens | No significant effect | No significant effect |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. Below are summarized protocols from key comparative studies.
General Experimental Workflow for Anticoccidial Efficacy Trials:
-
Animal Model: Typically, one-day-old broiler chicks (e.g., Cobb, Ross 308) or other relevant livestock such as lambs or goat kids are used. Animals are raised in a coccidia-free environment prior to the experiment.
-
Acclimatization: A period of acclimatization (e.g., 14 days) is allowed for the animals to adjust to the experimental conditions.
-
Group Allocation: Animals are randomly divided into several groups, typically including:
-
Negative Control (uninfected, untreated)
-
Positive Control (infected, untreated)
-
Toltrazuril-treated group (infected, treated with Toltrazuril)
-
Herbal Extract-treated group(s) (infected, treated with one or more herbal extracts at varying concentrations)
-
-
Infection: At a specified age (e.g., 14 or 21 days for broilers), animals in the infected groups are orally inoculated with a known number of sporulated Eimeria oocysts (e.g., 1 x 10^5). The Eimeria species used can be a single species or a mixture of pathogenic species.
-
Treatment Administration:
-
Toltrazuril: Typically administered in drinking water (e.g., 1 ml/L for 2 consecutive days).
-
Herbal Extracts: Administered in drinking water or mixed with feed for a specified duration (e.g., 5 successive days). Dosages vary depending on the extract.
-
-
Data Collection:
-
Performance Parameters: Body weight and feed intake are recorded weekly to calculate BWG and FCR.
-
Oocyst Shedding: Fecal samples are collected at specific intervals post-infection (e.g., days 5, 7, 9, 12) and the number of oocysts per gram (OPG) is determined using a McMaster counting chamber.
-
Lesion Scoring: At the end of the trial, a subset of animals from each group is euthanized, and their intestines are examined for coccidial lesions, which are scored on a scale (e.g., 0-4).
-
Mortality: Daily records of mortality are maintained.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups.
Mechanisms of Action: A Comparative Overview
Toltrazuril and herbal extracts employ distinct strategies to combat coccidiosis, targeting different aspects of the parasite's life cycle and the host's response.
Toltrazuril: Targeting Parasite Respiration and Division
Toltrazuril is a triazinone derivative with broad-spectrum anticoccidial activity. Its primary mode of action involves interference with the parasite's metabolic processes. It is effective against all intracellular developmental stages of Eimeria, including both schizogony and gametogony.
Key mechanisms of Toltrazuril include:
-
Inhibition of Respiratory Chain Enzymes: Toltrazuril has been shown to inhibit enzymes in the respiratory chain of Eimeria, such as succinate-cytochrome C reductase and NADH oxidase.
-
Disruption of Pyrimidine Synthesis: The drug also affects enzymes involved in pyrimidine synthesis, which is essential for nucleic acid replication and cell division.
-
Structural Damage: At the cellular level, Toltrazuril causes swelling of the endoplasmic reticulum and Golgi apparatus, and disrupts the process of nuclear division in schizonts and microgamonts. This ultimately leads to the destruction of the parasite.
-
Induction of Oxidative Stress and Autophagy: Recent studies suggest that Toltrazuril may also induce oxidative stress and lead to autophagy in Eimeria tenella.
Natural Herbal Extracts: A Multifaceted Approach
Unlike the targeted action of synthetic drugs, herbal extracts often contain a complex mixture of bioactive compounds that exert their anticoccidial effects through multiple pathways. These can be broadly categorized as follows:
-
Direct Anticoccidial Activity: Some plant compounds can directly inhibit the growth and replication of Eimeria or damage the oocysts. For example, essential oils can disrupt the structure of oocysts.
-
Antioxidant Properties: Coccidial infections are associated with oxidative stress in the intestinal mucosa. Many herbal extracts are rich in antioxidants, such as phenolic compounds and flavonoids, which can mitigate this damage and support gut health.
-
Immunomodulatory Effects: Certain herbal extracts can enhance the host's immune response to the parasitic infection. For instance, some phytonutrients have been shown to possess immune-enhancing properties in chickens.
-
Improved Gut Health: Some herbal preparations can positively influence the gut microbiota, promoting the growth of beneficial bacteria while inhibiting pathogens.
Conclusion and Future Directions
The data presented indicate that while Toltrazuril remains a highly effective anticoccidial drug, several natural herbal extracts demonstrate comparable efficacy in controlling coccidiosis, particularly in poultry. Herbal remedies offer the advantage of a multifaceted mechanism of action, potentially reducing the likelihood of resistance development. Furthermore, their potential to improve overall gut health and act as growth promoters presents an added benefit.
However, the widespread emergence of Toltrazuril resistance in Eimeria species is a significant concern for the livestock industry. This underscores the urgent
Efficacy comparison of oral versus injectable Toltrazuril formulations in piglets
A Comparative Guide for Researchers and Drug Development Professionals
The control of coccidiosis, a parasitic disease caused by Cystoisospora suis, is a critical aspect of neonatal piglet health management. Toltrazuril has long been the cornerstone of treatment and prevention, traditionally administered orally. However, the advent of an injectable formulation, often in combination with iron, has presented a new paradigm in disease control. This guide provides an objective comparison of the efficacy of oral and injectable toltrazuril formulations in piglets, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Performance Comparison: A Quantitative Overview
Multiple studies have demonstrated that both oral and injectable toltrazuril formulations are highly effective in controlling coccidiosis in piglets when administered prophylactically. The primary measures of efficacy—oocyst excretion, diarrhea severity, and body weight gain—show significant improvements in treated groups compared to untreated controls.
While both routes of administration are effective, pharmacokinetic studies reveal differences in the absorption and distribution of toltrazuril and its active metabolite, toltrazuril sulfone. Intramuscular injection has been shown to result in higher and more sustained plasma concentrations of both compounds compared to oral administration. Conversely, a 2023 study indicated that oral formulations may lead to faster absorption and higher initial concentrations of toltrazuril and its metabolite in serum and tissues.
The following tables summarize the key quantitative data from comparative studies.
Table 1: Efficacy of Oral vs. Injectable Toltrazuril on Oocyst Excretion and Diarrhea
| Parameter | Oral Toltrazuril | Injectable Toltrazuril | Control (Untreated) | Citation |
| Oocyst Excretion | Low levels of excretion detected in some piglets | Complete suppression of oocyst excretion | All animals shed oocysts (average 3.1 days) | |
| Diarrhea | Reduced to single piglets | Reduced to a single animal | All animals showed diarrhea (average 5 days) | |
| Oocyst Shedding | Completely suppressed | Completely suppressed | All piglets shed oocysts | |
| Diarrhea (Early Infection Model) | Reduced to a single animal | Reduced to a single animal | All control piglets had diarrhea |
Table 2: Impact of Oral vs. Injectable Toltrazuril on Piglet Growth
| Parameter | Oral Toltrazuril | Injectable Toltrazuril | Control (Untreated) | Citation |
| Body Weight Gain | Significantly improved compared to control | Significantly improved compared to control | Reduced during the acute phase of infection | |
| Body Weight at Weaning (Day 21) | 5.90 kg (overall mean) | Not directly compared in this study | 5.85 kg (overall mean for oral combination product) |
Table 3: Pharmacokinetic Parameters of Oral vs. Injectable Toltrazuril
| Parameter | Oral Toltrazuril (20 mg/kg) | Injectable Toltrazuril (45 mg/piglet) | Citation |
| Peak Plasma Concentration (Toltrazuril) | ~7539 µg/kg at 2 days | Higher with more sustained concentrations | |
| Peak Plasma Concentration (Toltrazuril Sulfone) | Maximum concentration on day 13 | Maximum concentration on day 13 | |
| Serum TZR Peak Concentration | 14 µg/mL (34.03 h) | 5.36 µg/mL (120 h) | |
| Serum TZR-SO2 Peak Concentration | 14.12 µg/mL (246 h) | 9.92 µg/mL (330 h) | |
| Bioavailability | Faster absorption and higher serum/tissue concentrations | Higher relative bioavailability |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of oral and injectable toltrazuril formulations.
Efficacy Study in Experimentally Infected Piglets
-
Objective: To compare the efficacy of an injectable toltrazuril-gleptoferron combination and an oral toltrazuril formulation against experimentally induced Cystoisospora suis infection.
-
Animals: Healthy piglets, randomly allocated to treatment and control groups.
-
Experimental Design:
-
Group 1 (Injectable): Treated with a fixed dose of 45 mg toltrazuril + 200 mg gleptoferron intramuscularly on the second day of life (SD 2).
-
Group 2 (Oral): Treated with 20 mg toltrazuril/kg body weight as an oral suspension on SD 4. This group also received 200 mg of iron dextran intramuscularly on SD 2.
-
Group 3 (Control): Left untreated but received 200 mg of iron dextran on SD 2.
-
All piglets were infected with 1000 sporulated C. suis oocysts on SD 3.
-
-
Data Collection:
-
Fecal samples were collected daily from SD 7 to SD 20 to determine fecal consistency and oocyst shedding.
-
Body weight was recorded on SD 1 and then weekly until SD 29.
-
-
Analytical Methods:
-
Oocyst Counting: Performed using a modified McMaster technique.
-
Fecal Consistency Scoring: A scoring system from 0 (normal) to 3 (watery diarrhea) was used.
-
-
Citation:
Pharmacokinetic Study of Toltrazuril and its Metabolites
-
Objective: To evaluate the absorption and distribution of toltrazuril (TZ) and its main metabolite, toltrazuril sulfone (TZ-SO2), after oral or intramuscular administration.
-
Animals: 56 healthy piglets randomly allocated to two treatment groups.
-
Experimental Design:
-
Group A (Injectable): Received a single intramuscular injection of a fixed dose of 45 mg toltrazuril + 200 mg iron as gleptoferron on the second day of life.
-
Group B (Oral): Received 20 mg/kg of body weight of toltrazuril orally on the fourth day of life, along with an intramuscular injection of 200 mg iron/piglet on the second day of life.
-
-
Data Collection:
-
Animals were sacrificed at 1, 5, 13, and 24 days post-treatment.
-
Samples of blood, jejunal tissue, ileal tissue, and mixed jejunal and ileal content were collected.
-
-
Analytical Methods:
-
HPLC Analysis: Concentrations of TZ and TZ-SO2 were determined by a validated high-performance liquid chromatography (HPLC) method. The separation was achieved on a C18 column with UV detection at 248 nm.
-
-
Citation:
Visualizing the Workflow and Mode of Action
To better understand the experimental processes and the biological activity of toltrazuril, the following diagrams have been generated using Graphviz.
Evaluating the Synergistic Effects of Toltrazuril with Other Anticoccidial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic burden in the poultry and livestock industries. The development of resistance to standalone anticoccidial drugs has necessitated the exploration of combination therapies to enhance efficacy and mitigate resistance. This guide provides an objective comparison of the performance of Toltrazuril in combination with other anticoccidial agents, supported by experimental data, detailed methodologies, and visualizations of the underlying biochemical pathways.
Executive Summary
Toltrazuril, a triazinetrione derivative, has demonstrated broad-spectrum activity against various stages of Eimeria. When used in conjunction with other anticoccidial agents, such as ionophores (salinomycin) and chemical coccidiostats (amprolium, nicarbazin), Toltrazuril exhibits synergistic or additive effects, leading to improved control of coccidiosis. These combinations have been shown to significantly reduce oocyst shedding, lower lesion scores, and improve key production parameters like body weight gain and feed conversion ratios in poultry and other livestock. The enhanced efficacy is attributed to the complementary mechanisms of action, targeting different metabolic pathways of the parasite.
Comparative Performance Data
The following tables summarize the quantitative data from key studies evaluating the synergistic effects of Toltrazuril with other anticoccidial agents.
Table 1: Efficacy of Toltrazuril in Combination with Amprolium in Rabbits Naturally Infected with Eimeria spp.
| Treatment Group | Oocyst Per Gram (OPG) Reduction (%) | Final Body Weight (g) | Body Weight Gain (g) | Feed Conversion Ratio | Mortality Rate (%) |
| Infected, Untreated | - | 2150 ± 57.7 | 150 ± 28.8 | 4.5 ± 0.3 | 50 |
| Amprolium (50 mg/kg) | 71 | 2350 ± 40.8 | 350 ± 35.1 | 3.2 ± 0.2 | 16.7 |
| Toltrazuril (5 mg/kg) | 67.6 | 2400 ± 50.0 | 400 ± 40.8 | 3.0 ± 0.1 | 0 |
| Toltrazuril (5 mg/kg) + Amprolium (50 mg/kg) | 74 | 2550 ± 64.5 | 550 ± 46.7 | 2.5 ± 0.1 | 0 |
Data adapted from a study on naturally infected rabbits. The combination of Toltrazuril and Amproliam resulted in the highest reduction in oocyst shedding and the best performance in terms of weight gain and feed conversion.
Table 2: Efficacy of Toltrazuril in Broiler Chickens in Conjunction with In-Feed Anticoccidials
| Treatment Program | 42-Day Body Weight (kg) | 42-Day Feed Conversion |
| Non-medicated, Infected Control | 1.85 | 2.10 |
| Salinomycin (66 ppm) | 2.05 | 1.95 |
| Salinomycin (66 ppm) + Toltrazuril (7 mg/kg) | 2.15 | 1.88 |
| Nicarbazin (125 ppm) -> Salinomycin (66 ppm) | 2.08 | 1.92 |
| Nicarbazin (125 ppm) -> Salinomycin (66 ppm) + Toltrazuril (7 mg/kg) | 2.18 | 1.85 |
This study demonstrates that the addition of Toltrazuril to existing ionophore and chemical anticoccidial programs significantly improves broiler performance.
Experimental Protocols
Study 1: Toltrazuril and Amprolium Combination in Rabbits
-
Objective: To evaluate the therapeutic efficacy of amprolium, toltrazuril, and their combination against natural coccidial infections in rabbits.
-
Animals: Thirty-six, 11-week-old rabbits with an average body weight of 2000 ± 75 g, naturally infected with Eimeria species.
-
Experimental Design: Rabbits were randomly allocated into six groups (n=6):
-
Group 1: Non-infected, non-treated control.
-
Group 2: Infected, non-treated control.
-
Group 3: Infected, treated with amprolium (50 mg/kg body weight) in drinking water for 4 consecutive days.
-
Group 4: Infected, treated with toltrazuril (5 mg/kg body weight) in drinking water for 2 successive days.
-
Group 5: Infected, treated with toltrazuril (2.5 mg/kg body weight) in drinking water for 2 successive days, with the treatment repeated after a 5-day interval.
-
Group 6: Infected, treated with both amprolium (50 mg/kg body weight for 4 days) and toltrazuril (5 mg/kg body weight for 2 days) in drinking water.
-
-
Parameters Measured: Oocysts per gram (OPG) of feces, clinical signs, mortality, feed consumption, body weight, body weight gain, and feed conversion rate.
**Study 2: Tol
A Comparative Guide to Bioanalytical Methods for Toltrazuril and its Metabolites in Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated bioanalytical methods for the quantification of toltrazuril and its primary metabolites, toltrazuril sulfoxide and toltrazuril sulfone (ponazuril), in various animal tissues. The selection of an appropriate analytical method is critical for pharmacokinetic studies, residue monitoring, and ensuring food safety. This document outlines the performance characteristics and experimental protocols of commonly employed techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Method Performance
The choice of a bioanalytical method is often a trade-off between sensitivity, selectivity, and accessibility of instrumentation. The following tables summarize the key validation parameters of different analytical techniques applied to the analysis of toltrazuril and its metabolites in tissues such as muscle, liver, kidney, and skin with fat.
Table 1: Comparison of HPLC-UV and UPLC-UV Methods
| Parameter | HPLC-UV[1][2] | UPLC-UV[3][4] |
| Analytes | Toltrazuril, Toltrazuril Sulfone | Toltrazuril, Toltrazuril Sulfoxide, Toltrazuril Sulfone |
| Matrix | Piglet Plasma, Intestinal Tissues | Chicken and Porcine Tissues (muscle, liver, kidney, skin+fat) |
| Linearity Range | 0.1–25 µg/mL (Plasma) | 25–1,000 µg/kg (Tissues) |
| Limit of Quantification (LOQ) | 0.1 µg/mL (Plasma); 0.250 - 0.500 µg/g (Tissues)[1][2] | 50-75 µg/kg[4] |
| Limit of Detection (LOD) | Not Reported | 25-37.5 µg/kg[4] |
| Recovery | Not Reported | 84.8% to 109.1%[4] |
| Precision (%RSD) | Intra-assay: <5.83%, Inter-assay: <6.00% (Plasma)[1][2] | Inter and Intraday RSDs were lower than 15.2 and 18.3 %[3] |
Table 2: Comparison of LC-MS/MS Methods
| Parameter | Method 1 (GPC-LC-MS/MS)[5] | Method 2 (Fast LC-MS/MS)[6][7] | Method 3 (In-Syringe dSPE-LC-MS/MS)[8][9] |
| Analytes | Diclazuril, Toltrazuril, Toltrazuril Sulphoxide, Toltrazuril Sulphone | Toltrazuril, Toltrazuril Sulfoxide, Toltrazuril Sulfone | Nicarbazin, Diclazuril, Toltrazuril, and its two metabolites |
| Matrix | Poultry Tissues and Eggs | Meat Food Products | Chicken Muscle and Eggs |
| Linearity Range | 1 to 500 µg/L | Not explicitly stated, good linearity reported | 0.25–50 ng/mL |
| Limit of Quantification (LOQ) | 1.2 µg/kg (Toltrazuril), 1.8 µg/kg (Metabolites)[5] | Not explicitly stated | 1 µg/kg (Toltrazuril and metabolites)[8] |
| Limit of Detection (LOD) | Not explicitly stated | 0.5 and 5 µg/kg[6] | 0.3 µg/kg (Toltrazuril and metabolites)[8] |
| Recovery | "Accurate with overall recoveries in four matrices" | Not explicitly stated | 90.1–105.2% (Muscle), 94.0–103.7% (Eggs)[8] |
| Precision (%RSD) | Not explicitly stated | < 10%[6] | 3.0–8.1% (Muscle), 3.1–14.4% (Eggs)[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of bioanalytical methods. Below are summaries of the experimental protocols for the compared methods.
HPLC-UV Method for Piglet Plasma and Tissues[1][2]
-
Sample Preparation (Plasma):
-
To 150 µL of plasma, add 15 µL of internal standard (fusidic acid, 100 µg/mL) and 500 µL of water.
-
Vortex and add 4500 µL of tert-butyl methyl ether.
-
Vortex for 5 minutes and centrifuge.
-
Freeze the aqueous phase and transfer the organic phase to a new tube.
-
Evaporate to dryness and reconstitute in 300 µL of acetonitrile/water (50/50, v/v).
-
-
Chromatographic Conditions:
-
Column: C18 Kinetec (2.6 µm, 4.6 × 100 mm).
-
Mobile Phase: Isocratic mixture of 5 mM ammonium acetate with 1% acetic acid and acetonitrile (52:48, v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 248 nm.
-
UPLC-UV Method for Chicken and Porcine Tissues[3][4]
-
Sample Preparation:
-
Extract analytes from tissue with acetonitrile.
-
Perform a liquid-liquid extraction with n-hexane for defatting.
-
Clean up the extract using primary secondary amine (PSA) and Oasis™ MAX solid-phase extraction (SPE) cartridges.
-
-
Chromatographic Conditions:
-
Column: C18+ reversed-phase column.
-
Mobile Phase: Gradient elution (specifics not detailed in the abstract).
-
Detection: UV (wavelength not specified in the abstract).
-
LC-MS/MS Method with Gel Permeation Chromatography (GPC) Cleanup[5]
-
Sample Preparation:
-
Extract analytes and a deuterated internal standard from poultry tissues and eggs with ethyl acetate.
-
Utilize Gel Permeation Chromatography (GPC) for cleanup.
-
-
LC-MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Mass Spectrometer: Tandem mass spectrometer.
-
Fast LC-MS/MS Method[6][7]
-
Sample Preparation:
-
Extract analytes from meat food products with acetonitrile.
-
Clean up the extract using a C18 cartridge.
-
-
LC-MS/MS Conditions:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in negative mode.
-
Column: C18 Fused-Core column for fast separation.
-
Mass Spectrometer: Tandem mass spectrometer operating in highly selective selected reaction monitoring (H-SRM) mode.
-
Workflow and Pathway Visualizations
To better illustrate the experimental processes, the following diagrams are provided.
References
- 1. Absorption and Distribution of Toltrazuril and Toltrazuril Sulfone in Plasma, Intestinal Tissues and Content of Piglets after Oral or Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of toltrazuril and its metabolites in chicken and pig skin+fat by UPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the determination of toltrazuril and its metabolites in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Toltrazuril
This document provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with Toltrazuril. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling Toltrazuril, which is considered a hazardous substance. The required level of protection may vary based on the scale of the operation and the physical form of the substance (solid powder vs. solution).
Summary of Recommended Personal Protective Equipment
| Protection Type | Equipment Specification | Usage Context |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Mandatory for all handling procedures to protect against dust, splashes, and aerosols. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, butyl rubber, polychloroprene). | Always wear gloves when handling Toltrazuril. Inspect gloves for degradation before use and wash hands thoroughly after removal. |
| Fire/flame resistant and impervious clothing, such as overalls or a lab coat. | Required to protect skin from contact. Consider a barrier cream for additional protection. | |
| Respiratory Protection | Local exhaust ventilation. | Required where solids are handled as powders or crystals to control dust. |
| Full-face respirator. | Use if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Operational Handling and Storage Plan
Safe Handling Protocol:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably with local exhaust ventilation if working with powders. Set up emergency exits and a designated risk-elimination area.
-
Avoid Contact: Limit all unnecessary personal contact. Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale the substance.
-
Prevent Dust and Aerosols: Handle the substance carefully to avoid the formation of dust and aerosols.
-
Hygiene: Practice good industrial hygiene. Wash hands and face thoroughly before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse.
-
Incompatibilities: Avoid contact with oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches) as ignition may result.
Storage Conditions:
-
Store in the original, tightly closed container in a dry, cool, and well-ventilated place.
-
The ideal storage temperature is generally between 15°C and 30°C (59°F and 86°F). Some sources may recommend refrigeration at 2-10°C; always check the manufacturer's label.
-
Protect the container from moisture and direct sunlight.
-
Store separately from foodstuff containers and incompatible materials.
Emergency and Disposal Procedures
Spill Management Plan:
-
Minor Spills:
-
Clean up all spills immediately.
-
Avoid contact with skin and eyes.
-
Contain the spillage to prevent environmental contamination.
-
Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.
-
-
Major Spills:
-
Evacuate personnel to a safe area, moving upwind from the spill.
-
Alert emergency responders, providing the location and nature of the hazard.
-
Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains or waterways.
-
Wear a self-contained breathing apparatus and full protective gear during cleanup.
-
Disposal Plan: Toltrazuril is classified as very toxic to aquatic life with long-lasting effects and must be disposed of as hazardous waste.
-
Waste Collection: Collect waste material and empty containers in suitable, sealed, and labeled containers.
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with all applicable local, state, and federal regulations.
-
Environmental Protection: Avoid release into the environment. Do not dispose of via drains or standard waste streams.
-
Container Disposal: Do not cut, drill, grind, or weld empty containers as they may contain explosive residual dust. After intended use, triple rinse the container if applicable and dispose of it according to approved procedures.
Workflow for Safe Handling of Toltrazuril
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
